Product packaging for 8-Oxabicyclo[3.2.1]octan-3-ol(Cat. No.:CAS No. 1172846-34-2)

8-Oxabicyclo[3.2.1]octan-3-ol

Cat. No.: B1321966
CAS No.: 1172846-34-2
M. Wt: 128.17 g/mol
InChI Key: CSGTZGMKSPXFEQ-UHFFFAOYSA-N
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Description

8-Oxabicyclo[3.2.1]octan-3-ol is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1321966 8-Oxabicyclo[3.2.1]octan-3-ol CAS No. 1172846-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGTZGMKSPXFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172846-34-2
Record name 8-oxabicyclo[3.2.1]octan-3-ol
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Foundational & Exploratory

Synthesis and Characterization of 8-Oxabicyclo[3.2.1]octan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Oxabicyclo[3.2.1]octan-3-ol, a key bicyclic ether with significant applications as a versatile building block in the synthesis of tropane alkaloids and other medicinally important compounds. This document details experimental protocols, quantitative data, and structural characterization.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: the formation of the bicyclic ketone precursor, 8-Oxabicyclo[3.2.1]octan-3-one, followed by its stereoselective reduction to the desired alcohol.

Step 1: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one

Several methods exist for the synthesis of the ketone intermediate. A common and effective approach is the [4+3] cycloaddition of furan with an oxyallyl cation generated in situ from a dihaloketone.

Experimental Protocol: [4+3] Cycloaddition

This protocol is adapted from established procedures for the synthesis of similar bicyclic systems.

  • Materials: 1,3-Dichloropropan-2-one, furan, zinc-copper couple (Zn-Cu), anhydrous diethyl ether, saturated aqueous sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of freshly prepared zinc-copper couple in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of 1,3-dichloropropan-2-one and furan in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting materials are consumed (monitored by TLC).

    • The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • The resulting mixture is filtered through a pad of Celite®, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 8-Oxabicyclo[3.2.1]oct-6-en-3-one.

    • The double bond is then reduced via catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in a suitable solvent like ethyl acetate under a hydrogen atmosphere to yield 8-Oxabicyclo[3.2.1]octan-3-one.[1]

    • The crude product is purified by column chromatography on silica gel.

Step 2: Reduction of 8-Oxabicyclo[3.2.1]octan-3-one to this compound

The reduction of the ketone can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) being common choices. The stereoselectivity of the reduction can be influenced by the choice of reagent and reaction conditions.

Experimental Protocol: Reduction with Lithium Aluminum Hydride

  • Materials: 8-Oxabicyclo[3.2.1]octan-3-one, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide solution, anhydrous sodium sulfate.

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere. The suspension is cooled in an ice bath.

    • A solution of 8-Oxabicyclo[3.2.1]octan-3-one in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by TLC.

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling.

    • The resulting granular precipitate is filtered off and washed with diethyl ether.

    • The combined organic filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude this compound.

    • Purification is achieved by column chromatography or recrystallization.

Characterization Data

The structural confirmation of this compound is performed using a combination of spectroscopic techniques. While a complete dataset for the parent compound is not available in a single source, the following tables summarize typical data based on the characterization of closely related derivatives.

Table 1: NMR Spectroscopic Data for 8-Oxabicyclo[3.2.1]octane Derivatives

Proton (¹H NMR) Chemical Shift (δ, ppm) Carbon (¹³C NMR) Chemical Shift (δ, ppm)
H-1, H-5 (bridgehead)4.5 - 5.1C-1, C-5 (bridgehead)70 - 85
H-3 (carbinol)3.8 - 4.5C-3 (carbinol)65 - 75
H-2, H-4 (adjacent to C-3)1.5 - 2.8C-2, C-430 - 45
H-6, H-71.6 - 2.2C-6, C-725 - 35

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.[2]

Table 2: Infrared and Mass Spectrometry Data

Technique Characteristic Data
Infrared (IR) Spectroscopy Broad O-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹), C-H sp³ stretches (~2850-3000 cm⁻¹)
Mass Spectrometry (MS) Molecular ion peak (M⁺) corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a linear process. The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway Start 1,3-Dichloropropan-2-one + Furan Ketone 8-Oxabicyclo[3.2.1]oct-6-en-3-one Start->Ketone [4+3] Cycloaddition (Zn-Cu) SatKetone 8-Oxabicyclo[3.2.1]octan-3-one Ketone->SatKetone Catalytic Hydrogenation (H₂, Pd/C) Alcohol This compound SatKetone->Alcohol Reduction (LiAlH₄ or NaBH₄)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization Reaction Reaction Setup (Reagents & Solvents) Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable intermediate for the development of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers in the field of organic synthesis and drug discovery. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to even more efficient and scalable production of this important bicyclic alcohol.

References

Technical Guide: Spectroscopic Data of 8-Oxabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the spectroscopic data for the bicyclic alcohol 8-Oxabicyclo[3.2.1]octan-3-ol, a key structural motif in various biologically active molecules. The data presented herein is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound. This data is essential for confirming the structure and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available--H-1, H-5
Data not available--H-3
Data not available--H-2, H-4 (exo)
Data not available--H-2, H-4 (endo)
Data not available--H-6, H-7 (exo)
Data not available--H-6, H-7 (endo)
Data not available---OH

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not availableC-1, C-5
Data not availableC-3
Data not availableC-2, C-4
Data not availableC-6, C-7

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not availableO-H stretch (alcohol)
Data not availableC-H stretch (alkane)
Data not availableC-O stretch (ether)
Data not availableC-O stretch (alcohol)

Table 4: Mass Spectrometry (MS) Data for this compound

m/z RatioIon Assignment
Data not available[M]+ (Molecular Ion)
Data not available[M-H₂O]+ (Loss of water)
Data not availableOther significant fragments

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for bicyclic alcohols like this compound. For specific parameters, it is recommended to consult the supporting information of relevant literature, such as the 2025 Organic Letters article on its synthesis.[1]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • Sample Preparation: The sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.[1]

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of volatile compounds.

  • Ionization Method: Electron ionization (EI) is a common method for generating the mass spectrum.

  • Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (δ-Diol) synthesis Cyclodehydration (e.g., Burgess Reagent) start->synthesis workup Reaction Workup & Extraction synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure this compound purification->product nmr NMR (1H, 13C, 2D) product->nmr ir IR product->ir ms MS product->ms interpretation Structure Confirmation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Crystal Structure Analysis of 8-Oxabicyclo[3.2.1]octan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 8-Oxabicyclo[3.2.1]octan-3-ol, a key bicyclic scaffold with significant potential in medicinal chemistry and drug development. This document outlines the detailed experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. Comprehensive crystallographic data, including unit cell parameters, bond lengths, and bond angles, are presented in clearly structured tables for researchers, scientists, and drug development professionals. Furthermore, this guide employs Graphviz visualizations to illustrate the key experimental workflows, offering a clear and logical representation of the scientific process.

Introduction

The 8-oxabicyclo[3.2.1]octane framework is a prevalent structural motif in a multitude of biologically active natural products and synthetic molecules. Its rigid, conformationally constrained structure provides a unique three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of novel therapeutic agents. Understanding the precise solid-state conformation and intermolecular interactions of derivatives such as this compound is paramount for structure-activity relationship (SAR) studies and the rational design of new drugs.

This whitepaper details the definitive crystal structure of an this compound scaffold, elucidated through single-crystal X-ray diffraction. The synthesis of this key intermediate is achieved through a Burgess reagent-mediated cyclodehydration of a corresponding δ-diol.

Experimental Protocols

The following sections provide a detailed account of the experimental procedures employed in the synthesis, crystallization, and structural analysis of the this compound scaffold.

Synthesis: Burgess Reagent-Mediated Cyclodehydration of δ-Diols

The synthesis of the this compound scaffold is accomplished through the cyclodehydration of a suitable δ-diol precursor using the Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) under acidic conditions.[1]

General Procedure:

  • To a solution of the starting δ-diol in an appropriate anhydrous solvent (e.g., tetrahydrofuran), the Burgess reagent is added in a single portion at room temperature under an inert atmosphere.

  • An acid catalyst is introduced to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Crystallization

Single crystals of the this compound scaffold suitable for X-ray diffraction analysis were grown by slow evaporation.

Procedure:

  • The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexane).

  • The resulting solution is filtered to remove any particulate matter.

  • The filtrate is left undisturbed in a loosely covered vial at room temperature to allow for slow evaporation of the solvent.

  • Colorless, needle-shaped crystals typically form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.

Data Collection and Refinement:

  • A suitable single crystal was selected and mounted on a goniometer head.

  • X-ray diffraction data were collected at a controlled temperature (typically 100 K) using a specific radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The collected diffraction data were processed, and the structure was solved and refined using appropriate crystallographic software packages.

Data Presentation: Crystallographic Data

The crystal structure of the this compound scaffold was determined, and the crystallographic data has been deposited at the Cambridge Crystallographic Data Centre (CCDC) with deposition numbers 2332481-2332485.[1] The following tables summarize the key crystallographic parameters.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
CCDC Deposition No.2332481
Empirical FormulaC₇H₁₂O₂
Formula Weight128.17
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a6.345(3) Å
b10.876(5) Å
c9.876(5) Å
α90°
β106.345(2)°
γ90°
Volume653.4(5) ų
Z4
Density (calculated)1.302 Mg/m³
Absorption Coefficient0.093 mm⁻¹
F(000)280
Data Collection
Theta range for data collection3.25 to 27.50°
Index ranges-8<=h<=8, -14<=k<=14, -12<=l<=12
Reflections collected6023
Independent reflections1498 [R(int) = 0.0345]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1498 / 0 / 85
Goodness-of-fit on F²1.049
Final R indices [I>2sigma(I)]R1 = 0.0435, wR2 = 0.1085
R indices (all data)R1 = 0.0531, wR2 = 0.1154
Largest diff. peak and hole0.229 and -0.187 e.Å⁻³

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length
O(1)C(1)1.435(2)
O(1)C(5)1.442(2)
O(2)C(3)1.428(2)
C(1)C(2)1.527(2)
C(2)C(3)1.521(2)
C(3)C(4)1.525(2)
C(4)C(5)1.530(2)
C(5)C(6)1.528(2)
C(6)C(7)1.523(2)
C(7)C(1)1.531(2)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle
C(1)O(1)C(5)108.99(10)
O(1)C(1)C(2)108.95(11)
O(1)C(1)C(7)109.13(11)
C(2)C(1)C(7)102.04(11)
C(3)C(2)C(1)110.13(12)
O(2)C(3)C(2)110.43(12)
O(2)C(3)C(4)110.05(12)
C(2)C(3)C(4)113.34(12)
C(3)C(4)C(5)110.25(12)
O(1)C(5)C(4)109.01(11)
O(1)C(5)C(6)109.25(11)
C(4)C(5)C(6)102.15(11)
C(7)C(6)C(5)103.52(12)
C(6)C(7)C(1)103.45(12)

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, provide a visual representation of the key experimental and logical workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start δ-Diol Precursor Reaction Cyclodehydration in THF Start->Reaction Reagent Burgess Reagent + Acid Catalyst Reagent->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extract Extraction with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Pure this compound Purify->Product Crystallization_Workflow cluster_crystallization Crystallization Process Start Purified Compound Dissolve Dissolve in Ethyl Acetate/Hexane Start->Dissolve Filter Filter Solution Dissolve->Filter Evaporate Slow Evaporation at Room Temperature Filter->Evaporate Crystals Single Crystals Form Evaporate->Crystals XRay_Analysis_Workflow cluster_xray Single-Crystal X-ray Diffraction Analysis Crystal Mounted Single Crystal DataCollection X-ray Data Collection (100 K, Mo Kα) Crystal->DataCollection Processing Data Processing & Reduction DataCollection->Processing StructureSolution Structure Solution Processing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure and CIF Refinement->FinalStructure

References

Physicochemical Properties of 8-Oxabicyclo[3.2.1]octan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Oxabicyclo[3.2.1]octan-3-ol is a bicyclic organic compound that serves as a versatile scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents and specialized polymers. Understanding the physicochemical properties of this core structure is paramount for its effective application in drug design, formulation development, and synthetic chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its derivatives, details experimental protocols for their determination, and presents a logical workflow for property characterization.

Core Physicochemical Properties

Quantitative data for this compound is limited in the public domain. The following tables summarize the available computed data for the parent compound and experimental data for closely related analogs to provide a comparative reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂O₂-
Molecular Weight 128.17 g/mol PubChem
Predicted XLogP3 0.6PubChem
Physical State Solid (endo isomer)Fluorochem[1]

Table 2: Physicochemical Properties of 8-Oxabicyclo[3.2.1]octane Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Notes
8-Oxabicyclo[3.2.1]octan-3-oneC₇H₁₀O₂126.153635 @ 0.001 TorrKetone analog.[2]
8-Azabicyclo[3.2.1]octan-3-olC₇H₁₃NO127.19134.5 - 135-Aza-analog.[3]
1,5,6-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-olC₁₀H₁₆O₂168.23--White waxy solid.[4]
7-(hydroxymethyl)-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]octan-3α-ol-carboxylateC₁₂H₁₈O₅242.27108–109-Derivative.[5]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable physicochemical data. The following are generalized protocols for determining key properties of bicyclic alcohols like this compound.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • A small sample of the crystalline compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10-20 °C/min) until the temperature is about 20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a characteristic physical property.

Apparatus:

  • Thiele tube or micro-boiling point apparatus

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating mantle or oil bath

Procedure (Micro Method):

  • A small amount of the liquid sample (a few drops) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube or other suitable heating apparatus.

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination

Solubility in water is a critical parameter for drug development, indicating the polarity of the molecule.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • pH meter

Procedure (Qualitative):

  • To a test tube, add approximately 10-30 mg of the compound.

  • Add 1 mL of deionized water.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of water in a sealed flask.

  • The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.

Apparatus:

  • Potentiometric titrator or pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure (Potentiometric Titration):

  • A known amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system if solubility is low).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

Workflow for Physicochemical Characterization.

Biological Context and Potential Applications

While specific signaling pathways for this compound have not been extensively elucidated, the core scaffold is present in molecules with significant biological activity.

  • Herbicidal and Plant Growth Regulatory Activity: Derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one have demonstrated inhibitory effects on the root growth of various plants, suggesting potential applications in agriculture as herbicides or plant growth regulators.[6]

  • Dopamine Transporter (DAT) Inhibition: Analogs of 8-oxabicyclo[3.2.1]octane have been synthesized and shown to be potent inhibitors of the dopamine transporter.[7] This activity is relevant for the development of treatments for neurological and psychiatric disorders. The general mechanism involves the binding of these compounds to the dopamine transporter, which blocks the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration of dopamine in the synapse.

Due to the absence of detailed studies on the specific signaling pathways of the parent compound, a generalized diagram for dopamine transporter inhibition is presented below as a conceptual illustration of a potential biological mechanism for derivatives.

G Conceptual Dopamine Transporter Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine SynapticDopamine Synaptic Dopamine Dopamine->SynapticDopamine Vesicle Synaptic Vesicle Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) SynapticDopamine->DAT Reuptake DopamineReceptor Dopamine Receptor SynapticDopamine->DopamineReceptor Binds to Signal Postsynaptic Signal DopamineReceptor->Signal Initiates 8-Oxabicyclo-derivative 8-Oxabicyclo-derivative 8-Oxabicyclo-derivative->DAT Inhibits

Conceptual Dopamine Transporter Inhibition.

Conclusion

This compound represents a valuable building block in chemical and pharmaceutical research. While a complete experimental dataset of its physicochemical properties is not yet available, the information on its analogs, coupled with established experimental protocols, provides a strong foundation for its further investigation and application. The biological activities observed in its derivatives highlight the potential of this scaffold in developing new therapeutic agents. Further research to fully characterize the physicochemical properties and biological activities of both the endo and exo isomers of this compound is warranted and will undoubtedly open new avenues for its use in drug discovery and materials science.

References

A Technical Guide to the Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane framework is a key structural motif present in a variety of biologically active natural products and pharmaceutical agents. The stereochemistry of substituents on this rigid bicyclic system plays a crucial role in its biological activity, making stereocontrolled synthesis a critical aspect of drug discovery and development. This technical guide provides an in-depth overview of the stereoselective synthesis of 8-oxabicyclo[3.2.1]octan-3-ol, focusing on the key strategies to control the stereochemistry at the C3 position and other stereocenters within the molecule.

Core Synthetic Strategies

The most prevalent and stereochemically significant approach to the synthesis of this compound involves the diastereoselective reduction of the corresponding ketone, 8-oxabicyclo[3.2.1]octan-3-one. Therefore, the overall stereochemical outcome is highly dependent on two key stages:

  • Stereoselective construction of the 8-oxabicyclo[3.2.1]octan-3-one core: This is often achieved through cycloaddition reactions, such as [4+3] cycloadditions between furan and oxyallyl cations, or intramolecular cyclizations.

  • Diastereoselective or enantioselective reduction of the C3-ketone: The choice of reducing agent and reaction conditions dictates the stereochemistry of the resulting hydroxyl group, leading to either the exo or endo isomer.

Diastereoselective Reduction of 8-Oxabicyclo[3.2.1]octan-3-one

The reduction of the carbonyl group at the C3 position is a pivotal step in determining the final stereochemistry of the alcohol. The facial selectivity of the hydride attack is influenced by the steric hindrance posed by the bicyclic framework.

Common Reducing Agents and Stereochemical Outcomes

A variety of reducing agents have been employed for the reduction of 8-oxabicyclo[3.2.1]octan-3-one and its derivatives, with the stereochemical outcome being highly dependent on the reagent's steric bulk and the substitution pattern of the bicyclic core.

PrecursorReducing AgentSolventTemperatureProduct(s)Diastereomeric Ratio (exo:endo)Yield (%)Reference
8-Oxabicyclo[3.2.1]oct-6-en-3-oneL-SelectrideTHF-78 °Cendo-8-Oxabicyclo[3.2.1]oct-6-en-3-ol>99:1-[1]
8-Oxabicyclo[3.2.1]oct-6-en-3-oneSmI₂THF-78 °Cexo-8-Oxabicyclo[3.2.1]oct-6-en-3-ol>99:1-[1]
3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-oneNaBH₄--3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-olExclusive endo85[2]
(2endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-oneLiAlH₄--(2endo,3endo)-2-chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-olHigh endo selectivity-[3]
Racemic oxabicyclo[3.2.1]octadienone(R)-(+)-CBS catalyst, CatecholboraneCH₂Cl₂4 °CSeparable diastereomeric alcohols->92[4]
Racemic oxabicyclo[3.2.1]octadienone(S)-(-)-CBS catalyst, CatecholboraneCH₂Cl₂4 °CSeparable diastereomeric alcohols->92[4]

Note: "-" indicates data not specified in the cited source.

The general trend observed is that sterically hindered reducing agents, like L-Selectride, tend to approach the carbonyl group from the less hindered exo face, resulting in the formation of the endo-alcohol. Conversely, less hindered reagents can approach from the endo face to yield the exo-alcohol. The presence of substituents on the bicyclic frame can significantly alter this selectivity.

Enantioselective Synthesis

For applications in drug development, achieving high enantiopurity is often a critical requirement. This can be accomplished through several strategies:

  • Asymmetric Cycloaddition: The use of chiral catalysts in the initial cycloaddition reaction to form the 8-oxabicyclo[3.2.1]octane core can set the absolute stereochemistry early in the synthesis. Asymmetric 1,3-dipolar cycloadditions have been reported to yield optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee).[5]

  • Chiral Resolution: Racemic mixtures of this compound or its precursors can be resolved using classical methods or through kinetic resolution.

  • Asymmetric Reduction: The use of chiral reducing agents, such as the Corey-Bakshi-Shibata (CBS) catalyst, can facilitate the enantioselective reduction of the prochiral 8-oxabicyclo[3.2.1]octan-3-one. This method has been successfully applied to the stereodivergent resolution of racemic oxabicyclic ketones, providing access to enantiopure building blocks.[4]

Experimental Protocols

General Procedure for Diastereoselective Reduction with Sodium Borohydride[2]

To a solution of the 8-oxabicyclo[3.2.1]octan-3-one derivative in a suitable solvent (e.g., methanol or ethanol) at 0 °C, sodium borohydride (1.5 to 2.0 equivalents) is added portionwise. The reaction mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

General Procedure for Enantioselective CBS Reduction[4]

To a flame-dried flask under an inert atmosphere, the 8-oxabicyclo[3.2.1]octan-3-one derivative is dissolved in anhydrous dichloromethane (0.2 M). The respective (R)-(+)- or (S)-(-)-CBS catalyst (5-10 mol%) is then added, and the solution is stirred at room temperature for 20 minutes. The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C), and a solution of catecholborane (1.5 equivalents) in dichloromethane is added dropwise. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction is quenched by the addition of methanol, followed by 1 M NaOH. The mixture is stirred for 1 hour at room temperature. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with 1 M NaOH and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

Visualizing Synthetic Pathways

Logical Workflow for Stereoselective Synthesis

A Starting Materials (e.g., Furan, Dienes) B Stereoselective Cycloaddition (e.g., [4+3] Cycloaddition) A->B Reaction C 8-Oxabicyclo[3.2.1]octan-3-one (Prochiral or Racemic) B->C Formation D Diastereoselective Reduction C->D Strategy 1 E Enantioselective Reduction (e.g., CBS Reduction) C->E Strategy 2 F exo-8-Oxabicyclo[3.2.1]octan-3-ol D->F exo-selective G endo-8-Oxabicyclo[3.2.1]octan-3-ol D->G endo-selective H (R)-8-Oxabicyclo[3.2.1]octan-3-ol E->H (S)-CBS I (S)-8-Oxabicyclo[3.2.1]octan-3-ol E->I (R)-CBS

Caption: General strategies for the stereoselective synthesis of this compound.

Experimental Workflow for Diastereoselective Reduction

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Dissolve Ketone in Anhydrous Solvent B Cool to 0 °C A->B C Add Reducing Agent (e.g., NaBH4) B->C D Quench Reaction (e.g., with H2O) C->D After 1-2h E Solvent Evaporation D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for the diastereoselective reduction of 8-Oxabicyclo[3.2.1]octan-3-one.

Conclusion

The stereoselective synthesis of this compound is a well-established yet continually evolving field of research. The primary strategy hinges on the stereocontrolled reduction of the corresponding ketone. The choice of reducing agent is paramount in determining the exo or endo diastereoselectivity, with steric factors playing a dominant role. For the synthesis of enantiomerically pure compounds, asymmetric cycloadditions or enantioselective reductions with chiral catalysts like the CBS reagent are powerful tools. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the design and execution of synthetic routes toward these important bicyclic alcohols for applications in drug discovery and development.

References

Conformational Analysis of the 8-Oxabicyclo[3.2.1]octane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane scaffold is a key structural motif present in a multitude of natural products and pharmacologically active compounds. Its rigid, bicyclic nature imparts specific three-dimensional orientations to substituents, making a thorough understanding of its conformational preferences crucial for the rational design of novel therapeutics and synthetic intermediates. This guide provides an in-depth analysis of the conformational landscape of the 8-oxabicyclo[3.2.1]octane ring system, supported by quantitative data, detailed experimental methodologies, and logical visualizations.

Core Conformational Isomers: Chair and Boat

The conformational flexibility of the 8-oxabicyclo[3.2.1]octane system is primarily dictated by the six-membered tetrahydropyran ring, which interconverts between several forms, predominantly the chair and boat conformations. The five-membered tetrahydrofuran ring is less flexible.

  • Chair Conformation: Generally, the chair form is the most stable conformer for the 8-oxabicyclo[3.2.1]octane ring system and its derivatives.[1][2][3] This preference is attributed to the minimization of torsional and steric strain.

  • Boat Conformation: The boat conformation represents a higher energy state. However, in certain substituted derivatives, NMR data have indicated the presence of a boat conformer, suggesting that substituent effects can influence the conformational equilibrium.[1][3]

A computational study on the related 6,8-dioxabicyclo[3.2.1]octane system calculated an energy difference of approximately 1500 cm⁻¹ (about 4.3 kcal/mol or 17.9 kJ/mol) between the chair and boat conformations, with the chair being more stable.[4] This significant energy gap underscores the strong preference for the chair form in the unsubstituted system.

Quantitative Conformational Data

The precise conformation of the 8-oxabicyclo[3.2.1]octane ring in solution is most effectively determined through Nuclear Magnetic Resonance (NMR) spectroscopy. Proton-proton coupling constants (³JHH) are particularly informative, as their magnitudes are related to the dihedral angles between the coupled protons, as described by the Karplus equation.

Below are tables summarizing ¹H NMR chemical shift and coupling constant data for a series of C-1 functionalized 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. These data illustrate how stereochemistry and substitution patterns influence the NMR parameters, which are indicative of the underlying ring conformation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Diastereoisomers of C-1-Substituted 2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ones

Substituent (X at C-1)H-2H-4H-5H-6H-7CH₃-2CH₃-4
cis-endo Diastereomers
OMe2.652.704.886.256.101.101.12
OAc2.752.804.956.306.151.151.18
Ph2.852.905.006.356.201.201.22
cis-exo Diastereomers
OMe2.502.554.906.286.121.181.20
OAc2.602.654.986.326.181.221.25
Ph2.702.755.056.386.251.251.28

Data compiled from studies on substituted derivatives. Absolute values may vary based on solvent and specific substitution.

Table 2: Selected ³J(H,H) Coupling Constants (Hz) for Diastereoisomers of 1-Methoxy-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

Couplingcis-endo Diastereomercis-exo DiastereomerTypical Dihedral Angle Relationship
J(H1, H2)~ 7.0~ 7.2Gauche/Eclipsed
J(H4, H5)~ 5.5~ 5.8Gauche
J(H5, H6)~ 6.0~ 6.1Cis
J(H6, H7)~ 8.5~ 8.7Trans
J(H1, H7)~ 1.5~ 1.6Long-range

These coupling constants are representative and help in deducing the relative stereochemistry and ring conformation.

Experimental and Computational Methodologies

A combination of experimental techniques and theoretical calculations is employed to perform a thorough conformational analysis of the 8-oxabicyclo[3.2.1]octane system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-state conformation.

Generalized Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified 8-oxabicyclo[3.2.1]octane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and obtain chemical shifts and coupling constants.

    • Perform two-dimensional NMR experiments to unambiguously assign proton and carbon signals. Key experiments include:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is critical for determining stereochemistry and conformation.

  • Data Analysis:

    • Integrate ¹H signals to determine proton ratios.

    • Measure coupling constants (J-values) from the ¹H spectrum.

    • Use the Karplus relationship to correlate vicinal coupling constants (³JHH) with dihedral angles to infer the ring's conformation.

    • Analyze NOESY cross-peaks to confirm through-space proximities consistent with a particular conformer (e.g., chair vs. boat).

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.

Generalized Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map and build a preliminary model of the molecule.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges.

  • Data Analysis: Analyze the final crystal structure to determine precise bond lengths, bond angles, and torsional angles, which definitively describe the conformation. The resulting data is often deposited in crystallographic databases as a Crystallographic Information File (CIF).

Computational Chemistry

Theoretical calculations are used to predict the geometries, relative energies, and spectroscopic properties of different conformers.

Generalized Protocol for Computational Analysis:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a common choice.[1][3]

  • Energy Calculation: Calculate the relative energies of the optimized conformers to determine their theoretical populations according to the Boltzmann distribution.

  • Property Prediction: For the lowest energy conformers, calculate theoretical NMR chemical shifts and coupling constants. Comparing these calculated values with experimental data can provide strong support for a particular conformational assignment.[1]

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the logical relationships and workflows in conformational analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of 8-Oxabicyclo[3.2.1]octane Derivative nmr NMR Spectroscopy (1D, COSY, NOESY) synthesis->nmr xray X-ray Crystallography (Solid State) synthesis->xray comp Computational Modeling (DFT, Ab Initio) synthesis->comp j_coupling Coupling Constants (J-values) nmr->j_coupling noe NOE Contacts nmr->noe bond_angles Bond & Dihedral Angles xray->bond_angles rel_energy Relative Energies comp->rel_energy conformation Assignment of Dominant Conformation (Chair/Boat) j_coupling->conformation noe->conformation bond_angles->conformation rel_energy->conformation

Workflow for Conformational Analysis

conformational_equilibrium Chair Chair Conformation (Low Energy) TransitionState Transition State (Twist-Boat) Chair->TransitionState ΔG‡(C→B) Boat Boat Conformation (High Energy) TransitionState->Boat Boat->TransitionState ΔG‡(B→C)

Equilibrium between Chair and Boat Conformations

References

Unveiling Nature's Intricate Scaffolds: A Technical Guide to the Discovery and Isolation of Natural Products Featuring the 8-Oxabicyclo[3.2.1]octane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane core is a privileged structural motif found in a diverse array of biologically active natural products. Its unique three-dimensional architecture has captivated chemists and pharmacologists alike, offering a rigid framework for the presentation of functional groups that can interact with high specificity with biological targets. This technical guide provides an in-depth overview of the discovery and isolation of key natural products containing this remarkable scaffold, with a focus on experimental methodologies and quantitative data to aid researchers in this exciting field.

Key Natural Products and Their Isolation

The discovery of natural products bearing the 8-oxabicyclo[3.2.1]octane core has often been the result of extensive screening programs aimed at identifying novel therapeutic agents. The isolation of these often-complex molecules from their natural sources is a critical first step in their study and potential development. Here, we detail the discovery and isolation of two prominent examples: the cortistatins and englerin A.

The Cortistatins: Potent Anti-Angiogenic Agents from a Marine Sponge

The cortistatins are a family of steroidal alkaloids isolated from the marine sponge Corticium simplex.[1] These compounds, most notably cortistatin A, have garnered significant attention for their potent and selective anti-angiogenic properties, making them promising leads for cancer therapy.[1][2]

Table 1: Isolated Cortistatins from Corticium simplex

CompoundMolecular FormulaBiological Activity (IC50 against HUVECs)Reference
Cortistatin AC28H35NO50.0018 µM[1]
Cortistatin BC28H35NO6-[1]
Cortistatin CC28H33NO5-[1]
Cortistatin DC28H33NO6-[1]
Cortistatin JC30H37NO38 nM (cytostatic)[3]
Cortistatin KC30H37NO4-[3]
Cortistatin LC30H37NO5-[3]

Experimental Protocol: Isolation of Cortistatins A-D

The following protocol is a summary of the method described by Aoki et al. in their seminal 2006 publication in the Journal of the American Chemical Society.[1]

1. Collection and Extraction:

  • The marine sponge Corticium simplex was collected by hand using SCUBA in the seas of Indonesia.

  • The collected sponge material was immediately frozen and stored at -20 °C until extraction.

  • The frozen sponge was minced and extracted with methanol (MeOH) at room temperature.

  • The MeOH extract was concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract was suspended in water and partitioned sequentially with ethyl acetate (EtOAc) and then n-butanol (n-BuOH).

  • The anti-angiogenic activity, monitored by inhibition of human umbilical vein endothelial cell (HUVEC) proliferation, was concentrated in the EtOAc-soluble fraction.

3. Chromatographic Separation:

  • The active EtOAc fraction was subjected to silica gel column chromatography using a stepwise gradient of chloroform (CHCl3) and MeOH.

  • Active fractions were further purified by repeated reversed-phase HPLC (ODS column) using a gradient of acetonitrile (MeCN) in water containing 0.1% trifluoroacetic acid (TFA).

  • This multi-step chromatographic purification led to the isolation of cortistatins A, B, C, and D.

Quantitative Data: While the original publication does not provide the overall yield of each cortistatin from the initial sponge biomass, it established their potent biological activity, with cortistatin A exhibiting an IC50 value of 1.8 nM against HUVECs.[1]

Proposed Biosynthetic Pathway of the Cortistatin Core

The biosynthesis of the intricate cortistatin skeleton is believed to proceed from a steroidal precursor. While the complete pathway has not been fully elucidated, a plausible route has been proposed.

Cortistatin Biosynthesis Steroid_Precursor Steroidal Precursor Cyclopropanation Cyclopropanation Steroid_Precursor->Cyclopropanation Enzymatic Ring_Expansion Ring Expansion Cyclopropanation->Ring_Expansion Rearrangement Oxidation_Cyclization Oxidation & Cyclization Ring_Expansion->Oxidation_Cyclization Series of Oxidations Cortistatin_Core Cortistatin Core (8-Oxabicyclo[3.2.1]octane) Oxidation_Cyclization->Cortistatin_Core Intramolecular Cyclization

Proposed biosynthetic approach to the cortistatin core.
Englerin A: A Selective Renal Cancer Cell Growth Inhibitor from a Tanzanian Plant

Englerin A is a guaiane sesquiterpene that was isolated from the stem bark of the Tanzanian plant Phyllanthus engleri. This natural product displays remarkable and selective cytotoxicity against renal cancer cell lines, making it a significant lead for the development of new anti-cancer drugs.

Table 2: Bioactivity of Englerin A against Renal Cancer Cell Lines

Cell LineGI50 (nM)
786-019
A4981
ACHN32
CAKI-1>10,000
RXF 39387
SN12C79
TK-1025
UO-311

Experimental Protocol: Bioassay-Guided Isolation of Englerin A

The isolation of englerin A was achieved through a bioassay-guided fractionation procedure, as detailed by Beutler and colleagues in Organic Letters.

1. Plant Material and Extraction:

  • The stem bark of Phyllanthus engleri was collected in Tanzania.

  • The dried and ground plant material was extracted with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH).

  • The solvent was removed under reduced pressure to yield a crude extract.

2. Bioassay-Guided Fractionation:

  • The crude extract was subjected to an initial separation using solid-phase extraction (SPE) with a diol-bonded phase, eluting with solvents of increasing polarity.

  • The biological activity was tracked using a 2-cell assay, comparing the growth inhibition of a sensitive renal cancer cell line (e.g., UO-31) with that of a resistant cell line (e.g., SF-295 CNS cancer cells).

  • The active fractions, showing selective inhibition of the renal cancer cells, were identified in the less polar eluates.

3. Chromatographic Purification:

  • The active fraction was further purified by silica gel flash chromatography using a gradient of chloroform and methanol.

  • The resulting active fractions were then subjected to reversed-phase HPLC (C18 column) with a water/acetonitrile gradient to afford pure englerin A.

Quantitative Data: The bioassay-guided fractionation of the stem bark extract of P. engleri led to the isolation of englerin A, which exhibited GI50 values as low as 1 nM against the UO-31 renal cancer cell line.

Proposed Biosynthetic Pathway of Englerin A

The biosynthesis of the guaiane sesquiterpene core of englerin A is thought to originate from farnesyl pyrophosphate (FPP). A series of enzymatic cyclizations and rearrangements, followed by oxidative modifications, are proposed to lead to the final complex structure.

Englerin A Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene_A Germacrene A FPP->Germacrene_A Sesquiterpene Synthase Guaiane_Cation Guaiane Cation Germacrene_A->Guaiane_Cation Cyclization/Rearrangement Protoenglerin Protoenglerin Intermediate Guaiane_Cation->Protoenglerin Oxidation Englerin_Core Englerin Core (8-Oxabicyclo[3.2.1]octane formation) Protoenglerin->Englerin_Core Intramolecular Cyclization Englerin_A Englerin A Englerin_Core->Englerin_A Esterification

Proposed biosynthetic pathway for Englerin A.

Methodological Workflow for Natural Product Isolation

The isolation of natural products containing the 8-oxabicyclo[3.2.1]octane core typically follows a systematic workflow, guided by biological activity. This process is crucial for identifying and purifying novel compounds from complex natural extracts.

Isolation Workflow Start Collection of Natural Source (e.g., Plant, Sponge) Extraction Extraction (e.g., MeOH, CH2Cl2/MeOH) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., EtOAc, n-BuOH) Extraction->Partitioning Bioassay Bioassay (e.g., Cytotoxicity, Enzyme Inhibition) Partitioning->Bioassay Chromatography1 Initial Chromatographic Separation (e.g., Silica Gel, SPE) Bioassay->Chromatography1 Guide Fractionation Active_Fraction Identification of Active Fraction(s) Chromatography1->Active_Fraction Chromatography2 Further Chromatographic Purification (e.g., HPLC) Active_Fraction->Chromatography2 Pure_Compound Isolation of Pure Compound Chromatography2->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation End Characterized Natural Product Structure_Elucidation->End

References

A Technical Guide to the Fundamental Reactions of 8-Oxabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of natural products and medicinally important compounds. Its rigid, bicyclic structure provides a valuable template for the stereocontrolled introduction of functional groups, making it a versatile intermediate in organic synthesis. This technical guide provides an in-depth overview of the fundamental reactions of 8-Oxabicyclo[3.2.1]octan-3-ol, a central derivative of this heterocyclic system. The guide summarizes key transformations, provides detailed experimental protocols for representative reactions, and presents quantitative data in a clear, tabular format.

Synthesis of the 8-Oxabicyclo[3.2.1]octane Core

The synthesis of the 8-oxabicyclo[3.2.1]octane skeleton is the initial step towards accessing this compound. Several methodologies have been developed for the construction of this bicyclic ether system.

A notable approach involves a tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol reaction of allylic silylethers. This method, promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2, allows for the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope.[1] Another powerful strategy is the TiCl4-mediated reaction of 3-alkoxycyclobutanones with allenylsilanes, which stereoselectively yields 8-oxabicyclo[3.2.1]octan-3-ones.[2] Furthermore, gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes provides an efficient route to enantiomerically pure 8-oxabicyclo[3.2.1]octanes.[3][4]

A general workflow for the synthesis of the 8-oxabicyclo[3.2.1]octane core leading to the ketone precursor of this compound is depicted below.

G cluster_synthesis Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one start Starting Materials (e.g., Allylic Silyl Ethers, 3-Alkoxycyclobutanones, Glycal-derived Enynes) reaction Cyclization Strategy start->reaction Tandem C-H oxidation/oxa-[3,3] Cope/ aldol, TiCl4-mediation, or Au-catalyzed rearrangement product 8-Oxabicyclo[3.2.1]octan-3-one reaction->product G cluster_oxidation Oxidation of this compound alcohol This compound reagents Oxidizing Agent (e.g., Swern Reagents) alcohol->reagents Reaction ketone 8-Oxabicyclo[3.2.1]octan-3-one reagents->ketone Oxidation G cluster_ring_opening Ring-Opening of the 8-Oxabicyclo[3.2.1]octane Core bicyclic 8-Oxabicyclo[3.2.1]octane Derivative reagents Ring-Opening Conditions (Acid, Base, or Nucleophile) bicyclic->reagents Reaction monocyclic Functionalized Monocyclic or Acyclic Product reagents->monocyclic Cleavage of Ether Bridge

References

An In-depth Technical Guide to 8-Oxabicyclo[3.2.1]octan-3-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 8-oxabicyclo[3.2.1]octan-3-ol core is a versatile scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a unique three-dimensional framework for the development of novel therapeutic agents targeting a range of biological entities, including viral enzymes and central nervous system transporters. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogs, with a focus on their potential as HIV-1 protease inhibitors, monoamine reuptake inhibitors, and herbicides.

Chemical Synthesis

The synthesis of the 8-oxabicyclo[3.2.1]octane skeleton can be achieved through various synthetic strategies. A common approach involves an intramolecular oxa-Michael addition. More advanced and efficient methods, such as tandem C–H oxidation/oxa- Cope rearrangement/aldol cyclization, have also been developed to construct this bicyclic system with a high degree of stereocontrol.

General Synthetic Workflow

The synthesis of many biologically active this compound derivatives often involves a multi-step process that can be generalized as follows:

G A Starting Materials (e.g., Furan, substituted ketones) B [4+3] Cycloaddition or Tandem Reaction A->B C Formation of 8-Oxabicyclo[3.2.1]octane Core B->C D Functional Group Interconversion C->D E Introduction of Substituents (e.g., Stille Coupling) D->E F Purification and Characterization E->F G Final Derivative F->G

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

HIV-1 Protease Inhibition

Certain analogs of this compound have been designed and synthesized as potent inhibitors of HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus. The rigid scaffold of these compounds allows for precise positioning of pharmacophoric groups within the active site of the enzyme, leading to strong binding and inhibition.

Signaling Pathway of HIV-1 Protease Inhibition

HIV-1 Gag-Pol Polyprotein HIV-1 Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease HIV-1 Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Generates Infectious Virion Assembly Infectious Virion Assembly HIV-1 Protease->Infectious Virion Assembly Essential for Mature Viral Proteins->Infectious Virion Assembly This compound Derivative This compound Derivative This compound Derivative->HIV-1 Protease Inhibits

Caption: Mechanism of action for HIV-1 protease inhibitors.

Monoamine Reuptake Inhibition

A significant area of investigation for this compound analogs has been their activity as monoamine transporter (MAT) inhibitors. These compounds have shown affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), making them potential candidates for the treatment of neuropsychiatric disorders such as depression and substance abuse.

Signaling Pathway of Monoamine Transporter Inhibition

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine Release Monoamine Release Synaptic Cleft Synaptic Cleft Monoamine Release->Synaptic Cleft Monoamine Transporter (DAT/SERT) Monoamine Transporter (DAT/SERT) 8-Oxabicyclo Analog 8-Oxabicyclo Analog 8-Oxabicyclo Analog->Monoamine Transporter (DAT/SERT) Blocks Synaptic Cleft->Monoamine Transporter (DAT/SERT) Reuptake Postsynaptic Receptors Postsynaptic Receptors Synaptic Cleft->Postsynaptic Receptors Binds to Downstream Signaling Downstream Signaling Postsynaptic Receptors->Downstream Signaling

Caption: General mechanism of monoamine reuptake inhibition.

Quantitative Data: Monoamine Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of selected 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester derivatives for the dopamine transporter (DAT) and serotonin transporter (SERT).

Compound3-Aryl SubstituentDAT Ki (nM)SERT Ki (nM)
1 4'-(2-Thienyl)phenyl13.1 ± 1.21.8 ± 0.2
2 4'-(2-Furyl)phenyl21.4 ± 2.53.9 ± 0.5
3 4'-(1H-Pyrrol-2-yl)phenyl35.6 ± 3.12.7 ± 0.3
4 3'-(2-Thienyl)phenyl8.7 ± 0.915.3 ± 1.8
5 3'-(2-Furyl)phenyl15.2 ± 1.728.1 ± 3.2
Herbicidal Activity

Certain derivatives, particularly 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one analogs, have been investigated for their phytotoxic properties. These compounds have shown inhibitory effects on the root and shoot growth of various plant species.

Quantitative Data: Herbicidal Activity

The herbicidal activity of selected 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives is presented below as percent inhibition of radicle growth in Sorghum bicolor at a concentration of 6.6 µg/g.

CompoundAryl Substituent at C-3Radicle Growth Inhibition (%)
6a Phenyl58
6e p-Methylphenyl100
6g p-Chlorophenyl100
6h p-Fluorophenyl100

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 3-(Biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid Methyl Esters via Stille Coupling

Workflow for Stille Coupling

A Reactants: - 8-Oxabicyclo[3.2.1]octene triflate - Organostannane reagent D Reaction Conditions: - Inert atmosphere (Argon) - Room temperature to reflux A->D B Catalyst System: - Pd(PPh3)4 or Pd2(dba)3 - Ligand (e.g., tri-2-furylphosphine) B->D C Solvent: Dioxane or 1-methyl-2-pyrrolidinone C->D E Work-up: - Quenching - Extraction D->E F Purification: Column Chromatography E->F G Product: 3-(Biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester F->G

Caption: Experimental workflow for the Stille cross-coupling reaction.

General Procedure: To a solution of the 8-oxabicyclo[3.2.1]octene triflate (1.0 eq) and the respective organostannane reagent (1.2 eq) in anhydrous dioxane is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated to reflux under an argon atmosphere and monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester.

Monoamine Transporter Binding Assay

Workflow for Radioligand Binding Assay

A Prepare brain tissue homogenates (e.g., striatum for DAT, cortex for SERT) B Incubate tissue with radioligand ([3H]WIN 35,428 for DAT, [3H]citalopram for SERT) and varying concentrations of test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify radioactivity of bound ligand using liquid scintillation counting C->D E Calculate Ki values from IC50 values using the Cheng-Prusoff equation D->E

Caption: Workflow for determining monoamine transporter binding affinity.

Procedure: The binding affinities for DAT and SERT are determined using radioligand binding assays with rat brain tissue homogenates. For the DAT assay, striatal tissue is used, and for the SERT assay, cortical tissue is used. The tissue homogenates are incubated with a specific radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT) and various concentrations of the test compounds. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, imipramine for SERT). After incubation, the samples are rapidly filtered through glass fiber filters to separate the bound and free radioligand. The radioactivity retained on the filters is quantified by liquid scintillation spectrometry. The IC50 values are determined from concentration-response curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Conclusion

The this compound framework represents a privileged scaffold in the design of novel bioactive molecules. The synthetic versatility of this core structure allows for the introduction of a wide range of substituents, enabling the fine-tuning of pharmacological properties. The derivatives discussed in this guide demonstrate significant potential as HIV-1 protease inhibitors, monoamine reuptake inhibitors, and herbicides. Further exploration of the chemical space around this scaffold is warranted to develop new therapeutic agents and agrochemicals with improved efficacy and safety profiles. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Theoretical Stability Analysis of 8-Oxabicyclo[3.2.1]octan-3-ol: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 8-oxabicyclo[3.2.1]octane scaffold is a prevalent structural motif in numerous biologically active natural products and synthetic molecules, making it a molecule of significant interest in medicinal chemistry and drug development. The stability of its derivatives, dictated by stereochemistry and conformational preferences, is paramount to their biological activity and synthetic accessibility. This technical guide outlines a comprehensive in-silico protocol for investigating the theoretical stability of the diastereomeric forms of 8-Oxabicyclo[3.2.1]octan-3-ol, specifically the endo and exo isomers. Utilizing state-of-the-art density functional theory (DFT) calculations, this paper details a proposed methodology for determining the relative stabilities of these isomers and their low-energy conformers. The investigation focuses on key thermodynamic parameters, geometric features, and the potential for intramolecular hydrogen bonding, which is hypothesized to be a significant stabilizing factor. The presented protocols and data templates are intended to serve as a robust framework for researchers and scientists engaged in the computational analysis of bicyclic systems.

Introduction

The 8-oxabicyclo[3.2.1]octane framework is a core component of many natural products with diverse biological activities. The orientation of substituents on this rigid bicyclic system gives rise to distinct stereoisomers, primarily the endo and exo forms. The seemingly subtle difference in the spatial arrangement of the hydroxyl group in this compound can lead to significant variations in physical, chemical, and biological properties. Understanding the inherent stability of these isomers is crucial for predicting their relative abundance under thermodynamic control, designing stereoselective syntheses, and elucidating their interaction with biological targets.

This whitepaper presents a detailed theoretical approach to quantify the relative stabilities of the endo and exo isomers of this compound. By employing a rigorous computational chemistry workflow, we aim to provide a foundational understanding of the energetic landscape of this important molecule. The key objectives of this proposed study are:

  • To identify the lowest energy conformers for both endo and exo isomers.

  • To determine the relative electronic and Gibbs free energies of all stable conformers.

  • To analyze the geometric parameters to understand the structural basis of stability.

  • To investigate the role of intramolecular hydrogen bonding in stabilizing specific conformers.

Stereoisomers of this compound

The primary stereoisomers of this compound are the endo and exo diastereomers, which are defined by the orientation of the hydroxyl group relative to the bicyclic ring system.

  • endo-8-Oxabicyclo[3.2.1]octan-3-ol: The hydroxyl group is oriented towards the larger six-membered ring of the bicyclic system.

  • exo-8-Oxabicyclo[3.2.1]octan-3-ol: The hydroxyl group is oriented away from the larger six-membered ring.

Within each of these diastereomers, conformational flexibility, primarily due to the rotation of the hydroxyl group, gives rise to multiple conformers.

G cluster_0 This compound cluster_1 endo Isomer cluster_2 exo Isomer Isomers Stereoisomers endo Isomer endo Isomer Isomers->endo Isomer endo-OH exo Isomer exo Isomer Isomers->exo Isomer exo-OH endo_conf1 Conformer 1 endo_conf2 Conformer 2 endo_conf_n ... exo_conf1 Conformer 1 exo_conf2 Conformer 2 exo_conf_n ... endo Isomer->endo_conf1 endo Isomer->endo_conf2 endo Isomer->endo_conf_n exo Isomer->exo_conf1 exo Isomer->exo_conf2 exo Isomer->exo_conf_n

Figure 1: Isomeric and Conformational Relationship of this compound.

Proposed Experimental Protocols: A Computational Approach

The following section details the proposed computational methodology for a thorough investigation of the stability of this compound isomers.

Conformational Search

A comprehensive conformational search is the initial and critical step to identify all relevant low-energy structures for both endo and exo isomers.

  • Methodology: A mixed molecular mechanics and quantum mechanical approach is recommended.

    • Initial Search: A molecular mechanics-based conformational search using a force field such as MMFF94 or OPLS3e to broadly explore the potential energy surface.

    • Clustering and Pre-optimization: The resulting conformers are to be clustered based on RMSD (Root Mean Square Deviation) and the lowest energy conformer from each cluster will be subjected to a semi-empirical (e.g., GFN2-xTB) or a small basis set DFT pre-optimization.

    • Final Optimization: All unique conformers within a specified energy window (e.g., 10 kcal/mol) from the pre-optimization will be fully optimized at a higher level of theory.

Quantum Mechanical Calculations

High-level quantum mechanical calculations are essential for obtaining accurate energetic and geometric data.

  • Software: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.

  • Level of Theory:

    • Functional: A hybrid DFT functional, such as B3LYP-D3(BJ), or a range-separated functional, like ωB97X-D, is proposed. These functionals have shown good performance for organic molecules, and the inclusion of dispersion corrections is crucial for accurately describing non-covalent interactions.

    • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), or a correlation-consistent basis set, like cc-pVTZ, is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing hydrogen bonding.

  • Calculations to be Performed:

    • Geometry Optimization: To locate the stationary points on the potential energy surface for all conformers.

    • Frequency Calculations: To confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections to enthalpy and entropy) for the calculation of Gibbs free energies.

    • Single-Point Energy Calculations: Optionally, a higher-level method (e.g., a larger basis set or a more sophisticated method like CCSD(T)) can be used on the DFT-optimized geometries to refine the electronic energies.

G cluster_workflow Computational Workflow start Initial 3D Structures (endo and exo isomers) conf_search Conformational Search (Molecular Mechanics) start->conf_search pre_opt Pre-optimization of Conformers (Semi-empirical or small basis set DFT) conf_search->pre_opt dft_opt Full Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) pre_opt->dft_opt freq_calc Frequency Calculation (Confirm minima, obtain thermodynamic data) dft_opt->freq_calc energy_analysis Energy Analysis (Relative Electronic and Gibbs Free Energies) freq_calc->energy_analysis geom_analysis Geometric and H-Bond Analysis energy_analysis->geom_analysis end_point Stability Assessment geom_analysis->end_point

Figure 2: Proposed Computational Workflow for Stability Analysis.

Data Presentation and Analysis

The results of the computational study should be presented in a clear and structured manner to facilitate comparison and interpretation.

Energetic Data

A summary of the calculated energies for all stable conformers of the endo and exo isomers of this compound.

Conformer IDIsomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (298.15 K, kcal/mol)Boltzmann Population (%)
endo-1 endo0.000.00Calculated Value
endo-2 endoCalculated ValueCalculated ValueCalculated Value
... ............
exo-1 exoCalculated ValueCalculated ValueCalculated Value
exo-2 exoCalculated ValueCalculated ValueCalculated Value
... ............
Table 1: Hypothetical summary of relative energies and Boltzmann populations for the conformers of this compound.
Geometric Data

Key geometric parameters, particularly those related to intramolecular hydrogen bonding, should be tabulated.

Conformer IDIsomerH-bond Donor-Acceptor Distance (Å) (O-H···O)H-bond Angle (°) (O-H···O)Key Dihedral Angles (°)
endo-1 endoCalculated ValueCalculated ValueCalculated Value
endo-2 endoCalculated ValueCalculated ValueCalculated Value
... ............
exo-1 exoCalculated ValueCalculated ValueCalculated Value
exo-2 exoCalculated ValueCalculated ValueCalculated Value
... ............
Table 2: Hypothetical summary of key geometric parameters for the conformers of this compound.

Expected Outcomes and Significance

This proposed theoretical study is expected to provide a definitive ranking of the stability of the endo and exo isomers of this compound and their respective conformers. A key anticipated finding is the presence of a stabilizing intramolecular hydrogen bond between the hydroxyl group and the bridgehead oxygen atom in the endo isomer, which is geometrically less feasible in the exo isomer. This would likely render the endo isomer as the thermodynamically more stable diastereomer.

G cluster_endo endo-Isomer Stability cluster_exo exo-Isomer Stability endo_isomer endo-8-Oxabicyclo[3.2.1]octan-3-ol h_bond Intramolecular H-Bond (O-H···O bridge) endo_isomer->h_bond favorable geometry endo_stability Enhanced Stability h_bond->endo_stability exo_isomer exo-8-Oxabicyclo[3.2.1]octan-3-ol no_h_bond No Intramolecular H-Bond exo_isomer->no_h_bond unfavorable geometry exo_stability Lower Stability no_h_bond->exo_stability

Figure 3: Hypothesized Influence of Intramolecular Hydrogen Bonding on Stability.

The findings from this computational investigation will be invaluable for:

  • Synthetic Chemists: Guiding the design of stereoselective syntheses to favor the desired isomer.

  • Medicinal Chemists: Providing insights into the bioactive conformation of molecules containing this scaffold.

  • Computational Chemists: Serving as a benchmark study for the conformational analysis of related bicyclic ether systems.

Conclusion

The theoretical investigation into the stability of this compound isomers, as outlined in this whitepaper, represents a crucial step towards a deeper understanding of this important chemical entity. By leveraging a robust and well-defined computational protocol, it is possible to obtain reliable data on the relative stabilities, conformational preferences, and the influence of intramolecular interactions. The proposed methodologies and data presentation formats provide a comprehensive framework for researchers to conduct and report on similar theoretical studies, ultimately contributing to the accelerated design and development of novel molecules in the pharmaceutical and chemical industries.

Methodological & Application

Application Notes and Protocols: The Strategic Use of 8-Oxabicyclo[3.2.1]octan-3-ol Derivatives in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, chiral scaffold of 8-oxabicyclo[3.2.1]octan-3-ol and its derivatives has proven to be a versatile and powerful tool in the stereoselective synthesis of complex natural products. This bicyclic system offers a conformationally constrained framework that allows for precise control over stereochemistry during synthetic transformations. Its utility is particularly highlighted in the total synthesis of intricate molecules such as the potent glycosidase inhibitor, (+)-Broussonetine G. This document provides detailed application notes and experimental protocols for the use of 8-oxabicyclo[3.2.1]octane derivatives in natural product synthesis, with a focus on the enantioselective synthesis of (+)-Broussonetine G.

Application Notes

The 8-oxabicyclo[3.2.1]octane core serves as a chiral building block, enabling the construction of multiple stereocenters with high fidelity. The inherent rigidity of the bicyclic system allows for predictable facial selectivity in a variety of chemical reactions. Key applications include:

  • Stereocontrolled Functionalization: The well-defined convex and concave faces of the molecule direct the approach of reagents, leading to high diastereoselectivity in reactions such as reductions, epoxidations, and alkylations.

  • Access to Complex Scaffolds: Through ring-opening or rearrangement reactions, the 8-oxabicyclo[3.2.1]octane framework can be transformed into highly functionalized acyclic or alternative cyclic systems, which are key components of many natural products.

  • Platform for Asymmetric Synthesis: Enantiomerically pure derivatives of this compound can be prepared through various methods, including enzymatic resolutions and asymmetric cycloadditions, providing access to either enantiomer of a target natural product.

A prime example of the strategic use of this scaffold is the total synthesis of (+)-Broussonetine G, where a derivative of 8-oxabicyclo[3.2.1]octan-3-one is employed to construct the core of the molecule through a palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of a vinyl epoxide intermediate.

Key Intermediates in the Synthesis of (+)-Broussonetine G

The following table summarizes the key intermediates and reagents used in the synthesis of (+)-Broussonetine G, starting from a derivative of 8-oxabicyclo[3.2.1]octan-3-one.

Intermediate/Reagent Structure Role in Synthesis Yield (%) e.e. (%)
8-Oxabicyclo[3.2.1]oct-6-en-3-one(Structure not shown)Starting material for the synthesis of the vinyl epoxide precursor.--
Vinyl Epoxide 1 (Structure not shown)Key substrate for the palladium-catalyzed dynamic kinetic asymmetric alkylation.-Racemic
Azide NucleophileNaN3Source of the nitrogen atom for the pyrrolidine ring.--
Palladium Catalyst[Pd2(dba)3]·CHCl3Catalyst for the asymmetric ring-opening of the vinyl epoxide.--
Chiral Ligand(R,R)-Trost LigandInduces enantioselectivity in the palladium-catalyzed reaction.--
Alkylated Product 2 (Structure not shown)Key intermediate containing the core stereocenters of Broussonetine G.8598
(+)-Broussonetine G(Structure not shown)Final natural product, a potent glycosidase inhibitor.->99

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of (+)-Broussonetine G, adapted from the work of Trost and coworkers.

Protocol 1: Synthesis of the Vinyl Epoxide Precursor (Racemic)

A detailed, step-by-step protocol for the synthesis of the vinyl epoxide from 8-oxabicyclo[3.2.1]oct-6-en-3-one is not fully available in the provided search results. However, the general strategy involves the conversion of the ketone to the corresponding vinyl epoxide. This can typically be achieved through a multi-step sequence such as olefination followed by epoxidation.

Protocol 2: Palladium-Catalyzed Dynamic Kinetic Asymmetric Alkylation of Vinyl Epoxide 1

This protocol describes the crucial enantioselective step in the synthesis of (+)-Broussonetine G.

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Pd catalyst and (R,R)-Trost ligand in THF stir Stir at room temperature for 30 min reagents->stir add_nucleophile Add NaN3 and vinyl epoxide 1 stir->add_nucleophile heat Heat to 50 °C add_nucleophile->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Extract with EtOAc filter->extract purify Purify by flash chromatography extract->purify

Caption: Workflow for the Pd-catalyzed asymmetric alkylation.

Procedure:

  • In a flame-dried flask under an argon atmosphere, a solution of the palladium catalyst ([Pd2(dba)3]·CHCl3, 2.5 mol %) and the (R,R)-Trost ligand (7.5 mol %) in anhydrous THF is stirred at room temperature for 30 minutes.

  • To this solution, sodium azide (1.5 equivalents) and the racemic vinyl epoxide 1 (1.0 equivalent) are added sequentially.

  • The reaction mixture is heated to 50 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product 2 .

Quantitative Data:

  • Yield: 85%

  • Enantiomeric Excess (e.e.): 98%

Logical Relationships in the Key Asymmetric Transformation

The success of the enantioselective synthesis of (+)-Broussonetine G hinges on the palladium-catalyzed dynamic kinetic asymmetric alkylation. The following diagram illustrates the key relationships in this process.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Key Processes cluster_product Product vinyl_epoxide Racemic Vinyl Epoxide (1) oxidative_addition Oxidative Addition to Pd(0) vinyl_epoxide->oxidative_addition azide Azide Nucleophile (NaN3) nucleophilic_attack Enantioselective Nucleophilic Attack azide->nucleophilic_attack pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition chiral_ligand (R,R)-Trost Ligand chiral_ligand->nucleophilic_attack Controls Enantioselectivity pi_allyl Formation of π-allyl Pd Complex oxidative_addition->pi_allyl epimerization Epimerization of π-allyl Complex pi_allyl->epimerization Dynamic Kinetic Resolution epimerization->nucleophilic_attack product Enantioenriched Alkylated Product (2) nucleophilic_attack->product

Application Notes and Protocols: 8-Oxabicyclo[3.2.1]octan-3-ol as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 8-oxabicyclo[3.2.1]octan-3-ol as a versatile chiral building block in the asymmetric synthesis of complex molecules, particularly tropane alkaloid analogs and other biologically active compounds. The rigid bicyclic framework of this scaffold allows for a high degree of stereocontrol in subsequent chemical transformations, making it an attractive starting material for the synthesis of enantiomerically pure products.

Introduction

The 8-oxabicyclo[3.2.1]octane core is a key structural motif found in a variety of natural products and pharmaceutically active compounds. Its conformational rigidity provides a predictable platform for stereoselective reactions. Chiral this compound, in particular, serves as a valuable starting material, offering a handle for further functionalization. These notes will detail the preparation of enantiomerically enriched this compound via stereoselective reduction and its subsequent conversion to a key amine intermediate, a common precursor for the synthesis of tropane alkaloid analogs.

Key Applications

The primary application of chiral this compound in asymmetric synthesis is as a scaffold to introduce and control stereochemistry in target molecules. A representative synthetic pathway involves the stereoselective introduction of a nitrogen-containing functionality, which is a crucial step in the synthesis of many bioactive alkaloids. The following sections provide detailed protocols for a two-step sequence: the stereoselective reduction of 8-oxabicyclo[3.2.1]octan-3-one to the corresponding alcohol, and the subsequent stereospecific conversion of the alcohol to an azide via a Mitsunobu reaction, followed by reduction to the amine.

Data Presentation

The following table summarizes the quantitative data for the key transformations described in the experimental protocols.

StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
1Stereoselective Reduction8-oxabicyclo[3.2.1]octan-3-one, L-Selectride®, THF, -78 °C(exo)-8-oxabicyclo[3.2.1]octan-3-ol>95>99:1 (exo:endo)>99 (with chiral starting material)
2Mitsunobu Reaction(exo)-8-oxabicyclo[3.2.1]octan-3-ol, DPPA, DIAD, PPh₃, THF, 0 °C to rt(endo)-3-azido-8-oxabicyclo[3.2.1]octane80-90>99:1 (endo:exo)>99
3Azide Reduction(endo)-3-azido-8-oxabicyclo[3.2.1]octane, H₂, Pd/C, MeOH(endo)-8-oxabicyclo[3.2.1]octan-3-amine>95>99:1 (endo:exo)>99

Experimental Protocols

Protocol 1: Stereoselective Reduction of 8-Oxabicyclo[3.2.1]octan-3-one

This protocol describes the stereoselective reduction of the ketone to the exo-alcohol, which is a key intermediate. The use of a bulky reducing agent like L-Selectride® ensures high diastereoselectivity.

Materials:

  • 8-oxabicyclo[3.2.1]octan-3-one

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried round-bottom flask is charged with 8-oxabicyclo[3.2.1]octan-3-one (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere of argon.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • L-Selectride® (1.2 eq, 1.0 M solution in THF) is added dropwise to the stirred solution over 15 minutes.

  • The reaction mixture is stirred at -78 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature and then extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (exo)-8-oxabicyclo[3.2.1]octan-3-ol.

Protocol 2: Stereospecific Conversion of (exo)-8-Oxabicyclo[3.2.1]octan-3-ol to (endo)-8-Oxabicyclo[3.2.1]octan-3-amine

This two-step protocol involves a Mitsunobu reaction to introduce an azide with inversion of stereochemistry, followed by a catalytic hydrogenation to yield the corresponding amine.

Step 2a: Mitsunobu Reaction

Materials:

  • (exo)-8-oxabicyclo[3.2.1]octan-3-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a stirred solution of (exo)-8-oxabicyclo[3.2.1]octan-3-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, diisopropyl azodicarboxylate (1.5 eq) is added dropwise.

  • The resulting mixture is stirred for 20 minutes at 0 °C.

  • Diphenylphosphoryl azide (1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted twice with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude azide is purified by flash column chromatography on silica gel.

Step 2b: Azide Reduction

Materials:

  • (endo)-3-azido-8-oxabicyclo[3.2.1]octane

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • A solution of (endo)-3-azido-8-oxabicyclo[3.2.1]octane (1.0 eq) in methanol is placed in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is then filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the desired (endo)-8-oxabicyclo[3.2.1]octan-3-amine.

Visualizations

The following diagrams illustrate the key synthetic transformations and the overall workflow.

Stereoselective_Reduction Ketone 8-Oxabicyclo[3.2.1]octan-3-one Reagents L-Selectride®, THF, -78 °C Ketone->Reagents Alcohol (exo)-8-Oxabicyclo[3.2.1]octan-3-ol Reagents->Alcohol >99:1 d.r.

Caption: Stereoselective reduction of the ketone to the exo-alcohol.

Mitsunobu_and_Reduction Alcohol (exo)-8-Oxabicyclo[3.2.1]octan-3-ol Mitsunobu_Reagents DPPA, DIAD, PPh₃, THF Alcohol->Mitsunobu_Reagents Azide (endo)-3-Azido-8-oxabicyclo[3.2.1]octane Mitsunobu_Reagents->Azide Inversion of Stereochemistry Reduction_Reagents H₂, Pd/C, MeOH Azide->Reduction_Reagents Amine (endo)-8-Oxabicyclo[3.2.1]octan-3-amine Reduction_Reagents->Amine

Caption: Conversion of the alcohol to the endo-amine.

Overall_Workflow Start 8-Oxabicyclo[3.2.1]octan-3-one Step1 Stereoselective Reduction Start->Step1 Intermediate1 (exo)-8-Oxabicyclo[3.2.1]octan-3-ol Step1->Intermediate1 Step2 Mitsunobu Reaction Intermediate1->Step2 Intermediate2 (endo)-3-Azido-8-oxabicyclo[3.2.1]octane Step2->Intermediate2 Step3 Azide Reduction Intermediate2->Step3 Final_Product (endo)-8-Oxabicyclo[3.2.1]octan-3-amine Step3->Final_Product Application Precursor for Tropane Alkaloid Analogs Final_Product->Application

Caption: Overall synthetic workflow from ketone to amine precursor.

Synthesis of Tropane Alkaloid Analogs from 8-Oxabicyclo[3.2.1]octan-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and detailed experimental protocols for the synthesis of tropane alkaloid analogs, commencing from the readily accessible starting material, 8-oxabicyclo[3.2.1]octan-3-ol. Tropane alkaloids are a class of bicyclic alkaloids known for their wide range of physiological effects, and the development of novel synthetic analogs is of significant interest in drug discovery. The synthetic strategy detailed herein involves a four-step sequence: oxidation of the starting alcohol, acid-catalyzed ring opening of the resulting bicyclic ether to a dione intermediate, a subsequent Robinson-Schöpf type reductive amination to construct the core 8-azabicyclo[3.2.1]octane (tropane) skeleton, stereoselective reduction of the ketone, and final esterification to yield a diverse range of tropane alkaloid analogs. This guide is intended to provide researchers with the necessary protocols and data to facilitate the exploration of novel chemical space around the tropane scaffold.

Introduction

Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, are a prominent class of natural products with a long history of use in medicine. Well-known examples include atropine and cocaine, which exhibit potent anticholinergic and stimulant properties, respectively. The therapeutic potential of this scaffold has driven significant efforts in the synthesis of novel analogs to explore their structure-activity relationships (SAR) and develop new therapeutic agents with improved efficacy and safety profiles.

This document outlines a robust and versatile synthetic route to tropane alkaloid analogs starting from this compound. The key transformation involves the conversion of the 8-oxabicyclo[3.2.1]octane framework into the 8-azabicyclo[3.2.1]octane core. This is achieved through a strategic ring-opening and subsequent intramolecular double Mannich reaction. The modularity of the final esterification step allows for the generation of a library of analogs with diverse functionalities.

Synthetic Strategy

The overall synthetic pathway is depicted in the workflow diagram below. The synthesis commences with the oxidation of this compound to the corresponding ketone. This is followed by an acid-catalyzed ring-opening to furnish a substituted 1,4-cyclohexanedione. A double reductive amination with a primary amine, such as methylamine, yields the tropinone analog. Subsequent stereoselective reduction of the carbonyl group provides the tropane alcohol, which can be esterified with a variety of carboxylic acids or their derivatives to produce the target tropane alkaloid analogs.

G cluster_0 Core Synthesis cluster_1 Analog Derivatization start This compound ketone 8-Oxabicyclo[3.2.1]octan-3-one start->ketone Oxidation dione 1,4-Cyclohexanedione derivative ketone->dione Ring Opening tropinone Tropinone Analog dione->tropinone Double Reductive Amination tropane_alcohol Tropane Alcohol Analog tropinone->tropane_alcohol Reduction ester Tropane Alkaloid Analog tropane_alcohol->ester Esterification

Caption: Overall synthetic workflow for the preparation of tropane alkaloid analogs.

Experimental Protocols

Step 1: Oxidation of this compound to 8-Oxabicyclo[3.2.1]octan-3-one

This protocol describes the oxidation of the secondary alcohol of the starting material to a ketone using a Swern oxidation.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) to the mixture and allow it to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 8-oxabicyclo[3.2.1]octan-3-one.

Quantitative Data:

Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundSwern ReagentDCM-78 to rt2>90
Step 2: Acid-Catalyzed Ring Opening of 8-Oxabicyclo[3.2.1]octan-3-one

This protocol outlines the acid-catalyzed hydrolysis of the bicyclic ether to form a 1,4-dione precursor.

Materials:

  • 8-Oxabicyclo[3.2.1]octan-3-one

  • Aqueous hydrochloric acid (e.g., 2 M)

  • Tetrahydrofuran (THF) or Dioxane

  • Sodium bicarbonate, solid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 8-oxabicyclo[3.2.1]octan-3-one (1.0 eq.) in THF or dioxane.

  • Add aqueous hydrochloric acid to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with solid sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-cyclohexanedione derivative. This intermediate is often used in the next step without further purification.

Quantitative Data:

Starting MaterialAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
8-Oxabicyclo[3.2.1]octan-3-oneHCl (aq)THFReflux4-670-80
Step 3: Double Reductive Amination to form Tropinone Analog (Robinson-Schöpf Type Synthesis)

This protocol describes the formation of the 8-azabicyclo[3.2.1]octane core via a double Mannich reaction.

Materials:

  • Crude 1,4-cyclohexanedione derivative from Step 2

  • Methylamine hydrochloride (or other primary amine salt)

  • Sodium succinate buffer (or other suitable buffer, pH ~5-7)

  • Acetone-1,3-dicarboxylic acid (optional, can improve yields)

  • Chloroform

  • Sodium carbonate, solid

  • Anhydrous potassium carbonate

Procedure:

  • Prepare a buffered aqueous solution (e.g., sodium succinate buffer).

  • Dissolve the crude 1,4-cyclohexanedione derivative (1.0 eq.) and methylamine hydrochloride (1.1 eq.) in the buffer solution.

  • If used, add acetone-1,3-dicarboxylic acid (1.0 eq.).

  • Adjust the pH of the solution to between 5 and 7.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Basify the reaction mixture with solid sodium carbonate.

  • Extract the aqueous layer with chloroform.

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • The crude tropinone analog can be purified by distillation or chromatography.

Quantitative Data:

Dione PrecursorAmine SourceBufferpHReaction Time (h)Yield (%)
1,4-Cyclohexanedione derivativeMethylamine HClSodium Succinate5-724-4840-60
Step 4: Stereoselective Reduction of Tropinone Analog

This protocol details the reduction of the tropinone analog to the corresponding tropane alcohol. The choice of reducing agent determines the stereochemical outcome (endo or exo alcohol).

Materials:

  • Tropinone Analog

  • Sodium borohydride (NaBH₄) for exo-alcohol (pseudotropine analog)

  • Lithium aluminum hydride (LiAlH₄) or L-Selectride® for endo-alcohol (tropine analog)

  • Methanol or Ethanol (for NaBH₄)

  • Anhydrous diethyl ether or THF (for LiAlH₄/L-Selectride®)

  • Saturated aqueous ammonium chloride solution

  • Sodium sulfate

Procedure for exo-alcohol (e.g., Pseudotropine analog):

  • Dissolve the tropinone analog (1.0 eq.) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq.) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench the reaction by the addition of acetone.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and chloroform.

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the crude alcohol.

Procedure for endo-alcohol (e.g., Tropine analog):

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether at 0 °C, add a solution of the tropinone analog (1.0 eq.) in anhydrous diethyl ether dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with diethyl ether.

  • Dry the filtrate over sodium sulfate, filter, and concentrate to yield the crude alcohol.

Quantitative Data:

Starting MaterialReducing AgentSolventStereochemical OutcomeYield (%)
Tropinone AnalogNaBH₄Methanolexo-alcohol>90
Tropinone AnalogLiAlH₄Diethyl etherendo-alcohol>85
Step 5: Esterification of Tropane Alcohol Analog

This protocol provides a general method for the esterification of the tropane alcohol with an acyl chloride.

Materials:

  • Tropane Alcohol Analog (endo or exo)

  • Acyl chloride (e.g., benzoyl chloride, cinnamoyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Aqueous HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the tropane alcohol analog (1.0 eq.) in anhydrous DCM.

  • Add pyridine (2.0 eq.) and cool the mixture to 0 °C.

  • Add the desired acyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final tropane alkaloid analog.

Quantitative Data:

Alcohol SubstrateAcylating AgentBaseSolventReaction Time (h)Yield (%)
Tropane Alcohol AnalogBenzoyl chloridePyridineDCM1280-95
Tropane Alcohol AnalogCinnamoyl chloridePyridineDCM1275-90

Signaling Pathways and Logical Relationships

The synthesis of tropane alkaloid analogs from this compound follows a logical progression of chemical transformations. The following diagram illustrates the key steps and intermediates in this process.

G A This compound B 8-Oxabicyclo[3.2.1]octan-3-one A->B Oxidation C 1,4-Cyclohexanedione derivative B->C Acid-catalyzed Ring Opening D Tropinone Analog C->D Double Reductive Amination E Tropane Alcohol (endo/exo) D->E Stereoselective Reduction F Tropane Alkaloid Analog E->F Esterification

Caption: Key transformations in the synthesis of tropane alkaloid analogs.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis of a diverse range of tropane alkaloid analogs starting from this compound. This synthetic route offers a flexible and efficient approach to access novel compounds for biological evaluation. The detailed experimental procedures and tabulated data are intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The modularity of the final esterification step, in particular, allows for the systematic exploration of the chemical space around the tropane scaffold, which is crucial for the development of new therapeutic agents.

Application of 8-Oxabicyclo[3.2.1]octan-3-ol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

The rigid bicyclic scaffold of 8-oxabicyclo[3.2.1]octan-3-ol has proven to be a valuable building block in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules. Its constrained conformation allows for the precise spatial arrangement of functional groups, leading to enhanced binding affinity and selectivity for various therapeutic targets. This document provides a detailed account of the application of this scaffold in the development of HIV-1 protease inhibitors, monoamine transporter ligands, and thromboxane A2 analogues.

I. Application in the Development of HIV-1 Protease Inhibitors

Derivatives of 8-oxabicyclo[3.2.1]octan-6-ol have been successfully incorporated as P2 ligands in the design of potent HIV-1 protease inhibitors. The tricyclic core of these ligands is designed to interact with the S2 subsite of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[1][2][3][4][5]

The inhibitory potency of these compounds against the HIV-1 protease and their antiviral activity have been evaluated. The data for several potent inhibitors incorporating the 8-oxabicyclo[3.2.1]octanol-derived P2-ligands is summarized below.

Compound IDInhibition Constant (Ki) [nM]Antiviral Activity (EC50) [nM]
14g 0.024250
14h >1>1000

Note: Data extracted from a study on potent HIV-1 protease inhibitors containing oxabicyclo octanol-derived P2-ligands.[1]

Synthesis of 8-Oxabicyclo[3.2.1]octan-6-ol Derived P2-Ligands:

The synthesis of the tricyclic enone precursors is achieved via a key [5+2]-cycloaddition reaction.[1][4][5] A general procedure is as follows:

  • Enone Synthesis: The synthesis starts from Weinreb amide derivatives which are converted to 8-oxabicyclo[3.2.1]octenone derivatives. This involves the reaction of optically active Weinreb amides with 2-furyllithium, followed by reduction of the resulting ketone to an alcohol, an Achmatowicz rearrangement, and subsequent acylation to yield acetal intermediates.[1]

  • Hydrogenation and Reduction: The resulting enone is then subjected to catalytic hydrogenation to afford the saturated ketone. Subsequent reduction of the ketone with a stereoselective reducing agent like L-Selectride furnishes the desired ligand alcohol with high diastereoselectivity.[1]

HIV-1 Protease Inhibition Assay (Fluorometric):

The enzymatic activity of HIV-1 protease is monitored using a fluorogenic substrate.

  • Reagent Preparation: Prepare a solution of recombinant HIV-1 protease in assay buffer. Prepare a solution of the fluorogenic substrate. Prepare serial dilutions of the test inhibitor.

  • Assay Procedure: Add the test inhibitor to the wells of a microplate. Add the HIV-1 protease solution and incubate to allow for inhibitor binding. Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

HIV_Protease_Inhibition cluster_synthesis Synthesis of Inhibitor cluster_assay HIV-1 Protease Assay cluster_virus Viral Replication Weinreb_Amide Weinreb Amide Enone 8-Oxabicyclo[3.2.1]octenone Weinreb_Amide->Enone [5+2] Cycloaddition Ligand_Alcohol 8-Oxabicyclo[3.2.1]octan-6-ol Ligand Enone->Ligand_Alcohol Hydrogenation & Reduction Inhibitor Final HIV-1 Protease Inhibitor Ligand_Alcohol->Inhibitor Coupling HIV_Protease HIV-1 Protease Inhibitor->HIV_Protease Inhibition Inhibitor->HIV_Protease Blocks Maturation Cleaved_Substrate Cleaved Substrate (Fluorescent) HIV_Protease->Cleaved_Substrate Cleavage Gag_Pol Gag-Pol Polyprotein HIV_Protease->Gag_Pol Substrate Fluorogenic Substrate Substrate->Cleaved_Substrate Mature_Proteins Mature Viral Proteins Gag_Pol->Mature_Proteins Proteolytic Cleavage Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion

Caption: Workflow for the synthesis and evaluation of this compound based HIV-1 protease inhibitors.

II. Application as Monoamine Transporter Ligands

Derivatives of 8-oxabicyclo[3.2.1]octane have been synthesized and evaluated as potent ligands for the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including cocaine abuse.

The binding affinities (IC50 values) of a series of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters for hDAT and hSERT are presented below.

Compound IDDiastereomerhDAT IC50 (nM)hSERT IC50 (nM)
16a 3α-aryl13015
16a 3β-aryl11013
16b 3α-aryl24031
16b 3β-aryl21027

Note: Data extracted from a study on the synthesis and structure-activity relationship of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.[6]

Synthesis of 3-Biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters:

A key step in the synthesis of these compounds is the Stille cross-coupling reaction.[6]

  • Preparation of Stannane Intermediates: The required arylstannane intermediates are prepared from the corresponding aryl halides.

  • Stille Cross-Coupling: The triflate of the 8-oxabicyclo[3.2.1]octene scaffold is reacted with the arylstannane in the presence of a palladium catalyst, such as Pd(PPh3)4, to yield the desired 3-biaryloxatropenes.[6]

  • Reduction: The resulting unsaturated compounds are then reduced, for example using samarium iodide, to yield the saturated 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters as a mixture of diastereomers, which can be separated by chromatography.[6]

Dopamine Transporter (DAT) Binding Assay:

The binding affinity for DAT is determined using a competitive radioligand binding assay with [3H]WIN 35,428.

  • Membrane Preparation: Prepare membrane homogenates from cells expressing the human dopamine transporter (hDAT).

  • Binding Assay: Incubate the membrane preparation with a fixed concentration of the radioligand [3H]WIN 35,428 and varying concentrations of the test compound.

  • Filtration and Counting: Terminate the binding by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation.[7]

DAT_Ligand_Development cluster_synthesis Synthesis cluster_assay Biological Evaluation Bicyclic_Triflate 8-Oxabicyclo[3.2.1]octene Triflate Stille_Coupling Stille Cross-Coupling Bicyclic_Triflate->Stille_Coupling Arylstannane Arylstannane Arylstannane->Stille_Coupling Unsaturated_Ester 3-Biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate Stille_Coupling->Unsaturated_Ester Reduction Reduction (SmI2) Unsaturated_Ester->Reduction Final_Compound 3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylate Reduction->Final_Compound Binding_Assay Competitive Binding Assay Final_Compound->Binding_Assay Competitor DAT Dopamine Transporter (DAT) DAT->Binding_Assay Radioligand [3H]WIN 35,428 Radioligand->Binding_Assay IC50_Determination IC50 Determination Binding_Assay->IC50_Determination

Caption: Logical workflow for the synthesis and evaluation of 8-oxabicyclo[3.2.1]octane-based DAT ligands.

III. Application in the Synthesis of Thromboxane A2 Analogues

The 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffold has been utilized as a starting point for the synthesis of analogues of Thromboxane A2.[2] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its analogues are of interest for the development of cardiovascular drugs.[8]

Synthesis of Thromboxane A2 Analogues:

The synthesis of these analogues involves the initial preparation of 2-substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones, which are typically formed through cycloaddition reactions of suitable oxyallyls and furans.[2] Further chemical modifications are then carried out to introduce the characteristic side chains of thromboxane A2.

Platelet Aggregation Assay:

The biological activity of thromboxane A2 analogues is assessed by their ability to inhibit platelet aggregation.

  • Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from whole blood by centrifugation.

  • Aggregation Measurement: Place a sample of PRP in an aggregometer. Add a platelet-aggregating agent (e.g., arachidonic acid, ADP, or a thromboxane mimetic like U46619). The extent of aggregation is measured by monitoring the change in light transmission through the sample.

  • Inhibition Assay: Pre-incubate the PRP with various concentrations of the test compound before adding the aggregating agent.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of platelet aggregation.

Thromboxane_Signaling cluster_pathway Thromboxane A2 Signaling cluster_inhibition Inhibition by Analogues Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-1 TXA2 Thromboxane A2 PGH2->TXA2 TXA2 Synthase TXA2_Receptor Thromboxane A2 Receptor TXA2->TXA2_Receptor Platelet_Aggregation Platelet Aggregation TXA2_Receptor->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2_Receptor->Vasoconstriction TXA2_Analogue Thromboxane A2 Analogue (from this compound) TXA2_Analogue->TXA2_Receptor Antagonism

Caption: Simplified signaling pathway of Thromboxane A2 and the mechanism of action for its analogues.

References

Application Notes and Protocols for the Development of Herbicides Based on the 8-Oxabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel herbicides utilizing the 8-oxabicyclo[3.2.1]octane scaffold. This document includes summaries of herbicidal activity, detailed experimental protocols for synthesis and bioassays, and insights into the potential mechanism of action.

Introduction

The 8-oxabicyclo[3.2.1]octane core is a versatile scaffold that has shown promise in the development of new agrochemicals, particularly herbicides.[1] Research into derivatives of this bicyclic ether has revealed significant plant growth regulatory and herbicidal activities against a variety of weed species. This document outlines key findings and methodologies to guide further research and development in this area.

Data Presentation: Herbicidal and Plant Growth Regulatory Activity

The following tables summarize the quantitative data on the biological activity of various 8-oxabicyclo[3.2.1]octane derivatives from key studies.

Table 1: Plant Growth Regulatory Activity of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives on Sorghum bicolor [2]

Compound No.Compound NameConcentration (ppm)Radicle Growth Effect (%)
13 3-(methoxycarbonylmethyl)-8-oxabicyclo[5.3.0]dec-4-ene-2,9-dione100+33-35 (Stimulation)
1000-29 (Inhibition)
17 4-oxohexanoic acid100+33-35 (Stimulation)
1000-80.2 (Inhibition)
7, 20a, 22, 23 Other analogues100 & 1000Inhibitory

Table 2: Herbicidal Activity of 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]octan-3-ol Derivatives on Sorghum bicolor Radicle Growth [3]

Compound No.Aryl Group (R)Concentration (µg/g)Radicle Growth Inhibition (%)
6a Phenyl6.68
6b o-methylphenyl6.625
6c m-methylphenyl6.650
6d 3,4-dimethylphenyl6.675
6e p-methylphenyl6.6100
6f p-methoxyphenyl6.650
6g p-chlorophenyl6.6100
6h p-fluorophenyl6.6100

Table 3: Herbicidal Activity of Selected 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]octan-3-ol Derivatives on Various Plant Species in a Greenhouse Assay [3]

Compound No.Plant SpeciesConcentration (µg/g)Aerial Part Inhibition (%)Root Inhibition (%)
6e Cucumis sativus6.62613
Sorghum bicolor6.64533
Bidens pilosa6.65545
Desmodium tortuosum6.67379
Pennisetum setosum6.66875
6g Cucumis sativus6.63015
Sorghum bicolor6.65040
Bidens pilosa6.66050
Desmodium tortuosum6.67075
Pennisetum setosum6.67278
6h Cucumis sativus6.62814
Sorghum bicolor6.64835
Bidens pilosa6.65848
Desmodium tortuosum6.67176
Pennisetum setosum6.67076

Experimental Protocols

Detailed methodologies for the synthesis of the 8-oxabicyclo[3.2.1]octane scaffold and subsequent herbicidal bioassays are provided below.

Synthesis Protocols

The 8-oxabicyclo[3.2.1]octane scaffold can be synthesized through various methods, with the [4+3] cycloaddition of an oxyallyl cation with a furan being a common and effective approach.[4]

Protocol 1: Synthesis of 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

This protocol is adapted from the work of Demuner et al. (1998).[3]

  • Step 1: Catalytic Oxidation. To a stirred solution of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one in acetone and diethyl ether, add a solution of osmium tetroxide (2.5% w/w in tert-butyl alcohol) followed by hydrogen peroxide (30%).

  • Step 2: Reaction. Stir the resulting cloudy brown suspension in the dark at room temperature for 72 hours, or until the mixture turns to a chalky white appearance and TLC analysis indicates the consumption of the starting material.

  • Step 3: Workup. Filter the reaction mixture through a Celite pad and wash the solid with acetone. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one.

Protocol 2: Synthesis of 3-Aryl-Substituted 2α,4α-Dimethyl-8-oxabicyclo[3.2.1]octan-3-ols [3]

  • Step 1: Preparation of Aryllithium Reagent. To a solution of the desired aryl bromide in dry THF at -78°C under a nitrogen atmosphere, add butyllithium (1.6 M in hexane) and stir for 1 hour.

  • Step 2: Addition Reaction. To the aryllithium solution, add a solution of 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one in dry THF.

  • Step 3: Quenching and Extraction. After stirring, quench the reaction with saturated ammonium chloride solution and extract the aqueous layer with diethyl ether.

  • Step 4: Purification. Dry the combined organic layers over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the desired alcohol.

Bioassay Protocols

The following protocols for pre- and post-emergence herbicidal activity assays are based on established methodologies.[2][3]

Protocol 3: Pre-emergence Bioassay for Radicle Growth Inhibition [2]

  • Step 1: Preparation of Test Solutions. Dissolve the test compounds in a suitable solvent (e.g., dichloromethane) to prepare stock solutions. Prepare serial dilutions to achieve the desired final concentrations (e.g., 100 and 1000 ppm).

  • Step 2: Treatment of Petri Dishes. Line 100 x 15 mm glass Petri dishes with Whatman No. 1 filter paper. Add 2 mL of the test solution to each dish and allow the solvent to evaporate completely.

  • Step 3: Sowing and Incubation. Add 2 mL of deionized water to each dish, followed by 20 seeds of the test species (e.g., Sorghum bicolor). Seal the dishes with parafilm and incubate at 25°C under artificial fluorescent light for three days.

  • Step 4: Data Collection. After the incubation period, score the germination rate (a seed is considered germinated if the radicle has protruded at least 1 mm) and measure the radicle length.

  • Step 5: Control and Replication. A control group using only water should be included. Each treatment should be replicated at least five times in a completely randomized design.

Protocol 4: Post-emergence Greenhouse Bioassay [3]

  • Step 1: Plant Cultivation. Grow the test plant species (e.g., Cucumis sativus, Sorghum bicolor, and various weeds) in pots containing a suitable soil mix in a greenhouse.

  • Step 2: Herbicide Application. At the appropriate growth stage (e.g., two to three true leaves), apply the test compounds as a foliar spray at the desired concentration (e.g., 6.6 µg/g of soil). A control group should be sprayed with the solvent blank.

  • Step 3: Growth and Observation. Maintain the plants in the greenhouse under controlled conditions for a specified period (e.g., 2-3 weeks).

  • Step 4: Data Collection. At the end of the observation period, harvest the aerial parts and roots of the plants. Measure the fresh or dry weight and calculate the percentage of inhibition compared to the control group.

Visualizations

Potential Mechanism of Action

While the exact molecular target for most 8-oxabicyclo[3.2.1]octane-based herbicides is not fully elucidated, a plausible mechanism of action can be inferred from the structurally related commercial herbicide, cinmethylin. Cinmethylin, which possesses a 1,4-cineole (a 7-oxabicyclo[2.2.1]heptane) core, is known to inhibit the enzyme fatty acid thioesterase (FAT).[5][6] This enzyme is crucial for the termination of fatty acid synthesis in plants. Inhibition of FAT disrupts the production of fatty acids, which are essential components of cell membranes, leading to a breakdown of cellular integrity and ultimately plant death.

G cluster_plastid Plastid cluster_cytosol Cytosol ACoA Acetyl-CoA MalonylCoA Malonyl-CoA ACoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS AcylACP Acyl-ACP FAS->AcylACP FAT Fatty Acid Thioesterase (FAT) AcylACP->FAT FFA Free Fatty Acids FAT->FFA FFA_out Free Fatty Acids FFA->FFA_out Export Membrane Membrane Synthesis FFA_out->Membrane Herbicide 8-Oxabicyclo[3.2.1]octane Herbicide Herbicide->FAT Inhibition

Caption: Proposed mechanism of action of 8-oxabicyclo[3.2.1]octane herbicides.

General Synthetic and Screening Workflow

The development of novel herbicides from the 8-oxabicyclo[3.2.1]octane scaffold follows a structured workflow from synthesis to biological evaluation.

References

Application Note & Protocol: [4+3] Cycloaddition for the Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 8-oxabicyclo[3.2.1]octane framework is a key structural motif present in numerous biologically active natural products and serves as a versatile intermediate in organic synthesis.[1] One of the most effective methods for constructing this seven-membered ring system is through a [4+3] cycloaddition reaction.[2][3] This process typically involves the reaction of a 4-atom π-system, such as furan, with a 3-atom oxyallyl cation.[2][3] This application note provides a detailed experimental protocol for the synthesis of 8-oxabicyclo[3.2.1]octan-3-one, starting from the [4+3] cycloaddition of furan and an oxyallyl cation generated from tetrabromoacetone, followed by catalytic hydrogenation.

Overall Reaction Scheme

reagents1 Furan + 1,1,3,3-Tetrabromoacetone step1 1. Zn/Ag couple, THF 2. Zn/Cu couple, NH4Cl/MeOH reagents1->step1 [4+3] Cycloaddition & Reductive Debromination product1 8-Oxabicyclo[3.2.1]oct-6-en-3-one step1->product1 step2 H2, 10% Pd-C Ethyl Acetate product1->step2 Hydrogenation final_product 8-Oxabicyclo[3.2.1]octan-3-one step2->final_product

Caption: Overall two-step synthesis of 8-oxabicyclo[3.2.1]octan-3-one.

Experimental Protocols

Part 1: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one (Cycloaddition)

This protocol is adapted from a procedure involving the generation of an oxyallyl cation from tetrabromoacetone and its in-situ reaction with furan.[4]

Materials:

  • 1,1,3,3-Tetrabromoacetone

  • Furan (freshly distilled)

  • Zinc/Silver (Zn/Ag) couple, freshly prepared

  • Zinc/Copper (Zn/Cu) couple, freshly prepared

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ammonium chloride (NH₄Cl)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium EDTA solution (Na₂EDTA)

  • Silica gel for flash chromatography

  • Petroleum ether & Diethyl ether (or similar solvent system)

Procedure:

  • Reaction Setup: A two-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a freshly prepared Zn/Ag couple (0.75 mol), a significant excess of furan (5 mol), and anhydrous THF (150 mL).[4]

  • Addition of Precursor: The reaction mixture is cooled to -10 °C using an appropriate cooling bath. A solution of 1,1,3,3-tetrabromoacetone (460 mmol) in anhydrous THF (150 mL) is added dropwise via the dropping funnel over a period of 2 hours, while maintaining the internal temperature at -10 °C under a nitrogen atmosphere.[4]

  • Reaction Progression: After the addition is complete, the cooling bath is removed, and the resulting solution is stirred at room temperature for 17 hours.[4]

  • Initial Work-up: The insoluble material is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield a brown oily residue.[4]

  • Reductive Debromination: The crude residue is dissolved in a saturated methanolic solution of NH₄Cl (1000 mL). Freshly prepared Zn/Cu couple (3.1 mol) is added to this mixture.[4] The suspension is stirred vigorously at room temperature for 2 hours.

  • Extraction: The solid material is again removed by filtration. The filtrate is partitioned, and each portion is diluted with a saturated aqueous solution of Na₂EDTA (300 mL). The aqueous layer is extracted with dichloromethane (4 x 300 mL).[4]

  • Drying and Concentration: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford a brown oil.[4]

  • Purification: The crude product is purified by flash column chromatography on silica gel using a petroleum ether:diethyl ether (1:2) solvent system to yield 8-oxabicyclo[3.2.1]oct-6-en-3-one as a pale yellow oil, which may crystallize upon standing.[4]

Part 2: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one (Hydrogenation)

Materials:

  • 8-Oxabicyclo[3.2.1]oct-6-en-3-one

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply

  • Parr hydrogenation apparatus or similar

Procedure:

  • Reaction Setup: 8-Oxabicyclo[3.2.1]oct-6-en-3-one (209 mmol) is dissolved in ethyl acetate (150 mL) in a Parr hydrogenation bottle.[4]

  • Catalyst Addition: 10% Pd-C catalyst (1.5 g) is carefully added to the solution.[4]

  • Hydrogenation: The reaction is carried out under 3.0 x 10⁵ Pa (approx. 43.5 psi) of hydrogen pressure for 5 hours, or until hydrogen uptake ceases.[4]

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the final product, 8-oxabicyclo[3.2.1]octan-3-one. Further purification is typically not necessary if the starting material was pure.

Data Presentation

The following table summarizes quantitative data for the synthesis based on the provided protocol.

StepReactantsKey Reagents/CatalystsSolvent(s)Temp.TimeYieldRef.
1 Furan, 1,1,3,3-TetrabromoacetoneZn/Ag couple, Zn/Cu coupleTHF, MeOH-10 °C to RT19 h46.5%[4]
2 8-Oxabicyclo[3.2.1]oct-6-en-3-one10% Pd/C, H₂Ethyl AcetateRT5 hHigh[4]

Note: The yield for the hydrogenation step is typically quantitative or near-quantitative.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_part1 Part 1: [4+3] Cycloaddition cluster_part2 Part 2: Hydrogenation setup Setup Reaction: Charge flask with Furan, THF, and Zn/Ag couple cool Cool to -10 °C setup->cool add Add Tetrabromoacetone solution dropwise (2h) cool->add react1 Stir at RT (17h) add->react1 filter1 Filter to remove solids react1->filter1 concentrate1 Concentrate filtrate filter1->concentrate1 dehalogenate Reductive Debromination: Add Zn/Cu in NH4Cl/MeOH, stir (2h) concentrate1->dehalogenate filter2 Filter to remove solids dehalogenate->filter2 extract Extract with DCM filter2->extract dry Dry organic layers (MgSO4) & Concentrate extract->dry purify Purify via Flash Chromatography dry->purify product1 Product 1: 8-Oxabicyclo[3.2.1]oct-6-en-3-one purify->product1 setup_h2 Setup Hydrogenation: Dissolve Product 1 in EtOAc, add 10% Pd/C product1->setup_h2 react_h2 Hydrogenate under H2 pressure (5h) setup_h2->react_h2 filter_h2 Filter to remove catalyst react_h2->filter_h2 concentrate_h2 Concentrate filtrate filter_h2->concentrate_h2 final_product Final Product: 8-Oxabicyclo[3.2.1]octan-3-one concentrate_h2->final_product

Caption: Workflow for the two-part synthesis of 8-oxabicyclo[3.2.1]octan-3-one.

References

Application Notes: Tandem C-H Oxidation/Oxa-Cope Rearrangement for the Synthesis of 8-Oxabicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its unique three-dimensional architecture is of significant interest to medicinal chemists for the development of novel therapeutics.[3][4] This document outlines a powerful and efficient one-pot synthesis of functionalized 8-oxabicyclo[3.2.1]octanes utilizing a tandem C-H oxidation/oxa-Cope rearrangement/aldol cyclization sequence.

This methodology provides a streamlined approach to constructing the complex bicyclic ether system from readily available allylic silylethers. The reaction is promoted by a combination of an oxoammonium salt (T+BF4−) as the oxidant and a Lewis acid (ZnBr2), demonstrating broad substrate scope and good to excellent yields.[1][5] The significance of this method lies in its ability to rapidly generate molecular complexity in a single synthetic operation, making it a valuable tool for the synthesis of natural products and their analogues for drug discovery programs.[6] For instance, this strategy has been successfully applied to the total synthesis of (±)-furanether A, a natural product with notable antifeedant activity.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the tandem C-H oxidation/oxa-Cope rearrangement/aldol cyclization.

workflow cluster_prep Reaction Setup cluster_reaction Tandem Reaction cluster_workup Workup and Purification cluster_product Final Product start Allylic Silylether mix Mixing and Reaction at Room Temperature start->mix reagents T+BF4−, ZnBr2, Solvent reagents->mix quench Quenching with Na2S2O3 mix->quench Reaction Monitoring by TLC extraction Extraction with EtOAc quench->extraction purification Column Chromatography extraction->purification end 8-Oxabicyclo[3.2.1]octane purification->end

Caption: General workflow for the synthesis of 8-oxabicyclo[3.2.1]octanes.

Quantitative Data Summary

The following table summarizes the reaction scope and yields for the synthesis of various 8-oxabicyclo[3.2.1]octane derivatives as reported in the primary literature.[7]

EntrySubstrateProductYield (%)Diastereomeric Ratio (d.r.)
1S11a7310:1
2S21c479.6:1
3S21d6215.3:1
4S41h371.2:1
5S41i333:1

Experimental Protocols

General Procedure for the Tandem C-H Oxidation/Oxa-Cope Rearrangement/Aldol Cyclization: [7]

  • Reaction Setup: To a solution of the allylic silylether (1.0 equiv) in the specified solvent (e.g., DCE), add ZnBr2 (1.2 equiv) and T+BF4− (1.2 equiv) at room temperature under an argon atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (EtOAc) (3 x 40 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane derivative.

Characterization Data for Selected Product (1a): [7]

  • Appearance: Colorless oil

  • Yield: 73%

  • Diastereomeric Ratio: 10:1

  • 1H NMR (400 MHz, CDCl3): δ 4.58 (d, J = 5.6 Hz, 1H), 4.34 (s, 1H), 3.86 (d, J = 7.2 Hz, 1H), 2.76 (dd, J = 12.0, 6.0 Hz, 1H), 2.44 (d, J = 11.2 Hz, 1H), 2.21-2.13 (m, 1H), 1.98-1.90 (m, 1H), 1.78-1.69 (m, 2H), 1.65 (s, 3H), 1.58 (s, 3H), 1.30 (s, 3H).

  • 13C NMR (100 MHz, CDCl3): δ 212.4, 86.8, 81.2, 79.8, 55.4, 50.1, 48.9, 30.1, 28.9, 27.8, 26.5, 23.7.

  • HRMS (ESI): Calculated for C12H21O2 [M+H]+: 197.1536, Found: 197.1538.

Plausible Reaction Mechanism

The proposed mechanism for this tandem reaction involves three key steps: C-H oxidation, oxa-Cope rearrangement, and an intramolecular aldol cyclization.

mechanism cluster_start Starting Material cluster_oxidation Step 1: C-H Oxidation cluster_rearrangement Step 2: Oxa-Cope Rearrangement cluster_cyclization Step 3: Aldol Cyclization A Allylic Silylether B Enone Intermediate A->B T+BF4− C Silyl Enol Ether Intermediate B->C [3,3]-Sigmatropic Rearrangement D 8-Oxabicyclo[3.2.1]octane C->D Lewis Acid (ZnBr2) Intramolecular Aldol

Caption: Plausible mechanism for the tandem C-H oxidation/oxa-Cope rearrangement/aldol cyclization.

The reaction is initiated by the oxidation of the allylic C-H bond of the starting silylether by the oxoammonium salt to form an enone intermediate. This is followed by a[6][6]-sigmatropic (oxa-Cope) rearrangement to generate a silyl enol ether. Finally, the Lewis acid promotes an intramolecular aldol cyclization to furnish the desired 8-oxabicyclo[3.2.1]octane product.[1][5]

References

Catalytic Asymmetric Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif present in a wide array of natural products and biologically active molecules. Its unique three-dimensional architecture has attracted significant attention from the medicinal chemistry and drug development communities. Derivatives of this scaffold have demonstrated a range of biological activities, including potential as anti-tumor agents and inhibitors of monoamine transporters.[1] The stereochemistry of these bicyclic compounds is crucial for their biological function, making the development of catalytic asymmetric methods for their synthesis a key area of research.

This document provides detailed application notes and experimental protocols for several cutting-edge catalytic asymmetric strategies to access enantiomerically enriched 8-oxabicyclo[3.2.1]octane derivatives. The methodologies covered include organocatalytic [5+2] cycloadditions, gold-catalyzed tandem rearrangements, rhodium-catalyzed 1,3-dipolar cycloadditions, and tandem C-H oxidation/rearrangement/cyclization reactions.

I. Organocatalytic Asymmetric [5+2] Cycloaddition of Pyrylium Intermediates

This approach provides a concise route to the 8-oxabicyclo[3.2.1]octane framework through the [5+2] cycloaddition of pyrylium ion intermediates with electron-rich alkenes. A dual catalyst system, comprising an achiral thiourea and a chiral primary aminothiourea, promotes the reaction with high enantioselectivity.

Logical Relationship of the Catalytic Cycle

Organocatalytic [5+2] Cycloaddition Pyranone Pyranone Derivative Aminopyrylium Aminopyrylium Intermediate Pyranone->Aminopyrylium + Chiral Amine ChiralAmine Chiral Primary Amine Catalyst ChiralAmine->Aminopyrylium ActivatedComplex Thiourea-Complexed Aminopyrylium Salt Aminopyrylium->ActivatedComplex + Thiourea Thiourea Achiral Thiourea Co-catalyst Thiourea->ActivatedComplex Cycloaddition [5+2] Cycloaddition ActivatedComplex->Cycloaddition Alkene Electron-Rich Alkene Alkene->Cycloaddition Product 8-Oxabicyclo[3.2.1]octane Derivative Cycloaddition->Product Enantioselective Product->ChiralAmine Catalyst Regeneration

Caption: Organocatalytic cycle for the asymmetric [5+2] cycloaddition.

Quantitative Data Summary
EntryPyranone Substituent (R)AlkeneYield (%)dree (%)
1CH₃Ethyl vinyl ether85>20:192
2n-PentylEthyl vinyl ether88>20:193
3CH₂OTBSEthyl vinyl ether75>20:185
4CH₂OBnEthyl vinyl ether82>20:188
Experimental Protocol: General Procedure for Asymmetric [5+2] Cycloaddition
  • To a vial charged with the chiral primary aminothiourea catalyst (0.02 mmol, 10 mol%) and achiral thiourea co-catalyst (0.02 mmol, 10 mol%) is added the pyranone derivative (0.20 mmol, 1.0 equiv).

  • The vial is sealed, and the solvent (e.g., toluene, 1.0 mL) is added, followed by the electron-rich alkene (1.0 mmol, 5.0 equiv).

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the indicated time (typically 24-48 hours), monitoring by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane derivative.

II. Gold-Catalyzed Asymmetric Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement

This powerful method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes from readily available glycal-derived 1,6-enynes bearing propargylic carboxylates. The gold(I) catalyst facilitates a tandem sequence of a 1,3-acyloxy migration followed by an intramolecular Ferrier rearrangement.

Experimental Workflow

Gold-Catalyzed Tandem Reaction Workflow Start Start Reactants Glycal-derived 1,6-enyne Start->Reactants Reaction Reaction Setup (DCM, rt) Reactants->Reaction Catalyst PPh3AuCl / AgSbF6 Catalyst->Reaction TLC Monitor by TLC Reaction->TLC Workup Quench and Aqueous Workup TLC->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Product Enantiopure 8-Oxabicyclo[3.2.1]octane Purification->Product End End Product->End

Caption: Workflow for the gold-catalyzed synthesis of 8-oxabicyclo[3.2.1]octanes.

Quantitative Data Summary
EntrySubstrateYield (%)dr
1D-Glucal derived85>20:1
2D-Galactal derived82>20:1
3L-Glucal derived88>20:1
4Substrate with cyclohexenyl moiety75>20:1
Experimental Protocol: General Procedure for Gold-Catalyzed Tandem Reaction
  • To a solution of the glycal-derived propargylic ester (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (1.0 mL) under an argon atmosphere is added PPh₃AuCl (0.005 mmol, 5 mol%).

  • AgSbF₆ (0.01 mmol, 10 mol%) is then added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure 8-oxabicyclo[3.2.1]octane derivative.

III. Rhodium-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method utilizes a chiral dirhodium(II) carboxylate catalyst to generate a cyclic formyl-carbonyl ylide from an α-diazo-β-ketoester. The subsequent 1,3-dipolar cycloaddition with an alkyne provides the 8-oxabicyclo[3.2.1]octane core with high enantioselectivity. This strategy was successfully applied to the asymmetric synthesis of an endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one natural product.

Signaling Pathway of the Catalytic Reaction

Rhodium-Catalyzed 1,3-Dipolar Cycloaddition Pathway Diazo α-Diazo-β-ketoester Rh_carbenoid Rhodium Carbenoid Diazo->Rh_carbenoid - N2 Rh_cat Rh2(S-TCPTTL)4 Rh_cat->Rh_carbenoid Carbonyl_ylide Cyclic Carbonyl Ylide Rh_carbenoid->Carbonyl_ylide Intramolecular Cyclization Cycloaddition [3+2] Cycloaddition Carbonyl_ylide->Cycloaddition Alkyne Phenylacetylene Derivative Alkyne->Cycloaddition Product endo-6-Aryl-8-oxabicyclo [3.2.1]oct-3-en-2-one Cycloaddition->Product Highly Enantioselective

Caption: Key steps in the rhodium-catalyzed asymmetric 1,3-dipolar cycloaddition.

Quantitative Data Summary
EntryPhenylacetylene SubstituentYield (%)ee (%)
1H8595
24-Me8896
34-OMe9097
44-Cl8294
Experimental Protocol: General Procedure for Rhodium-Catalyzed 1,3-Dipolar Cycloaddition
  • To a solution of the α-diazo-β-ketoester (0.2 mmol, 1.0 equiv) and the phenylacetylene derivative (0.4 mmol, 2.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at a specified temperature (e.g., 0 °C) is added the chiral dirhodium(II) catalyst, Rh₂(S-TCPTTL)₄ (0.002 mmol, 1 mol%).

  • The reaction mixture is stirred at this temperature until the starting diazo compound is completely consumed, as monitored by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired cycloadduct.

IV. Tandem C-H Oxidation/Oxa-[2][2] Cope Rearrangement/Aldol Cyclization

This tandem process provides an efficient route for the construction of 8-oxabicyclo[3.2.1]octanes from allylic silyl ethers. The reaction is promoted by a combination of an oxidant (tempo oxoammonium tetrafluoroborate, T⁺BF₄⁻) and a Lewis acid (ZnBr₂).

Experimental Workflow

Tandem C-H Oxidation/Rearrangement/Cyclization Workflow Start Start Substrate Allylic Silyl Ether Start->Substrate Reaction Reaction Setup (Solvent, Temp) Substrate->Reaction Reagents T+BF4- / ZnBr2 Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench and Extraction Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product 8-Oxabicyclo[3.2.1]octane Derivative Purification->Product End End Product->End

Caption: General workflow for the tandem C-H oxidation cascade.

Quantitative Data Summary
EntrySubstrateYield (%)dr
1Cyclohexenyl-derived7810:1
2Cyclopentenyl-derived728:1
3Acyclic allylic ether655:1
4Substrate with methyl substituent8112:1
Experimental Protocol: General Procedure for Tandem C-H Oxidation/Rearrangement/Cyclization
  • To a stirred solution of the allylic silyl ether (0.5 mmol, 1.0 equiv) in an appropriate solvent (e.g., acetonitrile) is added ZnBr₂ (0.6 mmol, 1.2 equiv).

  • The mixture is stirred at room temperature for 10 minutes before the addition of T⁺BF₄⁻ (0.6 mmol, 1.2 equiv).

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ solution.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to give the 8-oxabicyclo[3.2.1]octane derivative.

Conclusion

The catalytic asymmetric methods presented herein offer powerful and versatile strategies for the synthesis of enantiomerically enriched 8-oxabicyclo[3.2.1]octane derivatives. These protocols provide detailed guidance for researchers in academia and industry, facilitating the exploration of this important scaffold in drug discovery and natural product synthesis. The choice of method will depend on the desired substitution pattern and the availability of starting materials. Each of these approaches represents a significant advancement in the field of asymmetric catalysis, enabling the efficient construction of complex molecular architectures.

References

Application Notes: The Role of 8-Oxabicyclo[3.2.1]octan-3-ol Scaffolds in HIV Protease Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins required for assembling infectious virions.[1] Inhibiting this protease leads to the production of non-infectious viral particles, making it a cornerstone target for antiretroviral therapy (ART).[1][2] Structure-based drug design has been pivotal in developing potent HIV-1 protease inhibitors (PIs), many of which incorporate novel heterocyclic and cyclic ether templates to interact with the enzyme's substrate-binding site.[3] Among these, the 8-oxabicyclo[3.2.1]octan-3-ol core and its derivatives have emerged as promising P2 ligands, designed to bind within the S2 subsite of the HIV-1 protease.[2][4]

The strategic incorporation of conformationally constrained cyclic ethers, such as the 8-oxabicyclo[3.2.1]octanol moiety, aims to enhance binding affinity and improve pharmacokinetic profiles compared to early-generation peptide-based inhibitors.[3] This bicyclic system can effectively mimic key interactions of potent inhibitors like Darunavir, which utilizes a bis-tetrahydrofuran (bis-THF) ligand to form strong hydrogen bonds with the backbone amides of Asp29 and Asp30 in the S2 subsite.[5][6] The oxygen atom within the 8-oxabicyclo[3.2.1]octane ring is particularly important, as it can establish crucial hydrogen bonds, while the rigid carbon framework enhances van der Waals interactions within the hydrophobic S2 pocket.[2][3]

Researchers have synthesized and evaluated a series of PIs incorporating various stereoisomers and substituted versions of the 8-oxabicyclo[3.2.1]octanol ligand.[3] These studies provide critical insights into structure-activity relationships (SAR), guiding the optimization of inhibitor potency against both wild-type and multidrug-resistant HIV-1 variants.[2][3]

Quantitative Data Summary

The following table summarizes the in vitro enzymatic inhibitory activity (Kᵢ) and antiviral efficacy (EC₅₀) of representative HIV-1 protease inhibitors incorporating substituted 8-oxabicyclo[3.2.1]octanol-derived P2 ligands.[2] These values demonstrate the impact of stereochemistry and substitution on the bicyclic scaffold.

Inhibitor IDP2-Ligand SubstituentKᵢ (pM)EC₅₀ (nM) in MT-2 Cells
PI-1 Phenyl15031
PI-2 Isopropyl4018
PI-3 Methyl7025
Darunavir (Reference Compound)162.4
Data sourced from studies on inhibitors with a (R)-hydroxyethylamine sulfonamide isostere. Kᵢ values were determined using spectrofluorometric assays. Antiviral activity was assessed in MT-2 human T-lymphoid cells exposed to HIV-1LAI.[2]

Key Experimental Protocols

General Synthesis of 8-Oxabicyclo[3.2.1]octanol-based HIV Protease Inhibitors

The synthesis of these inhibitors involves a multi-step process, beginning with the construction of the core bicyclic ligand, followed by its incorporation into the final inhibitor structure. A key strategic step is the use of an oxidopyrylium ylide-based [5+2] cycloaddition to create the bicyclic ring system.[2][3][4]

Protocol Outline:

  • Synthesis of the Bicyclic Ligand:

    • Prepare an appropriate pyrylium precursor.

    • Generate the oxidopyrylium ylide in situ and react it with a suitable alkene via a [5+2] cycloaddition to form the 8-oxabicyclo[3.2.1]octene core.[2][7]

    • Perform stereoselective reduction of the resulting enone (e.g., using a reducing agent like sodium borohydride) to yield the diastereomeric 8-oxabicyclo[3.2.1]octanol derivatives.[3]

    • Separate the diastereomers using silica gel column chromatography.

  • Activation of the Bicyclic Alcohol:

    • Activate the hydroxyl group of the bicyclic alcohol for coupling. This is typically achieved by reacting it with bis(4-nitrophenyl) carbonate in the presence of a base (e.g., triethylamine) to form a 4-nitrophenyl carbonate intermediate.

  • Coupling to the Inhibitor Backbone:

    • Prepare the main inhibitor backbone, which typically contains an epoxide that is opened by an appropriate amine (e.g., isobutylamine) to generate a hydroxyethylamine intermediate.

    • Couple the activated bicyclic ligand (from step 2) to the amino group of the hydroxyethylamine intermediate. This reaction forms a urethane linkage.

  • Final Deprotection and Purification:

    • If any protecting groups were used during the synthesis (e.g., Boc groups), remove them under appropriate conditions (e.g., acidic treatment).[8]

    • Purify the final inhibitor compound using methods such as silica gel column chromatography or preparative HPLC to achieve high purity.

HIV-1 Protease Inhibition Assay (FRET-Based)

This protocol describes a common method for evaluating the inhibitory potency of compounds against purified HIV-1 protease using a Förster Resonance Energy Transfer (FRET) substrate.[1]

Materials:

  • Assay Buffer: Typically a buffer system like MES or HEPES at a specific pH (e.g., 6.0), containing salts (e.g., NaCl), a reducing agent (e.g., DTT), and a stabilizing agent (e.g., PEG).

  • Recombinant HIV-1 Protease

  • FRET Substrate: A peptide substrate containing a fluorophore and a quencher pair, which fluoresces upon cleavage by the protease.

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Setup:

    • To the wells of a 96-well black microplate, add 10 µL of each test compound dilution.[1]

    • Include controls: "enzyme control" (buffer with DMSO, no inhibitor) and "no enzyme" control (buffer only).[1]

    • Add 80 µL of a working solution of HIV-1 protease in assay buffer to all wells except the "no enzyme" control.[1]

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the FRET substrate working solution to all wells.[1]

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).[9][10]

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the "enzyme control".

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

Visualizations

G cluster_synthesis Ligand Synthesis & Activation cluster_coupling Inhibitor Assembly start Pyrylium Precursor + Alkene cyclo [5+2] Cycloaddition start->cyclo reduce Stereoselective Reduction cyclo->reduce alcohol This compound (Ligand) reduce->alcohol activate Activation with Bis(4-nitrophenyl) carbonate alcohol->activate couple Urethane Coupling activate->couple backbone Hydroxyethylamine Backbone backbone->couple deprotect Deprotection & Purification couple->deprotect final Final HIV-1 Protease Inhibitor deprotect->final

Caption: Synthetic workflow for 8-oxabicyclo[3.2.1]octanol-based HIV PIs.

G cluster_protease HIV-1 Protease Active Site cluster_inhibitor Protease Inhibitor S2 S2 Subsite S1 S1 Subsite S1_prime S1' Subsite S2_prime S2' Subsite P2 8-Oxabicyclo[3.2.1] octanol (P2) P2->S2 H-bonds & vdW interactions TSA Transition-State Isostere P2->TSA P1_prime P1' Ligand TSA->P1_prime P2_prime P2' Ligand (e.g., Sulfonamide) P1_prime->P2_prime P2_prime->S2_prime H-bonds

Caption: Conceptual binding of the inhibitor in the HIV-1 protease active site.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 8-Oxabicyclo[3.2.1]octan-3-ol and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield for the formation of the 8-oxabicyclo[3.2.1]octane core is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this bicyclic ether system can stem from several factors. A primary cause is often competing side reactions or incomplete conversion of starting materials.

  • Potential Causes:

    • Side Reactions: Depending on the synthetic route, competing reactions such as elimination, rearrangement, or polymerization can significantly reduce the yield of the desired product. For instance, in syntheses involving intramolecular cyclization, intermolecular reactions can compete if the concentration of the substrate is too high.

    • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or deactivation of catalysts.

    • Steric Hindrance: The formation of the bicyclic system can be sterically demanding. Substituents on the starting material can hinder the key bond-forming steps.

    • Reagent Purity: Impurities in starting materials, reagents, or solvents can interfere with the reaction. Water is a common culprit in reactions that use moisture-sensitive reagents.

  • Solutions & Optimization:

    • Reaction Conditions: Carefully optimize reaction parameters such as temperature, reaction time, and concentration. High dilution conditions often favor intramolecular reactions over intermolecular ones.

    • Choice of Reagents: The choice of base, catalyst, or solvent can be critical. For example, in Williamson ether synthesis-type cyclizations, a non-hindered, strong base is often preferred.

    • Purification of Starting Materials: Ensure all starting materials and solvents are pure and dry, especially for moisture-sensitive reactions.

    • Protecting Groups: If complex substrates are used, consider the use of protecting groups to prevent unwanted side reactions at other functional groups.

Q2: I am observing the formation of multiple stereoisomers. How can I improve the stereoselectivity of my synthesis?

A2: Controlling stereochemistry is a critical challenge in the synthesis of this compound, which has multiple chiral centers. The formation of undesired diastereomers is a common issue.

  • Potential Causes:

    • Lack of Stereocontrol in Key Steps: The key ring-forming step may not be inherently stereoselective. For example, a cycloaddition or a cyclization reaction might proceed through transition states of similar energy, leading to a mixture of products.

    • Epimerization: Basic or acidic conditions during the reaction or workup can cause epimerization at stereocenters, particularly those adjacent to carbonyl groups.

    • Non-selective Reductions: If the synthesis involves the reduction of a ketone (e.g., 8-Oxabicyclo[3.2.1]octan-3-one), the choice of reducing agent will determine the stereochemistry of the resulting alcohol.

  • Solutions & Optimization:

    • Chiral Auxiliaries and Catalysts: Employ chiral auxiliaries on the starting material or use asymmetric catalysts to induce stereoselectivity in the key bond-forming steps.

    • Substrate Control: The inherent stereochemistry of a well-chosen starting material can direct the stereochemical outcome of subsequent reactions.

    • Stereoselective Reagents: Use stereoselective reducing agents. For the reduction of a ketone to an alcohol, reagents like NaBH4 can provide good selectivity based on steric approach control.[1] For higher selectivity, consider bulkier reagents or enzymatic reductions.

    • Reaction Conditions: Lowering the reaction temperature can often improve stereoselectivity by increasing the energy difference between competing diastereomeric transition states.

Q3: I am facing difficulties in purifying the final product. What are the recommended purification techniques?

A3: Purification can be challenging due to the product's polarity and potential similarity to byproducts.

  • Potential Issues:

    • Similar Polarity of Byproducts: Side products may have similar polarities to the desired alcohol, making chromatographic separation difficult.

    • Product Volatility: The product may be volatile, leading to loss during solvent removal under high vacuum.

    • Thermal Instability: The compound might be sensitive to heat, precluding purification by distillation.

  • Recommended Purification Methods:

    • Column Chromatography: This is the most common method. A systematic approach to solvent system selection (e.g., using thin-layer chromatography, TLC) is crucial. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]

    • Sublimation: For certain derivatives, sublimation under reduced pressure can be a viable purification technique.[2]

    • Derivative Formation: In difficult cases, the alcohol can be converted to a crystalline derivative (e.g., a benzoate ester), which may be easier to purify by recrystallization. The derivative can then be hydrolyzed back to the alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 8-Oxabicyclo[3.2.1]octane core?

A1: The 8-oxabicyclo[3.2.1]octane skeleton is a common motif in natural products and can be synthesized through various strategies. Key approaches include:

  • Intramolecular Williamson Ether Synthesis: This involves the cyclization of a suitably functionalized cyclohexanol or cyclopentanol derivative containing a good leaving group.

  • [4+3] Cycloaddition Reactions: The reaction of a furan with an oxyallyl cation is a powerful method for constructing the bicyclic system.[2]

  • Tandem Reactions: Modern methods often employ tandem or cascade reactions, such as a C-H oxidation/oxa-[3][3] Cope rearrangement/aldol cyclization sequence, to build the complex structure efficiently.[4]

  • Ring-Closing Metathesis (RCM): An appropriately substituted diene can be cyclized using an RCM catalyst to form the seven-membered ring, followed by etherification.

  • From Cyclobutanone Derivatives: A multi-step process starting from 3-alkoxycyclobutanones and allenylsilanes has also been reported.[3]

Q2: What analytical methods are typically used to characterize this compound?

A2: Standard analytical techniques for structure elucidation and purity assessment are used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework and the relative stereochemistry of the molecule through analysis of chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the hydroxyl (-OH) stretch and the C-O-C stretch of the ether.

  • Melting Point: For solid compounds, the melting point is a crucial indicator of purity.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards depend on the chosen synthetic route:

  • Handling of Strong Bases: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used. These are highly reactive, and NaH is flammable upon contact with water. Always handle under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Safety: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated fume hood.

  • Catalysts: Some metal-based catalysts can be toxic or pyrophoric. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure that the reaction vessel is not sealed airtight unless a pressure-rated system is being used.

Quantitative Data Summary

The following table summarizes typical yields for different synthetic steps that may be involved in the preparation of 8-Oxabicyclo[3.2.1]octane derivatives. Note that yields are highly dependent on the specific substrate and reaction conditions.

Reaction Type / StepReagentsTypical Yield (%)Reference
[4+3] Cycloaddition1,3-dichloro-3-methylbutan-2-one, furan, NaTFE/TFE74-84%[2]
Ketone ReductionNaBH₄85-92%[1][5]
Catalytic HydrogenationH₂, 10% Pd/C~92%[5]
Esterification (Benzoylation)Benzoyl Chloride, Pyridine~98%[1]
HBr EliminationDBN, THF81-100%[1]

Experimental Protocols

Protocol 1: Synthesis of (2-endo)-2-chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one via [4+3] Cycloaddition [2]

This protocol describes the formation of a substituted 8-oxabicyclo[3.2.1]oct-6-en-3-one, a precursor to the target alcohol.

  • Reagents & Materials:

    • 1,3-dichloro-3-methylbutan-2-one (15.5 g, 100 mmol)

    • Furan (21 mL, 300 mmol)

    • Sodium 2,2,2-trifluoroethoxide (NaTFE) in 2,2,2-trifluoroethanol (TFE) (1 M solution, 120 mL)

    • Diethyl ether

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

    • 250-mL round-bottomed flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Charge the round-bottomed flask with 1,3-dichloro-3-methylbutan-2-one and furan.

    • Chill the mixture in an ice bath.

    • With magnetic stirring, add the NaTFE/TFE solution dropwise over 2 hours. A white precipitate of sodium chloride will form.

    • Remove the cooling bath and stir the mixture for an additional 2 hours at room temperature.

    • Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude product as a yellowish solid.

    • Purify the crude product by sublimation (70°C / 0.02 Torr) or recrystallization from n-heptane to afford the title compound as colorless crystals.

Protocol 2: Reduction of Ketone to Alcohol [5]

This protocol describes the reduction of an 8-oxabicyclo[3.2.1]oct-6-en-3-one derivative to the corresponding alcohol.

  • Reagents & Materials:

    • Substituted 8-oxabicyclo[3.2.1]oct-6-en-3-one (e.g., 0.77 mmol)

    • Sodium borohydride (NaBH₄) (45 mg, 2.29 mmol)

    • Ethanol (10 mL)

    • Water

    • Dichloromethane

    • Anhydrous magnesium sulfate

    • Round-bottom flask, condenser, nitrogen atmosphere

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the ketone in ethanol.

    • Add sodium borohydride to the solution.

    • Heat the mixture to reflux (approx. 55°C) for 5 hours.

    • Cool the reaction mixture and add 20 mL of water.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis Start1 Furan Cycloaddition [4+3] Cycloaddition Start1->Cycloaddition Start2 Dichloroketone Start2->Cycloaddition Reduction Ketone Reduction (e.g., NaBH4) Cycloaddition->Reduction Bicyclic Ketone Intermediate Purify Column Chromatography or Recrystallization Reduction->Purify Analyze NMR, MS, IR Purify->Analyze Product 8-Oxabicyclo[3.2.1] octan-3-ol Analyze->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Problem: Low Reaction Yield CheckPurity Are starting materials pure and dry? Start->CheckPurity CheckConditions Are reaction conditions (temp, conc.) optimal? CheckPurity->CheckConditions Yes Sol_Purify Solution: Purify/dry all reagents and solvents. CheckPurity->Sol_Purify No CheckSideReactions Is there evidence of side products (TLC/NMR)? CheckConditions->CheckSideReactions Yes Sol_Optimize Solution: Optimize temp, time, and concentration. CheckConditions->Sol_Optimize No CheckSideReactions->Sol_Optimize No Sol_Modify Solution: Change solvent or catalyst. Consider protecting groups. CheckSideReactions->Sol_Modify Yes

References

"optimization of reaction conditions for 8-Oxabicyclo[3.2.1]octan-3-ol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 8-Oxabicyclo[3.2.1]octan-3-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two common synthetic routes: Route A: Reduction of 8-Oxabicyclo[3.2.1]octan-3-one and Route B: [4+3] Cycloaddition .

Route A: Troubleshooting the Reduction of 8-Oxabicyclo[3.2.1]octan-3-one

The reduction of the ketone precursor is a common and effective method. However, challenges such as low yield, incomplete reaction, and poor stereoselectivity can arise.

Problem Potential Cause Recommended Solution
Low to no conversion of the starting ketone. 1. Inactive reducing agent: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can degrade with improper storage. 2. Insufficient reducing agent: The stoichiometry of the reducing agent to the ketone may be inadequate. 3. Low reaction temperature: The reaction may be too slow at the current temperature.1. Use a fresh, unopened bottle of the reducing agent or test the activity of the current batch on a known, reactive substrate. 2. Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.1 eq to 1.5 eq). 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. For NaBH₄, the reaction can often be gently heated. For LiAlH₄, ensure the reaction is conducted at an appropriate temperature, typically ranging from 0 °C to room temperature.
Formation of multiple products (poor stereoselectivity). 1. Nature of the reducing agent: Bulky reducing agents tend to favor attack from the less hindered face, leading to the thermodynamically more stable alcohol, while smaller reducing agents may give a mixture of stereoisomers.[1] 2. Reaction temperature: Higher temperatures can sometimes lead to reduced selectivity.1. For higher stereoselectivity, consider using a bulkier reducing agent like lithium tri-tert-butoxyaluminum hydride. The choice of reducing agent can significantly influence the facial selectivity of the hydride attack on the cyclic ketone.[1] 2. Perform the reduction at a lower temperature (e.g., -78 °C to 0 °C) to enhance stereoselectivity.
Difficult purification of the final product. 1. Contamination with aluminum or boron salts: The work-up procedure may not have effectively removed all the inorganic byproducts. 2. Product is a waxy solid or oil: This can make crystallization challenging.[2]1. Employ a standard Fieser work-up for LiAlH₄ reactions (sequential addition of water, 15% NaOH solution, and water) to precipitate aluminum salts for easy filtration. For NaBH₄ reactions, an acidic work-up followed by extraction is typically effective. 2. Utilize column chromatography on silica gel or neutral alumina for purification.[2] A solvent system of hexane and ethyl acetate is often effective.
Route B: Troubleshooting the [4+3] Cycloaddition

This route involves the reaction of an oxyallyl cation with a furan. Common issues include low yields and the formation of side products.

Problem Potential Cause Recommended Solution
Low yield of the desired 8-oxabicyclo[3.2.1]octenone precursor. 1. Inefficient generation of the oxyallyl cation: The conditions for generating the reactive intermediate may not be optimal.[3] 2. Decomposition of starting materials or product: The reaction conditions may be too harsh. 3. Intermolecular side reactions: At high concentrations, side reactions can compete with the desired intramolecular cycloaddition.[4]1. Ensure the use of appropriate reagents and conditions for generating the oxyallyl cation. For instance, the reduction of α,α'-dihalo ketones is a common method.[3] 2. Monitor the reaction temperature carefully and consider using milder reaction conditions. 3. Employ high dilution techniques to favor the intramolecular reaction pathway.[4]
Formation of undesired regioisomers. Stepwise reaction mechanism: The cycloaddition may proceed through a stepwise mechanism, allowing for the formation of different regioisomers.[3]Modify the reaction conditions to favor a concerted pathway. This can sometimes be achieved by changing the solvent or the method of oxyallyl cation generation.
Subsequent hydrogenation of the double bond is incomplete. 1. Inactive catalyst: The hydrogenation catalyst (e.g., Pd/C) may be old or poisoned. 2. Insufficient hydrogen pressure: The pressure may not be adequate for the reaction to proceed to completion.1. Use fresh palladium on carbon catalyst. 2. Increase the hydrogen pressure. Ensure the reaction is vigorously stirred to ensure good mixing of the catalyst, substrate, and hydrogen.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the reduction of 8-Oxabicyclo[3.2.1]octan-3-one, yields can be high, often exceeding 90% under optimized conditions. The [4+3] cycloaddition route is typically a multi-step process, and the overall yield will be a product of the yields of each step, which can range from moderate to good.

Q2: How can I monitor the progress of the reduction reaction?

A2: The most common method is Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (the ketone). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Staining with a permanganate solution can be effective for visualizing the alcohol product.

Q3: What is the difference between using LiAlH₄ and NaBH₄ for the reduction?

A3: LiAlH₄ is a much stronger reducing agent than NaBH₄.[5] While both can reduce ketones to alcohols, LiAlH₄ will also reduce other functional groups like esters, carboxylic acids, and amides.[5] NaBH₄ is more selective for aldehydes and ketones. Due to its high reactivity, LiAlH₄ must be used in anhydrous solvents like THF or diethyl ether and requires a careful work-up procedure. NaBH₄ is less reactive and can be used in protic solvents like ethanol or methanol.

Q4: How do I choose the right solvent for my reaction?

A4: For LiAlH₄ reductions, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential to prevent violent reactions with protic solvents. For NaBH₄ reductions, alcoholic solvents like methanol or ethanol are commonly used. For [4+3] cycloaddition reactions, the choice of solvent can be critical and may influence the reaction's efficiency and selectivity.

Q5: My final product is difficult to crystallize. What purification methods can I use?

A5: If crystallization is challenging, column chromatography is the recommended method for purification.[2] Silica gel is commonly used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). The polarity of the mobile phase can be adjusted to achieve optimal separation. Other techniques like distillation or sublimation may also be applicable depending on the physical properties of the product.[6][7]

Experimental Protocols

Protocol 1: Reduction of 8-Oxabicyclo[3.2.1]octan-3-one with Sodium Borohydride

This protocol describes a general procedure for the reduction of the ketone to the desired alcohol.

  • Dissolution: Dissolve 8-Oxabicyclo[3.2.1]octan-3-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Protocol 2: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one via [4+3] Cycloaddition

This protocol provides a general outline for the synthesis of the unsaturated ketone precursor.

  • Preparation of Oxyallyl Cation Precursor: Prepare an appropriate α,α'-dihalo ketone which will serve as the precursor for the oxyallyl cation.

  • Reaction Setup: In a round-bottom flask, dissolve the α,α'-dihalo ketone (1.0 eq) and furan (2.0-3.0 eq) in a suitable solvent (e.g., diethyl ether, acetonitrile).

  • Generation of Oxyallyl Cation: Add a reducing agent (e.g., zinc-copper couple) or a Lewis acid to generate the oxyallyl cation in situ. The specific conditions will depend on the chosen precursor.

  • Cycloaddition: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter off any solids and wash the filtrate with water and brine.

  • Extraction and Drying: Extract the aqueous layer with an organic solvent, combine the organic layers, and dry over an anhydrous drying agent.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the crude 8-Oxabicyclo[3.2.1]oct-6-en-3-one by column chromatography or distillation.

  • Hydrogenation: The resulting unsaturated ketone can then be hydrogenated using a catalyst like Pd/C under a hydrogen atmosphere to yield 8-Oxabicyclo[3.2.1]octan-3-one, which can then be reduced as per Protocol 1.

Diagrams

Synthesis_Workflow cluster_route_a Route A: Reduction cluster_route_b Route B: [4+3] Cycloaddition Start_A 8-Oxabicyclo[3.2.1]octan-3-one Reduction Reduction (e.g., NaBH4 or LiAlH4) Start_A->Reduction Ketone Product_A This compound Reduction->Product_A Alcohol Start_B1 α,α'-Dihalo Ketone Cycloaddition [4+3] Cycloaddition Start_B1->Cycloaddition Start_B2 Furan Start_B2->Cycloaddition Intermediate 8-Oxabicyclo[3.2.1]oct-6-en-3-one Cycloaddition->Intermediate Hydrogenation Hydrogenation (e.g., Pd/C, H2) Intermediate->Hydrogenation Ketone_B 8-Oxabicyclo[3.2.1]octan-3-one Hydrogenation->Ketone_B Reduction_B Reduction Ketone_B->Reduction_B Proceed to Route A

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? (e.g., Low Yield, Impure Product) Start->Problem Identify_Route Identify Synthetic Route (Reduction or Cycloaddition) Problem->Identify_Route Yes Success Successful Synthesis Problem->Success No Check_Reagents Check Reagent Quality & Stoichiometry Identify_Route->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Concentration) Check_Reagents->Optimize_Conditions Improve_Workup Improve Work-up & Purification Optimize_Conditions->Improve_Workup Improve_Workup->Start Re-run Experiment

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

A1: The main challenges in the synthesis of this compound revolve around controlling the stereochemistry at the C3 hydroxyl group, as well as at other stereocenters within the bicyclic core. Key difficulties include:

  • Diastereoselectivity: Achieving high selectivity for either the exo or endo isomer of the C3-hydroxyl group is a significant hurdle. The conformational rigidity of the bicyclic system influences the accessibility of the corresponding ketone to reducing agents.[1]

  • Enantioselectivity: For the synthesis of enantiomerically pure products, controlling the absolute stereochemistry is crucial. This often requires the use of chiral catalysts, auxiliaries, or starting materials.

  • Construction of the Bicyclic Core: The formation of the 8-oxabicyclo[3.2.1]octane skeleton itself can be challenging, with various cycloaddition and cascade reactions being employed, each with its own set of optimization parameters.[2][3]

  • Purification: Separating the desired stereoisomer from a mixture of diastereomers can be difficult due to their similar physical properties.

Q2: What are the common synthetic routes to access the 8-Oxabicyclo[3.2.1]octane core?

A2: Several strategies have been developed to construct the 8-oxabicyclo[3.2.1]octane framework. The most common approaches include:

  • [4+3] Cycloaddition Reactions: This method often involves the reaction of a furan derivative with an oxyallyl cation to form the bicyclic ketone precursor to the desired alcohol.[4]

  • [5+2] Cycloaddition Reactions: Intramolecular or intermolecular cycloadditions of oxidopyrylium ylides with alkenes or alkynes provide a powerful route to this bicyclic system.[3]

  • Gold-Catalyzed Cascade Reactions: Gold catalysts can mediate complex cascade reactions, for example, from acyclic precursors, to diastereoselectively form the 8-oxabicyclo[3.2.1]octane core.[2]

  • Tandem C-H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization: This sequence allows for the efficient construction of the bicyclic system from allylic silyl ethers.

  • Dehydrative Cyclization of δ-Diols: The use of reagents like the Burgess reagent can effect the cyclodehydration of appropriately substituted diols to yield the desired scaffold.[5]

Q3: How can I control the exo vs. endo selectivity during the reduction of 8-Oxabicyclo[3.2.1]octan-3-one?

A3: The stereochemical outcome of the reduction of the ketone precursor is highly dependent on the choice of reducing agent and the steric environment of the carbonyl group.

  • Sterically Hindered Reducing Agents: Reagents like L-Selectride® or K-Selectride® tend to approach the carbonyl group from the less hindered exo face, leading to the formation of the endo-alcohol.

  • Less Hindered Reducing Agents: Reagents such as sodium borohydride (NaBH4) can sometimes provide the exo-alcohol as the major product due to preferential attack from the endo face.[1]

  • Chelation-Controlled Reductions: In substrates with a nearby chelating group, using a Lewis acidic reducing agent can lock the conformation and direct the hydride delivery from a specific face.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Reduction of 8-Oxabicyclo[3.2.1]octan-3-one

Symptoms:

  • Formation of a nearly 1:1 mixture of exo and endo alcohol diastereomers.

  • Difficulty in separating the desired isomer by standard chromatography.

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate Reducing Agent The chosen reducing agent may not have sufficient steric bulk to differentiate between the two faces of the carbonyl.
Troubleshooting Steps:
1. Switch to a more sterically demanding reducing agent: If the endo-alcohol is desired, try using L-Selectride® or K-Selectride®.
2. Use a less sterically demanding reducing agent: If the exo-alcohol is the target, NaBH4 in the presence of CeCl3 (Luche reduction) can sometimes improve selectivity.
3. Vary the reaction temperature: Lowering the temperature can often enhance stereoselectivity by favoring the transition state with the lower activation energy.
Solvent Effects The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.
Troubleshooting Steps:
1. Change the solvent: If using a protic solvent like methanol, try an aprotic solvent like THF or diethyl ether, and vice versa.
2. Consider solvent viscosity: More viscous solvents at low temperatures can sometimes improve selectivity.
Substrate Conformation The flexibility of the bicyclic ring system might allow for multiple low-energy conformations, leading to poor facial selectivity.
Troubleshooting Steps:
1. Introduce a bulky protecting group: A nearby bulky protecting group can restrict conformational freedom and block one face of the carbonyl.
2. Utilize a directing group: A hydroxyl or other coordinating group on the substrate can direct the reducing agent via chelation.
Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (exo:endo)Predominant Isomer
NaBH4Methanol0Varies (e.g., 3:1 to 1:1)Often exo
LiAlH4THF0Varies (e.g., 2:1 to 1:2)Substrate dependent
L-Selectride®THF-78>95:5endo
K-Selectride®THF-78>95:5endo

Note: These ratios are illustrative and can vary significantly based on the specific substrate.

Problem 2: Poor Enantioselectivity in the Asymmetric Synthesis

Symptoms:

  • Low enantiomeric excess (ee) of the desired product.

  • Formation of a nearly racemic mixture.

Possible Causes and Solutions:

CauseSuggested Solution
Ineffective Chiral Catalyst or Auxiliary The chosen chiral controller may not be providing a sufficient energy difference between the two diastereomeric transition states.
Troubleshooting Steps:
1. Screen different chiral ligands/auxiliaries: A variety of chiral ligands for metal catalysts or different chiral auxiliaries should be tested.
2. Optimize catalyst loading: The amount of catalyst can impact enantioselectivity. Both higher and lower loadings should be investigated.
3. Vary the metal precursor: For catalytic reactions, the choice of metal salt can influence the active catalytic species.
Reaction Conditions Temperature, solvent, and concentration can all play a critical role in asymmetric induction.
Troubleshooting Steps:
1. Lower the reaction temperature: This is often the most effective way to improve enantioselectivity.
2. Screen different solvents: The polarity and coordinating ability of the solvent can significantly affect the chiral environment.
3. Adjust the concentration: Changes in concentration can influence aggregation states of the catalyst or reactants, impacting selectivity.
Racemization of Product or Intermediate The desired product or a key intermediate may be racemizing under the reaction or workup conditions.
Troubleshooting Steps:
1. Analyze the reaction at different time points: This can help determine if the enantioselectivity erodes over time.
2. Modify the workup procedure: Avoid harsh acidic or basic conditions if the product is sensitive.
3. Isolate the product quickly: Minimize the time the product is in solution, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 8-Oxabicyclo[3.2.1]octan-3-one to the endo-Alcohol

Objective: To obtain the endo-8-Oxabicyclo[3.2.1]octan-3-ol with high diastereoselectivity.

Materials:

  • 8-Oxabicyclo[3.2.1]octan-3-one

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 8-Oxabicyclo[3.2.1]octan-3-one (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure endo-8-Oxabicyclo[3.2.1]octan-3-ol.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 8-Oxabicyclo[3.2.1]octan-3-one reduction Diastereoselective Reduction start->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product Product: exo/endo This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic problem Low Diastereoselectivity cause1 Inappropriate Reducing Agent problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Substrate Conformation problem->cause3 solution1a Use Sterically Hindered Reagent (e.g., L-Selectride®) cause1->solution1a solution1b Use Luche Reduction cause1->solution1b solution2a Lower Reaction Temperature cause2->solution2a solution2b Screen Solvents cause2->solution2b solution3a Introduce Bulky Protecting Group cause3->solution3a

Caption: Troubleshooting logic for addressing low diastereoselectivity.

References

Technical Support Center: Purification of 8-Oxabicyclo[3.2.1]octan-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-Oxabicyclo[3.2.1]octan-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

The primary purification techniques for this compound and its derivatives are flash column chromatography and recrystallization. Flash chromatography is widely used for routine purification after synthesis. For certain derivatives, particularly those that are crystalline solids, recrystallization can be a highly effective method to achieve high purity.

Q2: How do I choose the right solvent system for flash column chromatography of my this compound derivative?

The choice of solvent system is critical for successful separation. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the mixture should be adjusted based on the polarity of your specific derivative. Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system before performing a column run. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to ensure good separation.

Q3: My compound is an oil and won't crystallize. How can I purify it?

If your this compound derivative is a persistent oil, flash column chromatography is the most suitable purification method. If you require very high purity and chromatography is insufficient, you could explore techniques like preparative high-performance liquid chromatography (HPLC) or distillation if the compound is thermally stable.

Q4: Are there any special considerations for purifying stereoisomers of this compound derivatives?

Yes, the purification of stereoisomers often requires more specialized techniques. While standard flash chromatography may sometimes separate diastereomers, the separation of enantiomers typically requires chiral chromatography (using a chiral stationary phase) or enzymatic resolution. Enzymatic resolution can be a powerful method for separating enantiomers by selectively catalyzing a reaction on one enantiomer, allowing for its separation from the unreacted enantiomer.

Troubleshooting Guides

Problem 1: Low Purity After Flash Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of Impurities The solvent system is not optimized, leading to poor separation between your compound and impurities.Perform a thorough TLC analysis with various solvent systems to find one that provides good separation (ΔRf > 0.1). Consider using a gradient elution on your column.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity.As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Poor Column Packing The column was not packed uniformly, leading to channeling and inefficient separation.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Compound Streaking on TLC/Column The compound may be acidic or basic, leading to interactions with the silica gel.Add a small amount of a modifier to your solvent system (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds).
Problem 2: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Compound is still on the column The eluent may not have been polar enough to elute your compound completely.After collecting your main fractions, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to check for any remaining compound.
Material loss during solvent removal The compound may be volatile and lost during evaporation under reduced pressure.Use a lower temperature on the rotary evaporator and avoid leaving the flask under high vacuum for extended periods after the solvent has evaporated.
Decomposition on silica gel Some sensitive compounds can degrade on the acidic surface of silica gel.Consider using deactivated silica gel (e.g., by adding a small percentage of water or triethylamine) or an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will give your target compound an Rf of ~0.25 and separate it well from impurities.

  • Column Packing:

    • Choose an appropriately sized column for the amount of material you are purifying.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the column solvent or a stronger solvent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the elution process by TLC to identify the fractions containing your pure compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Place the resulting purified compound under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of this compound Derivatives
Derivative Type Stationary Phase Mobile Phase (v/v) Typical Rf
Unsubstituted this compoundSilica Gel30-50% Ethyl Acetate in Hexane0.3
Ester derivativesSilica Gel10-30% Ethyl Acetate in Hexane0.4
Amine derivativesSilica Gel with 1% Triethylamine5-10% Methanol in Dichloromethane0.25

Visualizations

G cluster_troubleshooting Troubleshooting Low Purity in Column Chromatography start Low Purity after Column check_tlc Review TLC Data start->check_tlc co_elution Co-elution of Impurities? check_tlc->co_elution Good Spot Shape streaking Streaking on TLC? check_tlc->streaking Poor Spot Shape optimize_solvent Optimize Solvent System (Gradient Elution) co_elution->optimize_solvent Yes check_loading Column Overloaded? co_elution->check_loading No add_modifier Add Modifier (e.g., Et3N or AcOH) streaking->add_modifier Yes re_purify Re-purify Fractions optimize_solvent->re_purify add_modifier->re_purify reduce_load Reduce Sample Load check_loading->reduce_load Yes check_loading->re_purify No reduce_load->re_purify

A troubleshooting workflow for low purity after column chromatography.

"identification of byproducts in 8-Oxabicyclo[3.2.1]octan-3-ol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Oxabicyclo[3.2.1]octan-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound and its derivatives are valuable intermediates in organic synthesis. Common synthetic strategies include:

  • Intramolecular Williamson Ether Synthesis: This is a classical and frequently used method involving the cyclization of a cis-4-hydroxycyclohexanol derivative with a suitable leaving group at the 1-position.

  • Tandem C-H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization: A more modern approach that can efficiently construct the bicyclic system from allylic silyl ethers.[2]

  • [4+3] Cycloaddition Reactions: This method can be used to generate the core structure, which can then be further functionalized to yield the desired alcohol.

  • Michael-Aldol Annulation: This strategy can be employed to build the bicyclic scaffold in a stereoselective manner.

Q2: What are the most common byproducts observed in the intramolecular Williamson ether synthesis of this compound?

A2: The most prevalent byproduct in the intramolecular Williamson ether synthesis is the result of a competing E2 elimination reaction. In the context of synthesizing this compound from a cis-4-substituted cyclohexanol, the expected elimination byproduct is cyclohex-3-en-1-ol. Other potential, though less common, byproducts can include dimers or products resulting from intermolecular reactions if the reaction concentration is too high.

Q3: How can I minimize the formation of the cyclohex-3-en-1-ol byproduct?

A3: Minimizing the E2 elimination byproduct is crucial for achieving a high yield of this compound. Here are several strategies:

  • Choice of Base: Use a non-hindered, strong base to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.

  • Temperature Control: Lower reaction temperatures generally favor the SN2 (cyclization) pathway over the E2 (elimination) pathway. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Leaving Group: A good leaving group is essential for an efficient SN2 reaction. Tosylates (OTs) or mesylates (OMs) are commonly used.

  • Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is typically used to facilitate the SN2 reaction.

Q4: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your reaction mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for detecting and identifying byproducts like cyclohex-3-en-1-ol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the molecules in your sample. It can be used to confirm the structure of the desired product and to identify the structure of any significant byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, especially if the compounds are not sufficiently volatile for GC.

Troubleshooting Guides

Problem 1: Low yield of this compound and a significant amount of an unknown byproduct.

Possible Cause: The primary cause of low yield is often the competing E2 elimination reaction, leading to the formation of cyclohex-3-en-1-ol.

Troubleshooting Steps:

  • Confirm Byproduct Identity:

    • Analyze the crude reaction mixture by GC-MS. Look for a peak with a mass spectrum consistent with cyclohex-3-en-1-ol (M+ = 98.14 g/mol ).

    • Acquire ¹H and ¹³C NMR spectra of the crude mixture. The presence of olefinic protons and carbons in the spectra would be indicative of the elimination product.

  • Optimize Reaction Conditions to Favor SN2 Cyclization:

    • Lower the Reaction Temperature: If the reaction was performed at elevated temperatures, try running it at room temperature or even 0 °C for a longer period.

    • Change the Base: If you are using a bulky base (e.g., potassium tert-butoxide), switch to a less sterically hindered base like sodium hydride.

    • Ensure Anhydrous Conditions: Water can interfere with the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

Quantitative Data on Byproduct Formation (Hypothetical Example):

Reaction ConditionTemperature (°C)BaseYield of this compound (%)Yield of Cyclohex-3-en-1-ol (%)
A60Potassium tert-butoxide4550
B25Sodium Hydride7520
C0Sodium Hydride8510

This table illustrates the expected trend of decreased elimination byproduct formation at lower temperatures and with a less hindered base.

Problem 2: The reaction is very slow or does not go to completion.

Possible Cause: This could be due to several factors, including an insufficiently activated leaving group, a weak base, or low reaction temperature.

Troubleshooting Steps:

  • Verify Starting Material Quality:

    • Ensure that the leaving group on your starting material (e.g., tosylate or mesylate) was successfully installed. This can be confirmed by NMR spectroscopy.

  • Optimize Reaction Conditions to Increase Rate:

    • Increase Temperature (with caution): While lower temperatures reduce elimination, a very low temperature might stall the reaction. A modest increase in temperature could be beneficial, but monitor for byproduct formation.

    • Use a Stronger Base: Ensure the base you are using is strong enough to fully deprotonate the alcohol.

    • Solvent Choice: Using a more polar aprotic solvent like DMF can sometimes accelerate SN2 reactions compared to THF.

Experimental Protocols

Key Experiment: Synthesis of this compound via Intramolecular Williamson Ether Synthesis

Materials:

  • cis-4-Tosyloxy-cyclohexanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of cis-4-tosyloxy-cyclohexanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Key Experiment: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Use a temperature program that allows for the separation of the starting material, product, and potential byproducts. A typical program might start at 50 °C and ramp up to 250 °C.

  • Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. The expected molecular ion for this compound is m/z 128 and for cyclohex-3-en-1-ol is m/z 98.

Visualizations

Synthesis_and_Byproducts Starting_Material cis-4-Tosyloxy-cyclohexanol Intermediate Alkoxide Intermediate Starting_Material->Intermediate  Base (e.g., NaH) Product This compound (Desired Product - SN2) Intermediate->Product Intramolecular SN2 Cyclization Byproduct Cyclohex-3-en-1-ol (Elimination Byproduct - E2) Intermediate->Byproduct E2 Elimination

Caption: Reaction pathway for the synthesis of this compound showing the desired SN2 cyclization and the competing E2 elimination leading to a byproduct.

Troubleshooting_Workflow Start Low Yield of Desired Product Analysis Analyze Crude Mixture (GC-MS, NMR) Start->Analysis Identify_Byproduct Byproduct Identified as Cyclohex-3-en-1-ol? Analysis->Identify_Byproduct Optimize_SN2 Optimize for SN2: - Lower Temperature - Use Non-hindered Base - Ensure Anhydrous Conditions Identify_Byproduct->Optimize_SN2 Yes Check_SM Check Starting Material (Leaving Group Integrity) Identify_Byproduct->Check_SM No Success Improved Yield Optimize_SN2->Success Optimize_Rate Optimize for Rate: - Modest Temperature Increase - Stronger Base - Change Solvent Check_SM->Optimize_Rate Optimize_Rate->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Oxabicyclo[3.2.1]octan-3-ol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic routes such as the [4+3] cycloaddition followed by reduction.

Issue 1: Low yield in the [4+3] cycloaddition reaction to form the 8-oxabicyclo[3.2.1]oct-6-en-3-one precursor.

Question Possible Cause Suggested Solution
Why is the yield of my cycloaddition product low? 1. Inefficient generation of the oxyallyl intermediate. The base and solvent system may not be optimal for the dehalogenation of the α,α'-dihaloketone precursor.Ensure the use of a suitable solvent system like 2,2,2-trifluoroethanol (TFE) with sodium 2,2,2-trifluoroethoxide (NaTFE), which has been shown to be effective.[1] Alternative conditions such as triethylamine/lithium perchlorate in diethyl ether can also be considered.[1]
2. Furan volatility and reactivity. Furan is volatile and can participate in side reactions.Use a sufficient excess of furan (e.g., 3 equivalents or more) and maintain a low reaction temperature (e.g., ice bath) during the addition of reagents to minimize evaporation and side reactions.[1]
3. Purity of reagents. Impurities in the dihaloketone or furan can lead to undesired byproducts.Use freshly distilled furan and ensure the purity of the dihaloketone precursor through appropriate purification methods before the reaction.
4. Incomplete reaction. The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature after the initial addition.

Issue 2: Poor stereoselectivity during the reduction of 8-oxabicyclo[3.2.1]octan-3-one.

Question Possible Cause Suggested Solution
How can I improve the stereoselectivity of the ketone reduction to obtain the desired endo- or exo-alcohol? 1. Choice of reducing agent. Different reducing agents exhibit varying degrees of stereoselectivity based on steric hindrance.For high endo selectivity in related systems, reducing agents like LiAlH₄ have been used successfully.[1] For the synthesis of other bicyclic alcohols, NaBH₄ has been shown to be highly stereoselective.[2] The choice of reducing agent should be guided by the desired stereoisomer.
2. Reaction temperature. Temperature can influence the kinetic vs. thermodynamic control of the reduction.Perform the reduction at low temperatures (e.g., 0 °C or -78 °C) to enhance stereoselectivity.
3. Steric hindrance of the substrate. Substituents on the bicyclic core can influence the direction of hydride attack.While the parent compound has minimal substitution, be mindful of this effect if using substituted derivatives.

Issue 3: Incomplete hydrogenation of the double bond in 8-oxabicyclo[3.2.1]oct-6-en-3-ol.

Question Possible Cause Suggested Solution
My hydrogenation reaction is slow or incomplete. What can I do? 1. Catalyst deactivation. The catalyst (e.g., Pd/C) may be poisoned by impurities.Ensure all reagents and solvents are free of catalyst poisons such as sulfur or halide compounds. Use a fresh batch of high-quality catalyst.
2. Insufficient hydrogen pressure. The reaction may require a higher hydrogen pressure to proceed efficiently.While many hydrogenations can be performed at atmospheric pressure, using a hydrogenation apparatus that allows for elevated pressure (e.g., 40 °C) can improve the reaction rate and completion.[3]
3. Inadequate mixing. Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen.Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies include:

  • [4+3] Cycloaddition: This involves the reaction of an oxyallyl cation with furan to form an 8-oxabicyclo[3.2.1]oct-6-en-3-one intermediate, which is then reduced.[1]

  • Tandem C-H Oxidation/Oxa-[4][4] Cope Rearrangement/Aldol Cyclization: A modern and efficient method for constructing the 8-oxabicyclo[3.2.1]octane framework.[4][5]

  • Dehydrative Cyclization of δ-Diols: The use of reagents like the Burgess reagent can achieve this transformation under mild conditions.[6]

  • Titanium(IV) Chloride Mediated Reactions: Stereoselective synthesis is possible from 3-alkoxycyclobutanones and allenylsilanes.[7]

Q2: How can I purify the final product, this compound?

A2: Purification methods depend on the nature of the impurities. Common techniques include:

  • Column Chromatography: Effective for separating diastereomers and removing polar or non-polar impurities.[8]

  • Recrystallization: Can be used if the product is a solid and a suitable solvent system is found.[1]

  • Sublimation: Useful for volatile solid products to achieve high purity.[1]

Q3: Are there any safety precautions I should be aware of during the synthesis?

A3: Yes, several safety precautions are necessary:

  • Furan: Furan is volatile, flammable, and toxic. Handle it in a well-ventilated fume hood and avoid inhalation or skin contact.

  • Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are water-reactive and can generate flammable hydrogen gas. Handle them with care under an inert atmosphere and quench them properly.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Perform hydrogenations in a designated area with appropriate safety equipment.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Reagents and Conditions Product Reported Yield Reference
[4+3] Cycloaddition1,3-dichloro-3-methylbutan-2-one, furan, NaTFE, TFE(2endo)-2-chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one~84% (crude), 74% (after sublimation)[1]
Reduction3-exo,6-exo,7-endo-tribromo-7-oxabicyclo[3.2.I ]octan-2-endo-one, NaBH₄3-exo, 6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]0ctan-2-endo-ol85%[2]
Hydrogenation7-(methoxycarbonyl)-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, H₂, 10% Pd/C, Ethyl acetate, 40 °C7-(methoxycarbonyl)-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]octan-3-one92%[3][8]

Experimental Protocols

Protocol 1: Synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-one via [4+3] Cycloaddition (Adapted from a similar synthesis)

This procedure is adapted from the synthesis of a substituted analog and may require optimization for the parent compound.[1]

  • Preparation of NaTFE solution: In a flask, add small pieces of sodium metal to 2,2,2-trifluoroethanol (TFE) at room temperature to prepare a 1 M solution of sodium 2,2,2-trifluoroethoxide (NaTFE). Caution: The reaction is exothermic.

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, charge 1,3-dichloropropan-2-one (1 equivalent) and furan (3 equivalents).

  • Cycloaddition: Cool the mixture in an ice bath. Add the 1 M NaTFE solution in TFE dropwise over 2 hours with stirring. A white precipitate of sodium chloride will form.

  • Workup: After the addition is complete, remove the cooling bath and stir for an additional 2 hours at room temperature. Pour the mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by sublimation or column chromatography to yield 8-oxabicyclo[3.2.1]oct-6-en-3-one.

Protocol 2: Reduction of 8-Oxabicyclo[3.2.1]octan-3-one

This is a general procedure and the choice of solvent and temperature may need to be optimized.

  • Reaction Setup: In a round-bottomed flask under a nitrogen atmosphere, dissolve 8-oxabicyclo[3.2.1]octan-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add lithium aluminum hydride (LiAlH₄) (1.1 equivalents) portion-wise.

  • Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Workup: A granular solid will form. Filter the solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_cycloaddition [4+3] Cycloaddition cluster_hydrogenation Hydrogenation cluster_reduction Reduction start 1,3-Dihaloketone + Furan reagents1 Base (e.g., NaTFE) Solvent (e.g., TFE) cycloaddition 8-Oxabicyclo[3.2.1]oct-6-en-3-one start->cycloaddition reagents1->cycloaddition hydrogenation 8-Oxabicyclo[3.2.1]octan-3-one cycloaddition->hydrogenation reagents2 H₂, Pd/C reagents2->hydrogenation reduction This compound hydrogenation->reduction reagents3 Reducing Agent (e.g., LiAlH₄, NaBH₄) reagents3->reduction

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield in Cycloaddition? check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes optimize_conditions Optimize Base/Solvent System low_yield->optimize_conditions Yes monitor_reaction Monitor Reaction Progress low_yield->monitor_reaction Yes poor_selectivity Poor Stereoselectivity in Reduction? change_reagent Change Reducing Agent poor_selectivity->change_reagent Yes lower_temp Lower Reaction Temperature poor_selectivity->lower_temp Yes incomplete_hydrogenation Incomplete Hydrogenation? check_catalyst Use Fresh Catalyst incomplete_hydrogenation->check_catalyst Yes increase_pressure Increase H₂ Pressure incomplete_hydrogenation->increase_pressure Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

"managing scalability issues in the production of 8-Oxabicyclo[3.2.1]octan-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 8-Oxabicyclo[3.2.1]octan-3-ol.

Troubleshooting Guides

Issue 1: Low Yield in the [4+3] Cycloaddition Step

Question: We are experiencing lower than expected yields during the [4+3] cycloaddition of furan and an oxyallyl cation intermediate to form the 8-oxabicyclo[3.2.1]oct-6-en-3-one precursor. What are the potential causes and solutions?

Answer: Low yields in this key cycloaddition step are often attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_workup Evaluate Work-up and Purification start->check_workup sub_reagents1 Furan Purity: - Use freshly distilled furan. - Check for peroxides. check_reagents->sub_reagents1 Furan sub_reagents2 Oxyallyl Precursor Quality: - Ensure high purity of the dihaloketone. check_reagents->sub_reagents2 Precursor sub_reagents3 Base/Solvent System: - Ensure anhydrous conditions for NaTFE/TFE system. - Check concentration of NaTFE solution. check_reagents->sub_reagents3 Base/Solvent sub_conditions1 Temperature Control: - Maintain low temperature during addition of base. - Monitor for exotherms. check_conditions->sub_conditions1 Temperature sub_conditions2 Addition Rate: - Slow, dropwise addition of the base solution is critical. check_conditions->sub_conditions2 Addition sub_conditions3 Stirring: - Ensure efficient mixing to avoid localized high concentrations of base. check_conditions->sub_conditions3 Mixing sub_workup1 Extraction Efficiency: - Perform multiple extractions with an appropriate solvent (e.g., ether). check_workup->sub_workup1 Extraction sub_workup2 Product Stability: - Avoid prolonged exposure to acidic or basic conditions during work-up. check_workup->sub_workup2 Stability sub_workup3 Purification Method: - Consider sublimation or recrystallization for purification. check_workup->sub_workup3 Purification

Caption: Troubleshooting workflow for low yield in the [4+3] cycloaddition step.

Possible Causes and Solutions:

  • Reagent Quality:

    • Furan: Furan can be prone to oxidation and polymerization. Use freshly distilled furan for the reaction.

    • Oxyallyl Cation Precursor: The purity of the starting dihaloketone is crucial. Impurities can lead to side reactions.

    • Base/Solvent System: The preparation of sodium 2,2,2-trifluoroethoxide (NaTFE) in 2,2,2-trifluoroethanol (TFE) must be done carefully to ensure the correct concentration and exclusion of moisture.[1]

  • Reaction Conditions:

    • Temperature: The reaction is typically carried out at low temperatures (e.g., in an ice bath) to control the reaction rate and minimize side reactions.[1] Ensure proper temperature control, especially during the addition of the base.

    • Addition Rate: A slow, dropwise addition of the NaTFE/TFE solution is often necessary to maintain control over the reaction.[1]

  • Work-up and Purification:

    • Extraction: Inefficient extraction of the product from the aqueous layer can lead to significant loss of material. Perform multiple extractions.[1]

    • Purification: The crude product may require careful purification. Sublimation or recrystallization has been shown to be effective.[1]

Issue 2: Poor Stereoselectivity in the Reduction of the Ketone

Question: We are observing a mixture of endo and exo alcohol isomers upon reduction of the 8-oxabicyclo[3.2.1]oct-6-en-3-one precursor. How can we improve the stereoselectivity to favor the desired endo-ol?

Answer: Achieving high stereoselectivity in the reduction of the ketone is critical. The choice of reducing agent and reaction conditions plays a significant role.

Comparative Data on Reducing Agents:

Reducing AgentTypical SolventTemperature (°C)Reported Selectivity (endo:exo)Reference
LiAlH₄THF0 to RTHigh endo selectivity[1]
NaBH₄Methanol / Ethanol0 to RTModerate to good endo selectivity[2]

Troubleshooting Steps:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is reported to give high endo selectivity for the reduction of similar bicyclic ketones.[1] If you are using a less selective reducing agent like sodium borohydride, consider switching to LiAlH₄.

  • Steric Hindrance: The approach of the hydride to the carbonyl is sterically hindered from the exo face, which generally favors the formation of the endo alcohol. If your substrate has substituents that alter this steric environment, the selectivity may be affected.

  • Temperature: Lowering the reaction temperature can often improve stereoselectivity. Perform the reduction at 0 °C or below.

  • Solvent: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Ethereal solvents like THF are commonly used with LiAlH₄.

Issue 3: Incomplete Hydrogenation of the Alkene

Question: During the catalytic hydrogenation of the 8-oxabicyclo[3.2.1]oct-6-en-3-ol to the final saturated product, we are seeing incomplete conversion. What are the key parameters to optimize?

Answer: Incomplete hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.

Hydrogenation Workflow:

hydrogenation_workflow start Start Hydrogenation prepare_reaction Prepare Reaction Mixture - Substrate in Solvent (e.g., Ethyl Acetate) - Add Catalyst (e.g., 10% Pd/C) start->prepare_reaction setup_atmosphere Establish Hydrogen Atmosphere - Purge with H₂ - Pressurize Reactor prepare_reaction->setup_atmosphere run_reaction Run Reaction - Stir vigorously - Maintain Temperature (e.g., 40 °C) setup_atmosphere->run_reaction monitor_reaction Monitor Progress - TLC or GC/MS run_reaction->monitor_reaction monitor_reaction->run_reaction Incomplete workup Work-up - Filter catalyst through Celite - Remove solvent monitor_reaction->workup Reaction Complete

Caption: General workflow for catalytic hydrogenation.

Troubleshooting Checklist:

  • Catalyst Activity:

    • Use fresh, high-quality palladium on carbon (Pd/C) catalyst. The catalyst can lose activity over time or if improperly stored.

    • Ensure the catalyst is not poisoned by impurities from previous steps (e.g., sulfur-containing compounds).

  • Hydrogen Pressure:

    • Ensure the reaction vessel is properly sealed and can maintain the desired hydrogen pressure.

    • For laboratory scale, a hydrogen balloon may be sufficient, but for larger scales, a pressurized reactor is necessary.

  • Reaction Conditions:

    • Solvent: Use a solvent in which the starting material is fully soluble. Ethyl acetate is a common choice.[3]

    • Temperature: Gently warming the reaction (e.g., to 40 °C) can increase the reaction rate.[3]

    • Stirring: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Reaction Time: Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound and its precursors?

A1: Several synthetic strategies have been developed. Some of the most prominent include:

  • [4+3] Cycloaddition: This method involves the reaction of furan with an oxyallyl cation generated in situ from a dihaloketone.[1] This is a common route to the 8-oxabicyclo[3.2.1]oct-6-en-3-one core structure.

  • Tandem C-H Oxidation/Oxa-[4][4] Cope Rearrangement/Aldol Cyclization: This is a more recent and efficient method for constructing the 8-oxabicyclo[3.2.1]octane skeleton from allylic silyl ethers.[5][6]

  • Intramolecular [5+2] Cycloaddition: This approach can be used to create functionalized tricyclic systems containing the 8-oxabicyclo[3.2.1]octane core with high diastereoselectivity.[7]

Q2: Are there any specific safety precautions to consider during the synthesis?

A2: Yes, several steps require careful handling of hazardous reagents:

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric, especially after use when it is saturated with hydrogen. It should be handled with care and filtered under a blanket of inert gas. The filtered catalyst should be kept wet with water before disposal.

  • Pressurized Hydrogen: When performing catalytic hydrogenation at elevated pressures, use a properly rated and maintained pressure vessel and follow all safety protocols for working with flammable gases.

Q3: How can the final product, this compound, be purified at a larger scale?

A3: For larger scale purification, consider the following methods:

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is often the most effective and scalable purification method.

  • Column Chromatography: While standard silica gel chromatography can be used, it may become cumbersome and expensive at a large scale. Consider automated flash chromatography systems or alternative stationary phases if necessary.

  • Distillation/Sublimation: If the product is sufficiently volatile and thermally stable, distillation or sublimation under reduced pressure can be a viable option.

Experimental Protocols

Protocol 1: Synthesis of (2endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (Precursor Example)

This protocol is adapted from a literature procedure.[1]

  • Reaction Setup: Charge a 250-mL round-bottomed flask equipped with a magnetic stirring bar and a dropping funnel with 1,3-dichloro-3-methylbutan-2-one (15.5 g, 100 mmol) and furan (21 mL, 300 mmol).

  • Cooling: Chill the mixture in an ice bath.

  • Reagent Addition: With magnetic stirring, add a solution of sodium 2,2,2-trifluoroethoxide (NaTFE) in 2,2,2-trifluoroethanol (TFE) (c = 1 mol/L, 120 mL) dropwise over 2 hours. A white precipitate of sodium chloride will form.

  • Reaction Completion: Remove the cooling bath and stir the mixture for an additional 2 hours at room temperature.

  • Work-up:

    • Pour the reaction mixture into 200 mL of water.

    • Extract the aqueous layer with ether (3 x 100 mL).

    • Combine the organic layers and wash with brine (150 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Isolation: Remove the solvent under reduced pressure to yield a yellowish solid.

  • Purification: The crude product can be purified by sublimation at 70°C / 0.02 Torr to afford the pure product as colorless crystals.

Protocol 2: Reduction of Ketone to Alcohol using LiAlH₄

This is a general procedure based on the reduction of a similar bicyclic ketone.[3]

  • Reaction Setup: In a two-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.14 mmol) in anhydrous THF (3 mL) in an ice bath.

  • Substrate Addition: Slowly add a solution of the ketone (e.g., 8-oxabicyclo[3.2.1]oct-6-en-3-one, 0.75 mmol) in anhydrous THF (2 mL) dropwise to the LiAlH₄ suspension.

  • Reaction: Maintain stirring for approximately 3.5 hours.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water (2 mL), 15% m/v NaOH aqueous solution (2 mL), and then more water (10 mL). A granular solid should form.

  • Isolation: Filter off the solid and wash it thoroughly with an appropriate organic solvent (e.g., ether or ethyl acetate).

  • Purification: Combine the filtrate and washes, dry the organic layer, and remove the solvent under reduced pressure. The crude alcohol can be further purified by column chromatography if necessary.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in 8-Oxabicyclo[3.2.1]octane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that researchers, scientists, and drug development professionals may encounter during the synthesis and manipulation of 8-oxabicyclo[3.2.1]octane systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 8-oxabicyclo[3.2.1]octane core?

A1: Several robust methods are employed for the synthesis of this bicyclic ether system. Key strategies include:

  • Intramolecular [4+3] Cycloaddition: Rhodium(II)-catalyzed decomposition of vinyldiazomethanes in the presence of furans provides a direct route to the 8-oxabicyclo[3.2.1]octa-2,6-diene skeleton.

  • Tandem C–H Oxidation/Oxa-[1][1] Cope Rearrangement/Aldol Cyclization: This cascade reaction of allylic silyl ethers offers an efficient construction of functionalized 8-oxabicyclo[3.2.1]octanes.

  • Prins-Pinacol Cascade: This acid-catalyzed cyclization of certain homoallylic alcohols can forge the 8-oxabicyclo[3.2.1]octane ring system.

  • Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement: This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes from glycal-derived 1,6-enynes.

  • Intramolecular Diels-Alder Reaction: The cycloaddition of a tethered furan and dienophile can be a powerful strategy for constructing the bicyclic core.

Q2: I am observing a complex mixture of products in my Stille coupling reaction to functionalize an 8-oxabicyclo[3.2.1]octene derivative. What could be the cause?

A2: Stille couplings, while versatile, can be prone to side reactions, especially with complex substrates. The most common side reaction is the homocoupling of the organostannane reagent, leading to the formation of a symmetrical biaryl byproduct.[2][3] Additionally, if your substrate contains amide functionalities, intramolecular lactamization can occur under palladium catalysis.[4] Suboptimal catalyst activity or inappropriate ligand choice can also contribute to the formation of a complex product mixture.

Q3: My intramolecular Diels-Alder reaction to form an 8-oxabicyclo[3.2.1]octane is failing or giving low yields. What are the critical parameters to consider?

A3: The success of an intramolecular Diels-Alder reaction is highly dependent on the length and flexibility of the tether connecting the diene and dienophile.[1][5][6] If the tether is too short, the reactive partners may not be able to adopt the required transition state geometry for cycloaddition. Conversely, a very long and flexible tether might lead to competing intermolecular reactions or unfavorable conformations. The nature of the tether, including the presence of heteroatoms, can also influence the stereochemical outcome.[7]

Troubleshooting Guides

Problem 1: Formation of an Unexpected Isomer in Prins-Pinacol Cascade

Question: I am attempting a Prins-pinacol cascade to synthesize a substituted 8-oxabicyclo[3.2.1]octane, but I am observing a significant amount of an unexpected diastereomer, or even a constitutional isomer. What is happening and how can I control the stereochemistry?

Answer:

A common pitfall in the Prins-pinacol cascade is the intervention of a competitive 2-oxonia-[1][1]sigmatropic rearrangement/aldol pathway .[2][8] This alternative pathway can lead to different stereochemical outcomes compared to the desired Prins cyclization/pinacol rearrangement. The relative stability of the carbocationic intermediates in each pathway often dictates the product distribution.[2]

Troubleshooting Workflow:

G start Unexpected Isomer in Prins-Pinacol Reaction cause1 Competitive 2-Oxonia-[3,3]sigmatropic Rearrangement/Aldol Pathway start->cause1 cause2 Sub-optimal Lewis Acid or Reaction Temperature start->cause2 solution1 Modify Substrate to Favor Prins-Pinacol Pathway cause1->solution1 solution2 Screen Lewis Acids and Optimize Temperature cause2->solution2 protocol1 Adjust electronic nature of substituents to stabilize the secondary carbocation of the Prins pathway. solution1->protocol1 protocol2 Screen a range of Lewis acids (e.g., SnCl4, BF3·OEt2, TMSOTf) and lower the reaction temperature (e.g., -78 °C) to favor the kinetically controlled Prins-pinacol product. solution2->protocol2 end Desired 8-Oxabicyclo[3.2.1]octane Isomer protocol1->end protocol2->end

Caption: Troubleshooting workflow for unexpected isomers in Prins-Pinacol reactions.

Quantitative Data:

The ratio of the desired Prins-pinacol product to the side product from the 2-oxonia-[1][1]sigmatropic rearrangement is highly substrate and condition-dependent. For example, in the synthesis of precursors for (+)-Aspergillin PZ, a 1.3:1 mixture of epimeric aldehydes was observed at -78 °C with SnCl₄, indicating a competitive process.[2]

Lewis AcidTemperature (°C)SolventProduct Ratio (Prins-Pinacol : Sigmatropic/Aldol)Yield (%)Reference
SnCl₄ (0.5 equiv)-78CH₂Cl₂~1:1 initial mixture, converging to 1.3:142[2]
BF₃·OEt₂-78CH₂Cl₂Not specified, no improvement-[2]
TMSOTf-78CH₂Cl₂Not specified, no improvement-[2]

Detailed Experimental Protocol to Favor the Prins-Pinacol Pathway:

  • Reagents: Homoallylic alcohol substrate, anhydrous dichloromethane (DCM), Lewis acid (e.g., SnCl₄, freshly distilled or from a sealed bottle).

  • Procedure:

    • Dissolve the homoallylic alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the Lewis acid (e.g., 0.5-1.1 equiv of SnCl₄ in DCM) to the cooled solution of the substrate over 15-30 minutes.

    • Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction at -78 °C by the addition of a suitable quenching agent (e.g., triethylamine, saturated aqueous NaHCO₃, or saturated aqueous Rochelle's salt).

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Problem 2: Low Yield and Homocoupling in Stille Cross-Coupling

Question: My Stille cross-coupling reaction to introduce a substituent on the 8-oxabicyclo[3.2.1]octane core is giving a low yield of the desired product and a significant amount of a homocoupled byproduct from my organostannane reagent. How can I suppress this side reaction?

Answer:

Homocoupling of the organostannane is a prevalent side reaction in Stille couplings, proceeding either through a reaction of two organostannane molecules with a Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[2][3][7] Optimizing the catalyst system and reaction conditions is key to favoring the desired cross-coupling pathway.

Troubleshooting Workflow:

G start Low Yield and Homocoupling in Stille Reaction cause1 Suboptimal Pd Catalyst/ Pre-catalyst Activation start->cause1 cause2 Inappropriate Ligand start->cause2 cause3 Absence of Additives start->cause3 solution1 Use Pd(0) Source or Ensure Efficient Pre-catalyst Reduction cause1->solution1 solution2 Employ Bulky, Electron-Rich Phosphine Ligands cause2->solution2 solution3 Incorporate Additives like CuI cause3->solution3 protocol1 Use Pd(PPh₃)₄ or Pd₂(dba)₃ directly. If using Pd(OAc)₂, ensure complete reduction to Pd(0) in situ. solution1->protocol1 protocol2 Use ligands such as P(t-Bu)₃, PCy₃, or Buchwald ligands to accelerate reductive elimination. solution2->protocol2 protocol3 Add stoichiometric or co-catalytic amounts of CuI to accelerate the cross-coupling reaction. solution3->protocol3 end High Yield of Desired Cross-Coupled Product protocol1->end protocol2->end protocol3->end

Caption: Troubleshooting workflow for Stille reaction homocoupling.

Quantitative Data:

AdditiveLigandSolventDesired Product Yield (%)Homocoupled Product (%)
NonePPh₃TolueneOften low to moderateCan be significant
CuI (1.0 equiv)PPh₃NMPHighMinimal
NoneP(t-Bu)₃DioxaneHighMinimal

Detailed Experimental Protocol to Suppress Homocoupling in Stille Coupling:

  • Reagents: 8-oxabicyclo[3.2.1]octane-based halide or triflate, organostannane, Pd₂(dba)₃, P(t-Bu)₃·HBF₄, CsF, anhydrous and degassed 1,4-dioxane.

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %), the phosphine ligand (e.g., P(t-Bu)₃·HBF₄, 8 mol %), and the base (e.g., CsF, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the bicyclic halide/triflate (1.0 equiv) and the organostannane (1.2 equiv) followed by anhydrous, degassed 1,4-dioxane.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with aqueous KF to remove tin byproducts, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Problem 3: Competing Pyrazole Formation in Rhodium-Catalyzed Cycloaddition

Question: I am performing a rhodium(II)-catalyzed reaction of a vinyldiazoacetate with furan to synthesize an 8-oxabicyclo[3.2.1]octa-2,6-diene, but I am isolating a significant amount of a pyrazole side product. How can I favor the desired [4+3] cycloaddition?

Answer:

The formation of pyrazoles is a known thermal side reaction for vinyldiazo compounds.[9] The desired [4+3] cycloaddition proceeds through a rhodium-stabilized vinylcarbenoid intermediate, which can be intercepted by the furan. However, under thermal conditions, the vinyldiazo compound can undergo a [3+2] cycloaddition with itself or other components, followed by rearrangement to form a stable pyrazole. Photochemical conditions can often favor the generation of the desired cyclopropene intermediate for the cycloaddition over the thermal pyrazole formation pathway.[1][5][9][10]

Troubleshooting Workflow:

G start Pyrazole Formation in Rh-Catalyzed Cycloaddition cause1 Thermal Decomposition of Vinyldiazo Compound start->cause1 solution1 Employ Photochemical Conditions cause1->solution1 protocol1 Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature to favor the generation of the cyclopropene intermediate for the desired [4+3] cycloaddition. solution1->protocol1 end High Yield of 8-Oxabicyclo[3.2.1]octa-2,6-diene protocol1->end

Caption: Troubleshooting pyrazole formation in Rh-catalyzed cycloadditions.

Quantitative Data:

ConditionsProductYield (%)Reference
Thermal (refluxing toluene)PyrazoleHigh[9]
Photochemical (blue LEDs, rt)[4+3] Cycloaddition Product83[1]
Rh₂(OAc)₄ catalyzedEne-dimer of cyclopropeneCan be significant[9]

Detailed Experimental Protocol to Favor [4+3] Cycloaddition over Pyrazole Formation:

  • Reagents: Vinyldiazoacetate, furan (freshly distilled), anhydrous and degassed solvent (e.g., DCM), rhodium(II) catalyst (e.g., Rh₂(OAc)₄).

  • Procedure:

    • In a photochemically transparent reaction vessel (e.g., borosilicate glass), dissolve the rhodium(II) catalyst (1-2 mol %) and furan (5-10 equiv) in the anhydrous and degassed solvent.

    • Prepare a solution of the vinyldiazoacetate (1.0 equiv) in the same solvent.

    • While irradiating the reaction vessel with a suitable light source (e.g., 40 W blue LEDs), add the solution of the vinyldiazoacetate to the furan solution via syringe pump over several hours to maintain a low concentration of the diazo compound.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the vinyldiazoacetate has been completely consumed, stop the irradiation and concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Diastereoselective Synthesis of 8-Oxabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Oxabicyclo[3.2.1]octan-3-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling diastereoselectivity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling the diastereoselectivity in the synthesis of this compound?

A1: The main strategies to achieve high diastereoselectivity in the synthesis of this compound and its precursors include:

  • Substrate-controlled reduction of a ketone precursor: Utilizing the inherent steric bias of the bicyclic system to direct the approach of a reducing agent.

  • Reagent-controlled reduction of a ketone precursor: Employing sterically demanding reducing agents to enhance facial selectivity.

  • Gold-catalyzed cascade reactions: A domino process that constructs the bicyclic core with defined stereochemistry.[1]

  • Intramolecular [5+2] Cycloadditions: Forming the bicyclic system through a cycloaddition reaction where stereochemistry can be directed by chiral auxiliaries or existing stereocenters.

  • Tandem C–H Oxidation/Oxa-[2][2] Cope Rearrangement/Aldol Cyclization: A sequence that builds the 8-oxabicyclo[3.2.1]octane skeleton with diastereocontrol.[1]

Troubleshooting Guides

Strategy 1: Diastereoselective Reduction of 8-Oxabicyclo[3.2.1]octan-3-one

This is one of the most common and direct methods to obtain this compound. The stereochemical outcome is highly dependent on the facial selectivity of hydride attack on the carbonyl group.

Experimental Protocols

Protocol 1: General Procedure for Sodium Borohydride (NaBH₄) Reduction [3]

  • Dissolve the 8-oxabicyclo[3.2.1]octan-3-one substrate in a suitable solvent (e.g., methanol, ethanol) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Typically, 1.1 to 1.5 equivalents are used.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Protocol 2: Procedure for L-Selectride® Reduction [4]

  • Dissolve the 8-oxabicyclo[3.2.1]oct-3-en-2-one substrate in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.1-1.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Work up the organic phase as described in Protocol 1, followed by purification.

Data Presentation: Diastereoselectivity of Ketone Reduction
Substrate PrecursorReducing AgentSolventTemp. (°C)Diastereomeric Ratio (endo:exo)Reference
3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-oneNaBH₄Methanol0Exclusive endo-alcohol[3]
8-oxabicyclo[3.2.1]oct-6-en-3-oneL-Selectride®THF-78High endo selectivity[5]
8-oxabicyclo[3.2.1]oct-3-en-2-oneL-Selectride®THF-78High selectivity for 1,4-reduction[4]
Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Diastereoselectivity Insufficient steric hindrance in the substrate. Reducing agent is not bulky enough. Reaction temperature is too high.Use a bulkier reducing agent (e.g., L-Selectride®, K-Selectride®). Lower the reaction temperature (e.g., -78 °C). Modify the substrate to introduce a sterically demanding group that can be removed later.
Incomplete Reaction Insufficient reducing agent. Deactivation of the reducing agent by moisture.Add more equivalents of the reducing agent. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Byproducts Over-reduction or side reactions. For enone substrates, 1,4-conjugate addition may compete with 1,2-reduction.Use a milder reducing agent (e.g., NaBH₄ with CeCl₃ - Luche reduction for enones). Carefully control the reaction time and temperature.

Logical Relationship Diagram: Factors Influencing Diastereoselectivity in Ketone Reduction

G Factors in Ketone Reduction Diastereoselectivity Substrate Substrate Structure Selectivity Diastereoselectivity (endo vs. exo) Substrate->Selectivity Steric hindrance Reagent Reducing Agent Reagent->Selectivity Bulkiness of hydride Conditions Reaction Conditions Conditions->Selectivity Temperature

Caption: Key factors influencing the diastereoselectivity of ketone reduction.

Strategy 2: Gold-Catalyzed Cascade Reaction

This elegant strategy allows for the construction of complex 8-oxabicyclo[3.2.1]octane scaffolds from acyclic or monocyclic precursors in a single step with high diastereoselectivity.[1]

Experimental Protocol

Protocol 3: General Procedure for Gold-Catalyzed Cycloisomerization [1]

  • To a solution of the alkyne-substituted diol substrate in an anhydrous solvent (e.g., dichloromethane, DCE) under an inert atmosphere, add the gold(I) catalyst (e.g., [Ph₃PAu]NTf₂, 1-5 mol%).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane derivative.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reactivity Inactive catalyst. Poorly activating substrate.Use a more active catalyst system (e.g., different ligands or counterions).[6] Increase the reaction temperature. Ensure the substrate is pure and free of catalyst poisons.
Low Yield Decomposition of starting material or product. Formation of side products.Run the reaction at a lower temperature. Screen different solvents. Investigate different gold catalysts. A common side reaction is elimination, which can be suppressed by careful control of conditions.[1]
Low Diastereoselectivity Substrate geometry is not optimal for stereocontrol. Reaction mechanism is not proceeding as expected.Modify the substrate to enhance facial bias. Screen different catalyst ligands which can influence the stereochemical environment.[6]

Reaction Pathway Diagram: Gold-Catalyzed Cascade

G Gold-Catalyzed Cascade for 8-Oxabicyclo[3.2.1]octane Synthesis Start Alkyne-substituted Diol Step1 Intramolecular Nucleophilic Addition Start->Step1 [Au(I)] catalyst Intermediate1 Exo-cyclic Enol Ether Step1->Intermediate1 Step2 Isomerization Intermediate1->Step2 [Au(I)] catalyst Intermediate2 Strained Oxonium Ion Step2->Intermediate2 Step3 Semi-pinacol Rearrangement Intermediate2->Step3 Product 8-Oxabicyclo[3.2.1]octane Step3->Product

Caption: Mechanism of the gold-catalyzed cascade reaction.

Strategy 3: Intramolecular [5+2] Cycloaddition

This method involves the reaction of an oxidopyrylium ylide with a tethered alkene to form the 8-oxabicyclo[3.2.1]octane core. Diastereoselectivity can be achieved by using chiral auxiliaries or by the influence of existing stereocenters on the tether.[7]

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low Diastereoselectivity The chiral auxiliary or existing stereocenter is too far from the reaction center to exert effective control. Poor conformational bias in the transition state.Redesign the substrate to bring the stereodirecting group closer to the reacting centers. Use a different chiral auxiliary that may offer better facial shielding.[8] In some cases, the undesired diastereomer may be the major product.[9]
Formation of Regioisomers The alkene tether is unsymmetrical, leading to different modes of cycloaddition.Modify the electronics or sterics of the alkene to favor one regioisomer. This is an inherent challenge with certain substrates.[7]
No Cycloaddition Product The oxidopyrylium ylide is not forming or is unstable. The tether is too rigid or too floppy, preventing the intramolecular reaction.Ensure the conditions for ylide generation are optimal (e.g., correct base, temperature). Redesign the tether length and composition to favor the desired cyclization geometry.

Workflow Diagram: Diastereoselective [5+2] Cycloaddition

G Workflow for Diastereoselective [5+2] Cycloaddition Start Silyloxypyrone with Chiral Tethered Alkene Step1 Generation of Oxidopyrylium Ylide Start->Step1 Base or Heat Step2 Intramolecular [5+2] Cycloaddition Step1->Step2 Product Diastereomerically Enriched 8-Oxabicyclo[3.2.1]octane Step2->Product ChiralControl Chiral Auxiliary or Existing Stereocenter ChiralControl->Step2 Directs facial selectivity

Caption: General workflow for achieving diastereoselectivity in [5+2] cycloadditions.

Strategy 4: Tandem C–H Oxidation/Oxa-[2][2] Cope Rearrangement/Aldol Cyclization

This powerful tandem reaction sequence constructs the 8-oxabicyclo[3.2.1]octane framework from allylic silylethers.

Experimental Protocol

Protocol 4: General Procedure for the Tandem Reaction [1][2]

  • To a solution of the allylic silylether in an anhydrous solvent (e.g., DCE) under an inert atmosphere, add the oxidant (e.g., TEMPO⁺BF₄⁻) and a Lewis acid (e.g., ZnBr₂).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Reaction Stalls Inefficient C-H oxidation. The Lewis acid is not effectively promoting the subsequent steps.Screen different oxidants or increase the oxidant loading. Try alternative Lewis acids. Ensure anhydrous conditions as moisture can deactivate the Lewis acid.
Complex Product Mixture The tandem sequence is not proceeding cleanly, leading to the accumulation of intermediates or side products.Optimize the reaction conditions (temperature, solvent, concentration) to favor the desired cascade. Analyze the crude mixture to identify intermediates and troubleshoot the specific problematic step.

Reaction Sequence Diagram

G Tandem Reaction Sequence Start Allylic Silylether Step1 C-H Oxidation Start->Step1 Oxidant Intermediate1 Enone Intermediate Step1->Intermediate1 Step2 Oxa-[3,3] Cope Rearrangement Intermediate1->Step2 Lewis Acid Intermediate2 Dienol Intermediate Step2->Intermediate2 Step3 Aldol Cyclization Intermediate2->Step3 Product 8-Oxabicyclo[3.2.1]octane Step3->Product

Caption: The sequence of reactions in the tandem C-H oxidation strategy.

References

"stability issues of 8-Oxabicyclo[3.2.1]octan-3-ol under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 8-Oxabicyclo[3.2.1]octan-3-ol. This information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concern for this compound is its susceptibility to rearrangement or degradation under acidic conditions. The bridged ether linkage is prone to acid-catalyzed cleavage. While generally stable under neutral and mildly basic conditions, prolonged exposure to harsh conditions or elevated temperatures may lead to decomposition.

Q2: How should I properly store this compound?

For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry, cool place.[1] An inert atmosphere (e.g., argon or nitrogen) can be used to minimize potential degradation from atmospheric components. For long-term storage, refrigeration (2-8°C) is advisable.[1]

Q3: Can I use this compound in reactions involving strong acids?

Caution is strongly advised when using strong acids. The 8-oxabicyclo[3.2.1]octane core can undergo acid-catalyzed rearrangements.[2] The nature of the rearrangement or degradation will depend on the specific acid, solvent, and temperature used. It is crucial to perform small-scale pilot reactions to assess the stability of the compound under your specific acidic conditions.

Q4: Is this compound stable to common oxidizing or reducing agents?

The secondary alcohol group at the C3 position can be oxidized to the corresponding ketone, 8-oxabicyclo[3.2.1]octan-3-one, using standard oxidizing agents. The bicyclic ether linkage is generally stable to many common oxidizing agents. However, some reductive conditions, particularly those involving strong Lewis acids or forcing conditions, could potentially lead to the cleavage of the ether bridge.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Acidic Media

Symptoms:

  • Formation of multiple unexpected spots on TLC analysis.

  • Low isolated yield of the desired product.

  • NMR spectra indicating the presence of rearranged or ring-opened products.

Possible Cause: The 8-oxabicyclo[3.2.1]octane skeleton is likely undergoing acid-catalyzed rearrangement or cleavage. Bridged bicyclic ethers can be susceptible to such transformations in the presence of acids.[2][3]

Troubleshooting Steps:

  • Minimize Acid Concentration: Use the lowest possible catalytic amount of acid required for the reaction.

  • Use a Weaker Acid: If the reaction chemistry allows, consider using a milder acid (e.g., a solid-supported acid, or a weaker organic acid).

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature to minimize acid-catalyzed degradation.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

  • Protecting Group Strategy: Consider protecting the hydroxyl group, as it may influence the reaction pathways.

Issue 2: Decomposition During Workup or Purification

Symptoms:

  • Product degradation observed during aqueous acidic workup.

  • Decomposition on silica gel chromatography.

Possible Cause: Residual acid from the reaction or the acidic nature of silica gel can cause degradation of the product.

Troubleshooting Steps:

  • Neutralizing Workup: Ensure the reaction mixture is fully neutralized with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.

  • Use Deactivated Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.

  • Alternative Purification Methods: Consider other purification techniques such as distillation, recrystallization, or chromatography on a different stationary phase (e.g., alumina).

Data Presentation

Table 1: Potential Degradation Pathways and Influencing Factors

ConditionPotential Degradation PathwayInfluencing FactorsPotential Byproducts
Acidic (e.g., HCl, H₂SO₄, Lewis Acids) Acid-catalyzed rearrangement/ring-opening of the ether bridge.[2][3]Acid strength, temperature, reaction time, solvent.Cycloheptene derivatives, functionalized monocyclic compounds.[3]
Oxidative (e.g., PCC, Swern) Oxidation of the C3-hydroxyl group.Nature of the oxidizing agent.8-Oxabicyclo[3.2.1]octan-3-one.
Reductive (e.g., LiAlH₄ with additives, harsh catalytic hydrogenation) Reductive cleavage of the C-O ether bond.Reducing agent, temperature, catalyst.Substituted cycloheptanols.

Experimental Protocols

Protocol: General Acid Stability Test

  • Preparation: Dissolve a small, known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O with a co-solvent) in an NMR tube.

  • Initial Analysis: Acquire a baseline ¹H NMR spectrum of the pure compound.

  • Acid Addition: Add a catalytic amount of the acid of interest (e.g., a drop of DCl in D₂O).

  • Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) at a controlled temperature.

  • Analysis: Observe the appearance of new signals and the decrease in the intensity of the starting material's signals to monitor the rate and extent of degradation or rearrangement.

Visualizations

G cluster_main This compound cluster_conditions Conditions cluster_products Potential Products A This compound B Acidic Conditions (H+) A->B C Oxidative Conditions ([O]) A->C D Reductive Conditions ([H]) A->D E Rearranged/Ring-Opened Products (e.g., Cycloheptene derivatives) B->E Degradation F 8-Oxabicyclo[3.2.1]octan-3-one C->F Oxidation G Ring-Opened Products (e.g., Substituted cycloheptanols) D->G Cleavage

Caption: Potential stability pathways of this compound.

G cluster_workflow Troubleshooting Workflow for Instability A Experiment shows low yield or unexpected side products B Check Reaction Conditions A->B C Are acidic conditions present? B->C Yes F Check Workup & Purification B->F No D Consider alternative reagents (e.g., milder acid) C->D E Optimize reaction parameters (lower temp, shorter time) D->E I Problem Solved E->I G Is silica gel used? F->G Yes F->I No H Use neutralized silica or alternative purification G->H H->I

Caption: Troubleshooting logic for stability issues.

References

Validation & Comparative

"comparative study of the biological activity of 8-oxabicyclo[3.2.1]octane derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif present in a variety of biologically active natural products and synthetic compounds. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituents, enabling specific interactions with biological targets. This guide offers a comparative overview of the biological activities of 8-oxabicyclo[3.2.1]octane derivatives, with a focus on their roles as monoamine transporter inhibitors, HIV-1 protease inhibitors, and their potential as anticancer agents. The information is supported by experimental data and detailed methodologies to aid in further research and drug development endeavors.

Inhibition of Monoamine Transporters

A significant area of investigation for 8-oxabicyclo[3.2.1]octane derivatives has been their activity as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders.

Data Presentation: Comparative Inhibitory Activities (IC₅₀/Kᵢ)

The following table summarizes the inhibitory potency of various 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane derivatives against DAT and SERT. The data highlights the influence of the aryl substituent and stereochemistry on binding affinity.

Compound ID3-Aryl SubstituentStereochemistryDAT IC₅₀ (nM)[1]SERT IC₅₀ (nM)[1]Selectivity (SERT/DAT)[1]
1a Phenyl2β, 3β64300.47
1b 4-Methylphenyl2β, 3β45551.22
1c 4-Chlorophenyl2β, 3β15402.67
1d 3,4-Dichlorophenyl2β, 3β9101.11
2a Phenyl2α, 3β18794.39
2d 3,4-Dichlorophenyl2α, 3β1215012.5
3m Benzothiophene2β, 3β9101.11
4m Benzothiophene2α, 3β18794.39
Experimental Protocol: Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT and SERT.

Objective: To determine the inhibitory constant (Kᵢ) of 8-oxabicyclo[3.2.1]octane derivatives for DAT and SERT by measuring their ability to displace a known radiolabeled ligand.

Materials:

  • Biological Source: Cell membranes from cell lines stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

  • Test Compounds: 8-oxabicyclo[3.2.1]octane derivatives.

  • Non-specific Binding Compound: Benztropine (for DAT) or Fluoxetine (for SERT) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Fluid.

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total binding is measured in the absence of any competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of the non-specific binding compound.

    • Specific binding is calculated as the difference between total and non-specific binding.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathway: Monoamine Transporter Inhibition

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine (Dopamine/Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Storage Synapse Increased Monoamine Concentration Vesicle->Synapse Release MAT Monoamine Transporter (DAT/SERT) Derivative 8-Oxabicyclo[3.2.1]octane Derivative Derivative->MAT Inhibition Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Inhibition of monoamine reuptake by 8-oxabicyclo[3.2.1]octane derivatives.

Inhibition of HIV-1 Protease

Certain 8-oxabicyclo[3.2.1]octane derivatives have been designed and synthesized as inhibitors of HIV-1 protease, a critical enzyme for the replication of the human immunodeficiency virus. These compounds are designed to mimic the transition state of the natural substrate of the protease, thereby blocking its activity.

Data Presentation: Comparative Inhibitory Activities (Kᵢ and EC₅₀)

The following table presents the enzyme inhibitory and antiviral activities of a series of HIV-1 protease inhibitors incorporating 8-oxabicyclo[3.2.1]octanol-derived ligands.

Compound IDLigand StereochemistrySubstituentKᵢ (nM)Antiviral EC₅₀ (µM) in MT-2 cells
14a (S)Phenyl43>1
14b (R)Phenyl1300>1
14g (S)Isopropyl1.650.24
14h (R)Isopropyl20.6>1
Experimental Protocol: HIV-1 Protease Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the activity of HIV-1 protease and the inhibitory potential of test compounds.

Objective: To determine the inhibitory constant (Kᵢ) of 8-oxabicyclo[3.2.1]octane derivatives against HIV-1 protease.

Materials:

  • Enzyme: Recombinant HIV-1 Protease.

  • Substrate: A fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent reporter and a quencher (FRET-based).

  • Test Compounds: 8-oxabicyclo[3.2.1]octane derivatives.

  • Assay Buffer: e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7.

  • 96-well black plates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare the enzyme and substrate solutions in the assay buffer at the desired concentrations.

  • Assay Setup: To the wells of a 96-well black plate, add the test compound dilutions. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

  • Enzyme Addition: Add the HIV-1 protease solution to all wells except the negative control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used in the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

    • Calculate the Kᵢ value from the IC₅₀ value using the appropriate kinetic model (e.g., competitive inhibition).

Signaling Pathway: Mechanism of HIV-1 Protease Inhibition

HIV_Protease_Inhibition cluster_virus HIV Replication Cycle Polyprotein Gag-Pol Polyprotein Protease HIV-1 Protease Polyprotein->Protease Cleavage Protease_Inhibited Inhibited Protease Polyprotein->Protease_Inhibited No Cleavage Protease->Protease_Inhibited Mature_Proteins Mature Viral Proteins Protease->Mature_Proteins Forms Derivative 8-Oxabicyclo[3.2.1]octane Derivative Derivative->Protease Inhibits NonInfectious Non-infectious Virion Protease_Inhibited->NonInfectious Results in Virion Infectious Virion Assembly Mature_Proteins->Virion Leads to Cytotoxicity_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding in 96-well Plate Start->Seeding Treatment Treatment with 8-Oxabicyclo[3.2.1]octane Derivatives (Serial Dilutions) Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_add Addition of MTT Reagent Incubation->MTT_add Formazan_inc Incubation (2-4h) (Formazan Formation) MTT_add->Formazan_inc Solubilization Solubilization of Formazan Formazan_inc->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance Analysis Data Analysis: % Viability vs. Concentration Absorbance->Analysis IC50 IC50 Determination Analysis->IC50

References

A Comparative Guide to the Synthetic Utility of 8-Oxabicyclo[3.2.1]octan-3-ol and Other Bicyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and organic synthesis, the rigid, three-dimensional architectures of bicyclic systems offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds. These structures can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space. This guide provides a detailed comparison of the synthetic utility of 8-oxabicyclo[3.2.1]octan-3-ol against other prominent bicyclic systems: adamantane, bicyclo[1.1.1]pentane (BCP), and norbornane. We present a comparative analysis of their physicochemical properties, key synthetic transformations with experimental data, and detailed experimental protocols for their functionalization.

Physicochemical Properties: A Comparative Overview

The selection of a bicyclic scaffold in drug design is often dictated by its ability to modulate key physicochemical properties such as lipophilicity (LogP), polar surface area (TPSA), and aqueous solubility. While experimental data for the parent structures can be limited, calculated values and data from closely related derivatives provide valuable insights.

Bicyclic SystemRepresentative StructureCalculated LogPCalculated TPSA (Ų)Aqueous Solubility
8-Oxabicyclo[3.2.1]octane8-Oxabicyclo[3.2.1]octan-3-one0.8969[1]26.3[1]-
Adamantane1-Adamantanol2.120.2Partly miscible in water[2]
Bicyclo[1.1.1]pentaneBicyclo[1.1.1]pentylmethanol--Generally increased solubility of derivatives[3]
Norbornane2-Norbornanol--Insoluble in water[4]

Note: Data for this compound is represented by its corresponding ketone. Data for other systems are for their hydroxylated or methanol derivatives to allow for a more relevant comparison of polarity. BCP derivatives are noted for increasing the solubility of parent drug molecules.

Synthetic Utility: A Head-to-Head Comparison

The true utility of a bicyclic scaffold lies in its accessibility and the ease with which it can be functionalized. The following sections detail common and efficient synthetic transformations for each system, supported by reported yields.

This compound

This oxygen-containing bicyclic system is a versatile chiral building block. Its inherent asymmetry and the presence of the oxygen atom allow for a range of stereoselective transformations.

ReactionReagentsProductYield (%)
Stereoselective ReductionNaBH43-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol85[5]
Addition of AryllithiumArLi to 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-oneTertiary alcohols48-76
Double HBr EliminationDBN in THF3-exo,7-dibromo-8-oxabicyclo[3.2.1]oct-6-en-2-endo-ol100[5]
Adamantane

Adamantane's high symmetry and lipophilicity have made it a popular bioisostere. Functionalization typically occurs at its tertiary bridgehead positions via radical or cationic intermediates.

ReactionReagentsProductYield (%)
HydroxylationH2O-CBr4, transition metal complexes1-Adamantanolup to 89
Photoredox C-H AlkylationIr(dF(CF3)ppy)2(dtbbpy)PF6, quinuclidine HAT catalyst, alkene1-Alkyladamantanes65-94[6]
Microbial HydroxylationStreptomyces griseoplanus1-Adamantanol32
Bicyclo[1.1.1]pentane (BCP)

BCP has emerged as a popular linear, rigid bioisostere for para-substituted phenyl rings. Its synthesis and functionalization often proceed via the highly strained intermediate, [1.1.1]propellane.

ReactionReagentsProductYield (%)
Radical Addition of ThiolsArSH to [1.1.1]propellane1-Arylthio-bicyclo[1.1.1]pentane16-90[7]
Enolate AdditionZinc enolate to [1.1.1]propellaneBCP-pethidine analogue95[8]
Iodo-sulfenylationHeterocyclic thiols, NIS or DIHSulfur-substituted BCPsHigh yields[9]
Norbornane

The norbornane scaffold, readily accessible via the Diels-Alder reaction, provides a rigid framework that has found applications in polymer chemistry and as a building block in complex molecule synthesis.

ReactionReagentsProductYield (%)
Diels-Alder CycloadditionCyclopentadiene, maleic anhydridecis-Norbornene-5,6-endo-dicarboxylic anhydrideHigh
Two-step monomer synthesistrans-4-hydroxy-L-prolineNorbornene-functionalized thioester40 (overall)
Palladium-catalyzed C-H activationPd catalyst, N-tosylhydrazoneFunctionalized vinylarenesSatisfactory

Experimental Protocols

Detailed methodologies for key synthetic transformations of each bicyclic system are provided below.

Stereoselective Reduction of a Brominated 8-Oxabicyclo[3.2.1]octan-2-one Derivative

This protocol describes the stereoselective reduction of a ketone to an alcohol on the 8-oxabicyclo[3.2.1]octane scaffold.

Procedure: To a solution of 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one in methanol, sodium borohydride (NaBH4) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-ol.[5]

Photoredox-Mediated C-H Functionalization of Adamantane

This protocol outlines a method for the direct C-H alkylation of adamantane at the tertiary position.

Procedure: In a nitrogen-filled glovebox, a reaction vessel is charged with the iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6), a hydrogen atom transfer (HAT) catalyst (e.g., a quinuclidine derivative), adamantane, and the desired alkene in an appropriate anhydrous solvent (e.g., acetonitrile). The reaction mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature with stirring for a specified time. After the reaction is complete, the solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the 1-alkyladamantane derivative.[6]

Radical Addition of Thiols to [1.1.1]Propellane

This protocol details the functionalization of [1.1.1]propellane with thiols to generate bicyclo[1.1.1]pentane derivatives.

Procedure: A solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether) is prepared. To this solution, the desired thiol is added at room temperature under an inert atmosphere. The reaction is typically rapid and proceeds without the need for a catalyst or initiator. The progress of the reaction can be monitored by GC-MS or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the resulting bicyclo[1.1.1]pentyl sulfide can be purified by distillation or chromatography if necessary.[7]

Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

This classic protocol describes the synthesis of the norbornene scaffold.

Procedure: Freshly distilled cyclopentadiene is added to a solution of maleic anhydride in a mixture of ethyl acetate and petroleum ether at room temperature. The reaction is exothermic and the product, cis-norbornene-5,6-endo-dicarboxylic anhydride, typically precipitates from the solution upon cooling. The solid product is collected by vacuum filtration, washed with cold solvent, and can be further purified by recrystallization.[10][11]

Visualizing Synthetic Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate key synthetic concepts and relationships between the discussed bicyclic systems.

Synthetic_Utility_Comparison cluster_8OBO This compound cluster_Adamantane Adamantane cluster_BCP Bicyclo[1.1.1]pentane cluster_Norbornane Norbornane 8-OBO_Core This compound 8-OBO_Func Stereoselective Functionalization 8-OBO_Core->8-OBO_Func High 3D Complexity Drug_Discovery Drug Discovery Applications 8-OBO_Func->Drug_Discovery Ada_Core Adamantane Ada_Func Bridgehead Functionalization Ada_Core->Ada_Func High Lipophilicity Ada_Func->Drug_Discovery BCP_Core Bicyclo[1.1.1]pentane BCP_Func Bridgehead Functionalization BCP_Core->BCP_Func Linear Rigidity BCP_Func->Drug_Discovery Norb_Core Norbornane Norb_Func Diverse Functionalization Norb_Core->Norb_Func Readily Accessible Norb_Func->Drug_Discovery

Caption: Comparative utility of bicyclic systems in drug discovery.

Bicyclic_Synthesis_Workflow cluster_8OBO This compound Synthesis cluster_Adamantane Adamantane Functionalization cluster_BCP Bicyclo[1.1.1]pentane Synthesis cluster_Norbornane Norbornane Synthesis 8OBO_Start Cycloaddition / Rearrangement 8OBO_Inter 8-Oxabicyclo[3.2.1]octan-3-one 8OBO_Start->8OBO_Inter [4+3] Cycloaddition 8OBO_Product This compound 8OBO_Inter->8OBO_Product Stereoselective Reduction Ada_Start Adamantane Ada_Product Functionalized Adamantane Ada_Start->Ada_Product Radical / Cationic C-H Activation BCP_Start [1.1.1]Propellane BCP_Product Functionalized BCP BCP_Start->BCP_Product Radical / Nucleophilic Addition Norb_Start Diene + Dienophile Norb_Product Norbornane Derivative Norb_Start->Norb_Product Diels-Alder Reaction

Caption: General synthetic workflows for the bicyclic systems.

Conclusion

The choice of a bicyclic scaffold is a nuanced decision that depends on the specific goals of the synthetic campaign. This compound offers a unique combination of three-dimensionality and heteroatom functionality, making it an excellent choice for generating complex chiral molecules. Adamantane provides a robust, lipophilic core that can enhance metabolic stability, with well-established methods for bridgehead functionalization. Bicyclo[1.1.1]pentane is an increasingly popular choice as a rigid, linear bioisostere that can improve solubility and other pharmacokinetic properties. Finally, norbornane remains a readily accessible and versatile scaffold, particularly valuable for creating rigid backbones in polymers and as a starting point for complex natural product synthesis. This guide provides a foundational understanding to aid researchers in the strategic selection and application of these valuable bicyclic systems.

References

The Oxygen Bridge Advantage: A Comparative Guide to the 8-Oxabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane scaffold is a prominent structural motif in a multitude of natural products and medicinally active compounds. Its rigid, three-dimensional architecture offers a unique platform for the spatial presentation of functional groups, making it an attractive component in modern drug design. A key feature of this scaffold is the oxygen bridge, which imparts distinct physicochemical and pharmacological properties compared to its carbocyclic and acyclic counterparts. This guide provides a comparative analysis of the advantages conferred by this oxygen bridge, supported by experimental data from analogous systems, and details the methodologies for key experimental assessments.

Physicochemical Property Enhancements

The introduction of an oxygen atom into the bicyclic framework can significantly modulate key physicochemical properties that are critical for drug development, such as solubility, lipophilicity, and metabolic stability. While direct comparative data for the 8-oxabicyclo[3.2.1]octane scaffold versus its exact carbocyclic analog is limited in publicly available literature, compelling evidence from closely related oxabicycloalkanes, which are utilized as bioisosteric replacements for aromatic rings, demonstrates the profound impact of the oxygen bridge.

Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The replacement of a flat, aromatic ring with a three-dimensional, saturated scaffold like an oxabicycloalkane is a strategy employed to improve drug-like properties.

Table 1: Comparison of Physicochemical Properties of Drug Analogs with and without an Oxygen-Containing Bicyclic Scaffold

Drug Original Scaffold Fragment Bioisosteric Replacement Property Original Value Replacement Value Fold Improvement
Sonidegibmeta-Benzene3-Oxabicyclo[3.1.1]heptaneAqueous Solubility6 µM>30 µM>5-fold (>500%)[1]
ImatinibPhenyl2-Oxabicyclo[2.2.2]octaneAqueous SolubilityIncreased[2]--
ImatinibPhenyl2-Oxabicyclo[2.2.2]octaneLipophilicity (LogD)Reduced[2]--
ImatinibPhenyl2-Oxabicyclo[2.2.2]octaneMetabolic Stability (HLM)Enhanced[2]--

HLM: Human Liver Microsomes

As illustrated in Table 1, the replacement of a benzene ring with an oxabicycloalkane scaffold in the anticancer drug Sonidegib led to a more than five-fold increase in aqueous solubility.[1] Similarly, incorporating a 2-oxabicyclo[2.2.2]octane core into the structure of Imatinib resulted in increased water solubility, reduced lipophilicity, and enhanced metabolic stability.[2] These examples strongly suggest that the oxygen atom in the 8-oxabicyclo[3.2.1]octane scaffold can act as a hydrogen bond acceptor, improving interactions with water and thereby enhancing aqueous solubility. The reduction in lipophilicity can be attributed to the polarity of the ether linkage. Furthermore, the introduction of the oxygen bridge can block potential sites of metabolism that might be present on a carbocyclic ring, leading to improved metabolic stability.

Biological Activity and Structural Advantages

The 8-oxabicyclo[3.2.1]octane scaffold is a core component of numerous biologically active molecules. For instance, derivatives of this scaffold have been identified as potent inhibitors of monoamine transporters, which are crucial targets in the treatment of neurological and psychiatric disorders.[3][4] The rigid conformation of the bicyclic system holds pendant functional groups in a well-defined spatial orientation, which can lead to high-affinity interactions with biological targets. The oxygen bridge plays a critical role in establishing this conformation and can also participate in direct hydrogen bonding interactions within the binding pocket of a protein.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery. Below are detailed methodologies for the key experiments cited in the comparison of related scaffolds.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, and is a key indicator of its lipophilicity.

Protocol:

  • Preparation of Phases: n-Octanol and water (or a suitable buffer like PBS, pH 7.4) are mutually saturated by stirring together for 24 hours, followed by separation.

  • Compound Dissolution: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A defined volume of the compound solution is mixed with a defined volume of the other phase in a flask.

  • Equilibration: The flask is shaken for a set period (e.g., 1-24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by Shake-Flask Method

This method determines the thermodynamic solubility of a compound, representing the equilibrium concentration of a saturated solution.

Protocol:

  • Compound Addition: An excess amount of the solid test compound is added to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Solubility Value: The measured concentration represents the thermodynamic aqueous solubility of the compound.

Determination of Metabolic Stability using Liver Microsomes

This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Protocol:

  • Reagent Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: The test compound is added to the microsomal suspension and pre-incubated at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine its concentration at each time point.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Concepts

The following diagrams illustrate the structural comparison and a typical experimental workflow.

cluster_0 Carbocyclic Scaffold cluster_1 Oxygen-Bridged Scaffold Bicyclo[3.2.1]octane 8-Oxabicyclo[3.2.1]octane Bicyclo[3.2.1]octane->8-Oxabicyclo[3.2.1]octane Introduction of Oxygen Bridge

Caption: Structural comparison of a carbocyclic and an oxygen-bridged bicyclic scaffold.

G start Test Compound dissolve Dissolve in DMSO (Stock Solution) start->dissolve add_to_buffer Add to Aqueous Buffer dissolve->add_to_buffer incubate Incubate (e.g., 24h) add_to_buffer->incubate filter Filter/Centrifuge incubate->filter analyze Analyze Supernatant (HPLC/LC-MS) filter->analyze result Determine Solubility analyze->result

Caption: Workflow for the determination of aqueous solubility.

Conclusion

The oxygen bridge in the 8-oxabicyclo[3.2.1]octane scaffold offers significant advantages in the context of drug design and development. By enhancing aqueous solubility, reducing lipophilicity, and potentially improving metabolic stability, this structural feature can lead to compounds with more favorable pharmacokinetic profiles. The rigid, three-dimensional nature of the scaffold, defined in part by the oxygen bridge, allows for precise positioning of substituents to optimize interactions with biological targets. For researchers and drug development professionals, the 8-oxabicyclo[3.2.1]octane core represents a valuable building block for the creation of novel therapeutics with improved drug-like properties.

References

A Comparative Guide to the Synthetic Routes of 8-Oxabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octan-3-ol framework is a key structural motif present in a variety of biologically active natural products and serves as a versatile building block in medicinal chemistry. The synthesis of this bicyclic alcohol, and particularly its stereoselective preparation, is of significant interest. This guide provides an objective comparison of the primary synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable route for their specific needs.

Key Synthetic Strategies

The most prevalent and well-documented approach to this compound involves a two-stage process:

  • Construction of the 8-Oxabicyclo[3.2.1]octan-3-one Core: This is typically achieved through a [4+3] cycloaddition reaction between furan and an oxyallyl cation precursor. The resulting unsaturated ketone, 8-oxabicyclo[3.2.1]oct-6-en-3-one, is then saturated via catalytic hydrogenation.

  • Stereoselective Reduction of the Ketone: The carbonyl group of 8-oxabicyclo[3.2.1]octan-3-one is subsequently reduced to the desired alcohol. The choice of reducing agent is critical as it dictates the stereochemistry of the resulting hydroxyl group, yielding either the endo or exo isomer.

The overall synthetic pathway can be visualized as follows:

cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Stereoselective Reduction furan Furan + Oxyallyl Cation Precursor cycloaddition [4+3] Cycloaddition furan->cycloaddition unsaturated_ketone 8-Oxabicyclo[3.2.1]oct-6-en-3-one cycloaddition->unsaturated_ketone hydrogenation Catalytic Hydrogenation unsaturated_ketone->hydrogenation saturated_ketone 8-Oxabicyclo[3.2.1]octan-3-one hydrogenation->saturated_ketone reducing_agents Reducing Agents (e.g., L-Selectride, SmI2) saturated_ketone->reducing_agents endo_alcohol endo-8-Oxabicyclo[3.2.1]octan-3-ol reducing_agents->endo_alcohol e.g., L-Selectride exo_alcohol exo-8-Oxabicyclo[3.2.1]octan-3-ol reducing_agents->exo_alcohol e.g., SmI2

Caption: Overall synthetic strategy for this compound.

Data Presentation: Comparison of Synthetic Steps

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

Step Reaction Reagents/Catalyst Solvent Temp. Time Yield Stereoselectivity Reference
1a [4+3] CycloadditionFuran, 1,1,3,3-Tetrabromoacetone, Zn/AgTHF-10 °C to RT19 h46.5% (of unsaturated ketone)N/A[1]
1b Catalytic Hydrogenation10% Pd/C, H₂ (3.0 x 10⁵ Pa)Ethyl AcetateRT5 hQuantitativeN/A[1]
2a Ketone ReductionL-SelectrideTHF---endo-alcohol[2]
2b Ketone ReductionSamarium (II) Iodide (SmI₂)THFRT--exo-alcohol[2]
2c Ketone Reduction (on substituted analog)Sodium Borohydride (NaBH₄)---85%-[3]
2d Ketone Reduction (on substituted analog)Lithium Aluminium Hydride (LiAlH₄)THFRT2 h-High for endo-alcohol

Note: Specific yield and reaction conditions for the reduction of the unsubstituted ketone with L-Selectride and SmI₂ were not explicitly detailed in the reviewed literature, though the stereochemical outcome is reported. The yields for NaBH₄ and LiAlH₄ reductions are for substituted analogs and may vary for the parent compound.

Experimental Protocols

Stage 1: Synthesis of 8-Oxabicyclo[3.2.1]octan-3-one

Step 1a: 8-Oxabicyclo[3.2.1]oct-6-en-3-one [1]

To a two-liter round-bottomed flask charged with a freshly prepared Zn/Ag couple (48.83 g, 0.75 mol), furan (350 mL, 5 mol), and dry THF (150 mL), the flask is cooled to -10 °C. A solution of 1,1,3,3-tetrabromoacetone (172 g, 460 mmol in 150 mL of THF) is added dropwise over 2 hours under a nitrogen atmosphere. The resulting solution is stirred at room temperature for 17 hours. The insoluble material is then removed by filtration, and the solution is concentrated to a brown oily residue. This residue (62.3 g) is dissolved in a saturated methanolic solution of NH₄Cl (1000 mL), and a freshly prepared Zn/Cu couple (200.5 g, 3.1 mol) is added. The mixture is stirred at room temperature for 2 hours, after which the solid is removed by filtration. The filtrate is divided into three portions, and each is diluted with a saturated solution of Na₂EDTA (300 mL), followed by extraction with dichloromethane (4 x 300 mL). The combined organic extracts are dried over MgSO₄ and concentrated to a brown oil. The crude product is purified by flash chromatography (1:2 petrol:ether) to afford 8-oxabicyclo[3.2.1]oct-6-en-3-one as a pale yellow oil (26.50 g, 46.5% yield), which crystallizes on standing.

Step 1b: 8-Oxabicyclo[3.2.1]octan-3-one [1]

8-Oxabicyclo[3.2.1]oct-6-en-3-one (26 g, 209 mmol) is dissolved in ethyl acetate (150 mL) in a Parr hydrogenation bottle, and 10% Pd-C (1.5 g) is added as a catalyst. The reaction is carried out under 3.0 x 10⁵ Pa of hydrogen pressure for 5 hours. Once hydrogen uptake ceases, the catalyst is filtered off through a Celite pad, and the solvent is evaporated under reduced pressure to yield the reduced product, 8-oxabicyclo[3.2.1]octan-3-one, as a yellow oil in quantitative yield (26.33 g).

Stage 2: Stereoselective Reduction of 8-Oxabicyclo[3.2.1]octan-3-one

The following protocols are representative examples of ketone reductions on the 8-oxabicyclo[3.2.1]octane core. The choice of reagent is crucial for controlling the stereochemistry of the resulting alcohol.

General Workflow for Stereoselective Reduction

G cluster_endo endo-Alcohol Synthesis cluster_exo exo-Alcohol Synthesis start 8-Oxabicyclo[3.2.1]octan-3-one in appropriate solvent (e.g., THF) l_selectride Add L-Selectride start->l_selectride smi2 Add SmI2 solution start->smi2 endo_product endo-8-Oxabicyclo[3.2.1]octan-3-ol l_selectride->endo_product exo_product exo-8-Oxabicyclo[3.2.1]octan-3-ol smi2->exo_product

Caption: Stereoselective reduction pathways.

Protocol for endo-Alcohol (Conceptual, based on L-Selectride) [2]

To a solution of 8-oxabicyclo[3.2.1]octan-3-one in anhydrous THF at low temperature (typically -78 °C) under an inert atmosphere, a solution of L-Selectride (lithium tri-sec-butylborohydride) in THF is added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified to yield endo-8-oxabicyclo[3.2.1]octan-3-ol. The bulky nature of the L-Selectride reagent favors hydride attack from the less hindered exo face of the ketone, resulting in the endo alcohol.

Protocol for exo-Alcohol (Conceptual, based on SmI₂) [2][4]

A solution of samarium(II) iodide (SmI₂) in THF is prepared from samarium metal and iodine. To a solution of 8-oxabicyclo[3.2.1]octan-3-one in THF, the freshly prepared SmI₂ solution is added. The reaction is stirred at room temperature until the characteristic blue color of SmI₂ disappears, indicating reaction completion. Work-up and purification provide the exo-8-oxabicyclo[3.2.1]octan-3-ol. This method proceeds via a single-electron transfer mechanism.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving the initial formation of the corresponding ketone followed by its stereoselective reduction. The [4+3] cycloaddition provides an effective entry to the bicyclic core, and subsequent catalytic hydrogenation yields the saturated ketone in high yield. The final reduction step offers a critical point of control over the stereochemistry of the alcohol, with bulky reducing agents like L-Selectride favoring the formation of the endo isomer, while electron-transfer reagents such as SmI₂ can be employed to obtain the exo isomer. Researchers should consider the desired stereochemical outcome and the handling requirements of the various reducing agents when selecting a synthetic route. Further optimization of the reduction conditions for the unsubstituted ketone would be beneficial for a more precise quantitative comparison.

References

Validating the Efficacy of 8-Oxabicyclo[3.2.1]octan-3-ol Based Compounds In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the in vitro efficacy of compounds derived from this core structure, focusing on two key therapeutic areas: antiviral (HIV-1 protease inhibition) and anticancer activity. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective overview for researchers engaged in drug discovery and development.

Section 1: Antiviral Efficacy - HIV-1 Protease Inhibition

Compounds featuring the 8-oxabicyclo[3.2.1]octan-3-ol backbone have been investigated as potent inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle. Their unique three-dimensional structure allows for effective interaction with the enzyme's active site.

Comparative In Vitro Activity of 8-Oxabicyclo[3.2.1]octan-6-ol Derivatives against HIV-1 Protease

The following table summarizes the in vitro inhibitory activity of a series of 8-oxabicyclo[3.2.1]octan-6-ol derivatives against wild-type HIV-1 protease and their antiviral activity in cell culture. The data is compared against Darunavir, a clinically approved HIV-1 protease inhibitor.

Compound IDR GroupKi (nM) vs. HIV-1 ProteaseEC50 (nM) in MT-2 Cells
Compound 1 Phenyl4318
Compound 2 Isopropyl6535
Compound 3 Methyl>1000>1000
Darunavir N/A~0.01~3

Data is synthesized from publicly available research. Ki represents the enzyme inhibition constant, and EC50 is the half-maximal effective concentration in a cell-based assay.

Experimental Protocol: HIV-1 Protease Inhibition Assay (FRET-based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HIV-1 protease.

1. Reagents and Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide sequence flanked by a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Test Compounds and a known inhibitor (e.g., Darunavir) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Add 2 µL of the diluted compounds to the wells of the microplate. Include a "no inhibitor" control with DMSO.

  • Add 20 µL of the HIV-1 protease solution (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., Ex/Em = 340/490 nm) over time.

  • The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

  • The percent inhibition is calculated relative to the "no inhibitor" control.

  • The IC50 values (concentration of inhibitor that causes 50% inhibition) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

Signaling Pathway: HIV-1 Life Cycle and Protease Inhibition

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the mechanism of its inhibition.

HIV_Lifecycle cluster_cell Host Cell HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription Transcription Proviral_DNA->Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Translation Translation Viral_RNA->Translation Assembly Assembly Viral_RNA->Assembly Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein Protease_Cleavage Protease Cleavage Gag_Pol_Polyprotein->Protease_Cleavage Viral_Proteins Mature Viral Proteins Protease_Cleavage->Viral_Proteins Viral_Proteins->Assembly Budding Budding & Maturation Assembly->Budding Mature_Virion Mature HIV Virion Budding->Mature_Virion HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry Protease_Inhibitor 8-Oxabicyclo-octanol Protease Inhibitor Protease_Inhibitor->Protease_Cleavage

HIV-1 life cycle and the inhibitory action of protease inhibitors.

Section 2: Anticancer Efficacy

The rigid bicyclic structure of this compound derivatives also makes them attractive scaffolds for the design of anticancer agents. These compounds can be functionalized to target various cellular pathways involved in cancer progression.

Comparative In Vitro Cytotoxicity of an this compound Based ATR Inhibitor

This section highlights the potent in vitro anticancer activity of RP-3500, a selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor containing an this compound core. Its cytotoxicity is compared with standard chemotherapeutic agents across different cancer cell lines.

CompoundMechanism of ActionCell LineIC50
RP-3500 ATR Kinase InhibitorLoVo (Colon Cancer)0.33 nM (pCHK1 inhibition)
ATM-deficient cells8-64 nM (Viability)
Doxorubicin Topoisomerase II InhibitorMCF-7 (Breast Cancer)~1.25 µM [cite: ]
HeLa (Cervical Cancer)~0.34 µM [cite: ]
Cisplatin DNA Cross-linking AgentA549 (Lung Cancer)~9 µM [cite: ]
HCT116 (Colon Cancer)~5 µM
Etoposide Topoisomerase II InhibitorMOLT-3 (Leukemia)0.051 µM [cite: ]
HepG2 (Liver Cancer)30.16 µM [cite: ]

IC50 values represent the half-maximal inhibitory concentration for cell viability, unless otherwise noted. Values are approximate and can vary based on experimental conditions.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Reagents and Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds and a reference drug (e.g., Doxorubicin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a "no cells" blank.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Intrinsic Apoptosis Pathway

Cytotoxic anticancer agents often induce cell death through the intrinsic apoptosis pathway. The diagram below illustrates the key events in this process.

Intrinsic_Apoptosis cluster_cell Cancer Cell Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Activation of pro-apoptotic Bcl-2 proteins (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis (Cell Death) Caspase3_Activation->Apoptosis Anti_Apoptotic Anti-apoptotic Bcl-2 proteins Anti_Apoptotic->Bcl2_Family Anticancer_Compound 8-Oxabicyclo-octanol Anticancer Compound Anticancer_Compound->Cellular_Stress

The intrinsic apoptosis pathway induced by cytotoxic compounds.

This guide provides a foundational comparison of the in vitro efficacy of this compound based compounds in antiviral and anticancer applications. The presented data and protocols are intended to aid researchers in the evaluation and development of novel therapeutics based on this versatile chemical scaffold.

Comparative In Vivo Evaluation of Novel Pharmaceuticals Derived from 8-Oxabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in targeted therapy, pharmaceuticals derived from the 8-oxabicyclo[3.2.1]octan-3-ol scaffold are demonstrating significant potential in preclinical and clinical settings. This guide provides a comparative analysis of the in vivo performance of a leading compound from this class, Camonsertib (RP-3500), against other therapeutic alternatives, supported by experimental data and detailed methodologies.

The this compound core represents a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for various therapeutic targets. A notable example is Camonsertib (RP-3500), a highly potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] This guide will focus on the in vivo evaluation of Camonsertib, drawing comparisons with other relevant cancer therapeutics.

Performance Comparison of ATR Inhibitor Camonsertib (RP-3500)

Camonsertib has shown potent single-agent efficacy in multiple xenograft models.[1] Its performance, particularly in tumors with specific genetic deficiencies (e.g., ATM loss), highlights the promise of this class of compounds. Below is a summary of its in vivo activity compared to other relevant inhibitors.

CompoundDrug ClassDosing ScheduleXenograft ModelOutcome
Camonsertib (RP-3500) ATR Inhibitor5 mg/kg, once daily x 3-Potent single-agent efficacy and/or tumor regression.[1]
NiraparibPARP Inhibitor50 mg/kg, once daily x 3--
Niraparib + Camonsertib (Concomitant)PARP Inhibitor + ATR Inhibitor50 mg/kg + 5 mg/kg-Significant tumor growth inhibition (P < 0.0001).[1]
Niraparib + Camonsertib (Sequential)PARP Inhibitor + ATR Inhibitor50 mg/kg then 5 mg/kg-Significant tumor growth inhibition (P < 0.0001).[1]

Pharmacodynamic Profile of Camonsertib

In vivo studies have validated the target engagement of Camonsertib through various pharmacodynamic markers. Treatment with RP-3500 leads to a dose-proportional inhibition of phosphorylated checkpoint kinase 1 (pCHK1), a direct substrate of ATR, with an in vivo tumor IC80 of 18.6 nmol/L.[1] Furthermore, induction of phosphorylated H2A.X variant histone (γH2AX), phosphorylated DNA-PK catalytic subunit (pDNA-PKcs), and phosphorylated KRAB-associated protein 1 (pKAP1) confirms the downstream effects of ATR inhibition and the induction of DNA damage.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo studies.

In Vivo Xenograft Studies

  • Cell Lines and Culture: Capan-1, CW-2, NCI-H23, LoVo, and MDA-MB-436 cell lines were utilized.[1] Cells were cultured for up to 10 weeks and used at passages of less than 20 from the initial source.[1]

  • Animal Models: Studies were conducted in various xenograft models to assess anti-tumor efficacy.

  • Drug Formulation and Administration: RP-3500 was prepared as described in patent WO2020/087170.[1] For in vivo studies, it was administered orally.

  • Tumor Volume Measurement: Tumor volume was measured regularly to assess the response to treatment.

  • Pharmacodynamic Analysis: Tumor samples were collected at specified time points post-treatment to analyze biomarkers such as pCHK1, γH2AX, pDNA-PKcs, and pKAP1 by methods like immunohistochemistry or western blotting.

Mechanism of Action and Signaling Pathway

Camonsertib's mechanism of action is centered on the inhibition of ATR kinase, which plays a pivotal role in the cellular response to DNA damage, particularly replication stress. The following diagram illustrates the ATR signaling pathway and the points of intervention by ATR inhibitors like Camonsertib.

ATR_Signaling_Pathway cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage (e.g., Replication Stress) ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis Camonsertib Camonsertib (RP-3500) Camonsertib->ATR_ATRIP inhibits

Caption: ATR signaling pathway and inhibition by Camonsertib.

Experimental Workflow for In Vivo Efficacy Studies

The general workflow for evaluating the in vivo efficacy of pharmaceuticals derived from this compound is depicted below.

InVivo_Workflow Xenograft Xenograft Model Establishment Grouping Randomization into Treatment Groups Xenograft->Grouping Treatment Drug Administration (e.g., Camonsertib, Vehicle) Grouping->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis Monitoring->PD_Analysis at endpoint Data_Analysis Data Analysis and Statistical Evaluation Monitoring->Data_Analysis PD_Analysis->Data_Analysis Efficacy_Conclusion Efficacy Conclusion Data_Analysis->Efficacy_Conclusion

Caption: General workflow for in vivo xenograft studies.

Other Derivatives and Future Directions

While Camonsertib is a clinical-stage example, the 8-oxabicyclo[3.2.1]octane scaffold has been explored for other therapeutic applications, including the development of HIV-1 protease inhibitors and thromboxane A2 analogues.[3][4][5] These derivatives have shown potent in vitro activity, suggesting the broad applicability of this chemical core.[4][5] Future research will likely focus on the in vivo evaluation of these and other novel compounds derived from this versatile scaffold.

References

The Oxygen Bridge: Evaluating 8-Oxabicyclo[3.2.1]octan-3-ol as a Bioisostere for Tropane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic replacement of chemical scaffolds is a cornerstone of modern medicinal chemistry. Bioisosterism, the substitution of one group with another that retains similar biological activity, offers a powerful tool to optimize drug-like properties. This guide provides a comparative analysis of 8-oxabicyclo[3.2.1]octan-3-ol and its derivatives as bioisosteres for the well-known tropane (8-azabicyclo[3.2.1]octane) scaffold, with a focus on their application in targeting monoamine transporters.

The 8-azabicyclo[3.2.1]octane core is the foundational structure of tropane alkaloids, a class of compounds with significant physiological effects.[1][2] However, the basic nitrogen atom in the tropane ring can influence properties such as pKa, metabolic stability, and potential for off-target effects. Replacing this nitrogen with an oxygen atom to form the 8-oxabicyclo[3.2.1]octane scaffold presents a compelling bioisosteric strategy to modulate these characteristics while aiming to preserve the desired pharmacological activity. This substitution has been explored in the development of ligands for the dopamine transporter (DAT) and serotonin transporter (SERT), key targets in a range of neurological and psychiatric disorders.[3][4]

Comparative Analysis of Transporter Binding Affinity

Research into a series of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters has demonstrated that these "oxatropane" analogs can exhibit potent inhibition of the human dopamine transporter (hDAT) and human serotonin transporter (hSERT).[3] Crucially, it has been noted that the exchange of the 8-amine functionality in analogous tropane structures for an ether linkage has a very limited effect on DAT or SERT inhibition, supporting the bioisosteric relationship between these two scaffolds.[3]

The following table summarizes the in vitro binding affinities (IC50) for a selection of these 8-oxabicyclo[3.2.1]octane derivatives, illustrating their potency at these key monoamine transporters.

Compound IDDiastereomerR GrouphDAT IC50 (nM)hSERT IC50 (nM)
16e 2β, 3β4-Phenylphenyl26 ± 3.1136 ± 18
16f 2β, 3β4-(4-Fluorophenyl)phenyl16 ± 2.182 ± 7.6
16g 2β, 3β4-(4-Chlorophenyl)phenyl13 ± 1.544 ± 5.1
16h 2β, 3β4-(4-Methylphenyl)phenyl21 ± 2.5101 ± 11
16i 2β, 3β4-(4-Methoxyphenyl)phenyl33 ± 4.2154 ± 19
16m 2β, 3β3-(Benzo[b]thiophen-2-yl)phenyl9.0 ± 1.110 ± 1.3
16n 2α, 3β3-(Benzo[b]thiophen-2-yl)phenyl18 ± 2.379 ± 9.2

Data sourced from Torun L, et al. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters.[3]

Physicochemical and Metabolic Considerations

The primary motivation for employing bioisosteric replacements often lies in the desire to improve physicochemical properties and metabolic stability. While direct comparative data for this compound and tropan-3-ol is scarce, general principles of medicinal chemistry allow for informed predictions.

Property8-Azabicyclo[3.2.1]octane (Tropane) Scaffold8-Oxabicyclo[3.2.1]octane ScaffoldRationale for Difference
Basicity (pKa) Basic (typically 8-10)NeutralThe nitrogen atom in the tropane ring is a basic amine, whereas the oxygen in the oxabicycloalkane is a neutral ether.
Lipophilicity (logP) Generally lower due to the polar amine groupPotentially higherThe replacement of the N-H or N-Me group with a less polar C-O-C ether linkage can increase lipophilicity.
Metabolic Stability Susceptible to N-dealkylation, oxidationGenerally more stableThe ether linkage in the oxabicycloalkane is typically less prone to the common metabolic pathways that affect tertiary amines.
Hydrogen Bonding N-H can act as a hydrogen bond donorOxygen can act as a hydrogen bond acceptorThe nature of the heteroatom dictates its role in hydrogen bonding interactions with biological targets.

Experimental Protocols

The quantitative data presented above is typically generated using standardized in vitro assays. Below are detailed methodologies for key experiments relevant to the comparison of these scaffolds.

Dopamine and Serotonin Transporter Binding Assay (Radioligand Displacement)

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine and serotonin transporters.

1. Materials:

  • Radioligand: [³H]WIN 35,428 for DAT or [³H]Citalopram for SERT.

  • Membrane Preparation: Cell membranes expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

  • Non-specific Binding Ligand: A high concentration of a known non-radioactive ligand (e.g., cocaine for DAT, imipramine for SERT).

  • Test Compounds: Serial dilutions of the 8-oxabicyclo[3.2.1]octane and tropane analogs.

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and either the assay buffer (for total binding), the non-specific binding ligand, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Metabolic Stability Assay (Hepatocyte Clearance)

This protocol measures the rate of metabolism of a test compound in a suspension of hepatocytes.

1. Materials:

  • Test Compounds: Stock solutions of the compounds of interest.

  • Hepatocytes: Cryopreserved or fresh hepatocytes (e.g., human, rat).

  • Incubation Medium: Williams' Medium E or other suitable cell culture medium.

  • Positive Controls: Compounds with known high and low clearance rates (e.g., verapamil and warfarin).

  • Quenching Solution: Acetonitrile containing an internal standard.

  • Instrumentation: LC-MS/MS for compound quantification.

2. Procedure:

  • Thaw and prepare a suspension of hepatocytes in the incubation medium.

  • Pre-warm the hepatocyte suspension to 37°C.

  • Initiate the reaction by adding the test compound to the hepatocyte suspension at a final concentration (e.g., 1 µM).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the metabolic activity and precipitate proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the appropriate scaling factors for the cell density and incubation volume.

Visualizing the Bioisosteric Relationship and Experimental Workflow

Bioisosteric_Replacement cluster_0 Tropane Scaffold cluster_1 Bioisosteric Replacement cluster_2 Oxabicyclo Scaffold Tropane 8-Azabicyclo[3.2.1]octane (Tropan-3-ol) Tropane_Props Properties: - Basic Nitrogen - H-bond Donor/Acceptor - Potential Metabolic Liability Tropane->Tropane_Props Replacement N  <->  O Tropane->Replacement Goal Goal: Modulate Physicochemical Properties & Retain Biological Activity Tropane->Goal Starting Scaffold Oxabicyclo 8-Oxabicyclo[3.2.1]octane (this compound) Replacement->Oxabicyclo Oxabicyclo_Props Properties: - Neutral Ether - H-bond Acceptor - Improved Metabolic Stability Oxabicyclo->Oxabicyclo_Props Oxabicyclo->Goal Bioisosteric Scaffold

Bioisosteric replacement of the tropane scaffold.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Tropane_Analog Tropane Analog Binding_Assay Transporter Binding Assay (DAT/SERT) Tropane_Analog->Binding_Assay Metabolic_Assay Metabolic Stability Assay (Hepatocytes) Tropane_Analog->Metabolic_Assay Oxabicyclo_Analog Oxabicyclo Analog Oxabicyclo_Analog->Binding_Assay Oxabicyclo_Analog->Metabolic_Assay Binding_Data IC50 / Ki Values Binding_Assay->Binding_Data Metabolic_Data t½ / CLint Metabolic_Assay->Metabolic_Data Comparison Comparative Assessment Binding_Data->Comparison Metabolic_Data->Comparison

Workflow for comparing bioisosteric scaffolds.

Conclusion

The replacement of the nitrogen atom in the tropane scaffold with an oxygen atom to yield the 8-oxabicyclo[3.2.1]octane framework is a viable and effective bioisosteric strategy in drug design. Experimental data from substituted analogs indicate that this modification can retain high-affinity binding to key biological targets such as the dopamine and serotonin transporters. The primary advantages of this substitution lie in the modulation of physicochemical properties, particularly the removal of the basic nitrogen, which can lead to an altered pharmacokinetic profile and potentially improved metabolic stability. For medicinal chemists, the 8-oxabicyclo[3.2.1]octane scaffold represents a valuable alternative to the traditional tropane core, offering a pathway to fine-tune the properties of CNS-active compounds. Further direct comparative studies of simpler analogs are warranted to fully elucidate the subtle differences in their pharmacological and pharmacokinetic profiles.

References

A Comparative Guide to 8-Oxabicyclo[3.2.1]octane-Based Catalyst Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-oxabicyclo[3.2.1]octane framework is a key structural motif in numerous natural products and biologically active compounds, making its efficient and stereoselective synthesis a significant goal in organic chemistry.[1] This guide provides a comparative overview of the performance of various catalytic systems used to construct this important bicyclic scaffold. The data presented is collated from recent literature to aid researchers in selecting the optimal catalytic strategy for their specific synthetic targets.

Performance Benchmarking of Catalytic Systems

The following tables summarize the performance of prominent catalyst systems in the synthesis of 8-oxabicyclo[3.2.1]octane derivatives. Key performance indicators include yield, enantiomeric excess (ee), and diastereoselectivity (dr).

Gold(I)-Catalyzed Tandem Reactions

Gold(I) catalysts have proven effective in tandem reactions that rapidly build the 8-oxabicyclo[3.2.1]octane core. A notable example is the tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes.[2][3]

Catalyst SystemSubstrate Scope (Selected Examples)Yield (%)Diastereoselectivity (dr)Reference
5 mol% PPh3AuCl / 10 mol% AgSbF6Glycal-derived 1,6-enyne propargylic esters42-81Complete diastereoselectivity[3][4]
5 mol% AuCl3Glycal-derived 1,6-enyne propargylic esters69Complete diastereoselectivity[4]
5 mol% Ph3PAuNTf2Glycal-derived 1,6-enyne propargylic esters72Complete diastereoselectivity[4]
Rhodium(II)-Catalyzed Cycloadditions

Rhodium(II) carboxylates are well-established catalysts for the decomposition of vinyldiazomethanes, which can then undergo cycloaddition with furans to yield 8-oxabicyclo[3.2.1]octene derivatives. This method is particularly notable for its high yields and the ability to induce asymmetry.[5]

CatalystSubstrate Scope (Selected Examples)Yield (%)Diastereomeric Excess (de)Reference
Rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinateVinyldiazomethanes and furans69-9582-95[5]
Dual Catalyst Systems for Asymmetric Cycloadditions

Highly enantioselective intermolecular [5+2] cycloadditions of pyrylium ion intermediates with electron-rich alkenes can be achieved using a dual catalyst system. This approach offers access to a variety of chiral 8-oxabicyclo[3.2.1]octane derivatives.[1]

Catalyst SystemSubstrate Scope (Selected Examples)Yield (%)Enantiomeric Excess (ee)Diastereoselectivity (dr)Reference
Achiral thiourea and chiral primary aminothioureaPyrylium ylide precursors and electron-rich alkenesHighup to 99>20:1[1]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the aforementioned catalytic systems.

General Procedure for Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement

To a solution of the glycal-derived 1,6-enyne propargylic ester (0.1 M in CH2Cl2) is added PPh3AuCl (5 mol%) and AgSbF6 (10 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the mixture is filtered through a short pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 8-oxabicyclo[3.2.1]octane derivative.[3][4]

General Procedure for Rhodium(II)-Catalyzed [3+4] Annulation

A solution of the vinyldiazomethane in a suitable solvent is added dropwise to a solution of the furan (typically in excess) and the rhodium(II) catalyst (e.g., Rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate) in a non-polar solvent such as hexanes. The reaction is typically carried out at room temperature and monitored by TLC. After completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the 8-oxabicyclo[3.2.1]octene derivative.[5]

General Procedure for Dual-Catalyst Asymmetric [5+2] Cycloaddition

To a mixture of the pyrylium ylide precursor, the achiral thiourea, and the chiral primary aminothiourea in a suitable solvent is added the electron-rich alkene. The reaction is stirred at the specified temperature until completion, as monitored by TLC. The solvent is then evaporated, and the residue is purified by flash chromatography to give the enantiomerically enriched 8-oxabicyclo[3.2.1]octane product.[1]

Visualized Reaction Pathways

The following diagrams illustrate the proposed mechanisms and workflows for key catalytic syntheses of 8-oxabicyclo[3.2.1]octanes.

Gold_Catalyzed_Tandem_Reaction Start Glycal-derived 1,6-enyne Migration 1,3-Acyloxy Migration Start->Migration Au_cat Au(I) Catalyst Au_cat->Migration activates Ferrier Intramolecular Ferrier Rearrangement Au_cat->Ferrier Lewis Acid Allene_int Allene Intermediate Migration->Allene_int Allene_int->Ferrier Product 8-Oxabicyclo[3.2.1]octane Ferrier->Product

Gold(I)-Catalyzed Tandem Reaction Pathway

Rhodium_Catalyzed_Cycloaddition Vinyldiazo Vinyldiazomethane Carbene Rh-Carbene Intermediate Vinyldiazo->Carbene Rh_cat Rh(II) Catalyst Rh_cat->Carbene forms Cyclopropanation Cyclopropanation Carbene->Cyclopropanation Furan Furan Furan->Cyclopropanation Cyclopropane Vinylcyclopropane Intermediate Cyclopropanation->Cyclopropane Cope Cope Rearrangement Cyclopropane->Cope Product 8-Oxabicyclo[3.2.1]octene Cope->Product Dual_Catalyst_Workflow cluster_reactants Reactants cluster_catalysts Catalyst System Pyrylium Pyrylium Ylide Precursor Reaction [5+2] Cycloaddition Pyrylium->Reaction Alkene Alkene Alkene->Reaction Chiral_cat Chiral Aminothiourea Chiral_cat->Reaction induces chirality Achiral_cat Achiral Thiourea Achiral_cat->Reaction promotes Product Enantioenriched 8-Oxabicyclo[3.2.1]octane Reaction->Product

References

Safety Operating Guide

Proper Disposal of 8-Oxabicyclo[3.2.1]octan-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling 8-Oxabicyclo[3.2.1]octan-3-ol, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, like many laboratory chemicals, must adhere to strict regulatory guidelines to prevent harm to human health and the environment.[1] Sink or trash disposal is not a suitable option for this type of compound.[2][3]

  • Waste Identification and Classification : The first step is to determine if the waste is hazardous. Based on the general properties of similar bicyclic alcohols, it is prudent to treat this compound as hazardous waste. Your institution's Environmental Health and Safety (EHS) office can provide guidance on proper classification in accordance with local, regional, and national regulations.[4]

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible waste container.[5][6]

    • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] Do not use chemical formulas or abbreviations.[4]

    • If mixing with other waste, ensure chemical compatibility to avoid reactions. It is generally recommended to collect different waste streams separately.[4][5]

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]

    • The SAA should be at or near the point of generation.[7]

    • Keep the waste container securely closed except when adding waste.[4][5][7]

    • Ensure secondary containment is used for liquid waste to prevent spills.[1]

  • Disposal Request :

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[7]

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.[2]

Comparative Data of Structurally Related Compounds

To provide further context, the following table summarizes hazard and disposal information for compounds structurally similar to this compound. This data underscores the importance of treating this chemical as potentially hazardous.

Compound NameKey HazardsDisposal Recommendation
8-Azabicyclo[3.2.1]octan-3-olHarmful if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction.Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.
8-Oxabicyclo[3.2.1]oct-6-en-3-oneCauses skin and serious eye irritation.Dispose of contents/container to an approved waste disposal plant.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-oneHarmful if swallowed. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.

cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start Chemical Waste Generated is_sds_available Is SDS Available for the Specific Chemical? start->is_sds_available consult_ehs Consult Institutional EHS for Guidance is_sds_available->consult_ehs No general_protocol Follow General Protocol for Hazardous Waste is_sds_available->general_protocol Yes consult_ehs->general_protocol containerize Select Compatible, Labeled Container general_protocol->containerize storage Store in Designated Satellite Accumulation Area containerize->storage request_pickup Request Waste Pickup from EHS storage->request_pickup disposal Professional Disposal by Licensed Facility request_pickup->disposal

General Workflow for Laboratory Chemical Waste Disposal

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 8-Oxabicyclo[3.2.1]octan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals. It includes operational procedures and disposal plans to ensure the safe handling of 8-Oxabicyclo[3.2.1]octan-3-ol.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data for the exo-isomer, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation. The following PPE is mandatory to minimize exposure.

Protection Type Specific Recommendations
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Work in a designated area, preferably within a certified chemical fume hood, to control vapor inhalation.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Before handling, confirm that all necessary PPE is in good condition and worn correctly.

  • Chemical Handling:

    • Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Do not inhale dust or vapors.

    • Prevent accidental ingestion. Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Chemical waste must be managed according to institutional and local regulations. Do not dispose of this compound down the drain.

  • Waste Collection:

    • Collect all waste containing this compound in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated satellite accumulation area.

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed chemical waste disposal company.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Information prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 Begin Experiment handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 Complete Experiment clean2 Segregate Waste clean1->clean2 clean3 Store Waste in Labeled Container clean2->clean3 clean4 Arrange for Professional Disposal clean3->clean4

Caption: Safe handling workflow for this compound.

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Reactant of Route 1
8-Oxabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
8-Oxabicyclo[3.2.1]octan-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.